Product packaging for Gadoteric acid(Cat. No.:)

Gadoteric acid

Cat. No.: B1228328
M. Wt: 561.7 g/mol
InChI Key: GFSTXYOTEVLASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gadoteric acid, also known as gadoterate, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28GdN4O8+3 B1228328 Gadoteric acid

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28GdN4O8+3

Molecular Weight

561.7 g/mol

IUPAC Name

gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3

InChI Key

GFSTXYOTEVLASN-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.[Gd+3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Gadoteric Acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoteric acid, a gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI). Its macrocyclic structure, formed by the chelation of a gadolinium ion (Gd³⁺) with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), imparts exceptional thermodynamic and kinetic stability. This high stability profile minimizes the in vivo release of toxic free Gd³⁺ ions, positioning this compound as one of the safest GBCAs, particularly for patients with renal impairment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and magnetic properties, synthesis, formulation, and mechanism of action of this compound. Detailed experimental protocols for its characterization and quality control are also presented, along with a summary of its pharmacokinetic profile and clinical applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medical imaging.

Chemical Structure and Nomenclature

This compound is a coordination complex of the rare earth metal gadolinium with the macrocyclic ligand DOTA.[1] The systematic IUPAC name for this compound is gadolinium(3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate.[1] It is typically formulated as a meglumine salt, known as gadoterate meglumine.[1]

Caption: High-level workflow for the synthesis and formulation of this compound.

Mechanism of Action in MRI

This compound is a paramagnetic contrast agent. [2]The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, which creates a strong magnetic field. [2]When administered intravenously, this compound distributes into the extracellular fluid space. [2]In the presence of the strong magnetic field of an MRI scanner, the Gd³⁺ ions in this compound interact with the surrounding water protons. [2]This interaction accelerates the relaxation of these protons, primarily shortening the T1 relaxation time. [2]Tissues with higher concentrations of this compound will therefore appear brighter on T1-weighted MR images, enhancing the contrast between normal and pathological tissues. [2]

Mechanism of T1 Relaxation Enhancement

G cluster_0 In the Absence of Contrast Agent cluster_1 In the Presence of this compound protons_normal Water Protons in Tissue mri_field_normal External Magnetic Field (B₀) protons_normal->mri_field_normal rf_pulse_normal RF Pulse mri_field_normal->rf_pulse_normal relaxation_normal Slow T1 Relaxation rf_pulse_normal->relaxation_normal signal_normal Low Signal Intensity on T1-weighted Image relaxation_normal->signal_normal protons_contrast Water Protons in Tissue interaction Dipole-Dipole Interaction protons_contrast->interaction gadoteric_acid This compound (Gd³⁺) gadoteric_acid->interaction mri_field_contrast External Magnetic Field (B₀) interaction->mri_field_contrast rf_pulse_contrast RF Pulse mri_field_contrast->rf_pulse_contrast relaxation_contrast Rapid T1 Relaxation rf_pulse_contrast->relaxation_contrast signal_contrast High Signal Intensity on T1-weighted Image relaxation_contrast->signal_contrast

Caption: Logical diagram illustrating the T1 relaxation enhancement by this compound.

Experimental Protocols

Synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

The synthesis of DOTA is a complex multi-step process. A common method involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with a protected haloacetic acid derivative, followed by deprotection.

Methodology:

  • Alkylation: Cyclen is dissolved in an appropriate organic solvent (e.g., acetonitrile). A base (e.g., potassium carbonate) is added, followed by the dropwise addition of tert-butyl bromoacetate. The reaction mixture is typically heated under reflux for several hours to days.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield the protected DOTA derivative. Purification is often performed using column chromatography.

  • Deprotection: The tert-butyl protecting groups are removed by treating the protected DOTA with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.

  • Final Purification: The deprotected DOTA is purified by recrystallization or ion-exchange chromatography to yield the final product.

Preparation of Gadoterate Meglumine Injection (0.5 mmol/mL)

This protocol is based on information from patent literature and prescribing information.

Methodology:

  • A predetermined amount of DOTA is dissolved in water for injection.

  • Gadolinium oxide (Gd₂O₃) is added to the DOTA solution, and the mixture is heated (e.g., to 80±5 °C) with stirring until the gadolinium oxide is completely dissolved, forming the this compound complex.

  • The solution is cooled to room temperature (25±2°C).

  • Meglumine is added to the solution and stirred until dissolved.

  • The pH of the solution is adjusted to between 6.5 and 8.2 using a small amount of DOTA or a suitable acid if necessary.

  • The final solution is sterilized by filtration through a 0.22 µm filter.

  • The sterile solution is aseptically filled into vials or pre-filled syringes.

Quality Control: Determination of Free Gadolinium

The presence of free, unchelated gadolinium is a critical quality attribute due to its toxicity. Ion exchange chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a sensitive method for its quantification.

Methodology:

  • Sample Preparation: The gadoterate meglumine injection is diluted with a suitable mobile phase.

  • Chromatography: An aliquot of the diluted sample is injected onto an ion exchange column. The mobile phase is chosen to separate the negatively charged this compound complex from any free Gd³⁺ ions.

  • Detection: The eluent from the chromatography column is introduced into an ICP-MS system. The ICP-MS is tuned to detect gadolinium isotopes (e.g., ¹⁵⁷Gd or ¹⁵⁸Gd).

  • Quantification: The concentration of free Gd³⁺ is determined by comparing the peak area corresponding to the free gadolinium with a calibration curve prepared using standards of known Gd³⁺ concentrations.

Measurement of T1 Relaxivity

The T1 relaxivity (r₁) is a measure of the efficiency of a contrast agent in shortening the T1 relaxation time of water protons. It is determined by measuring the T1 of solutions with varying concentrations of the contrast agent.

Methodology:

  • Sample Preparation: A series of dilutions of this compound are prepared in a relevant medium (e.g., water, saline, or plasma) to cover a clinically relevant concentration range (e.g., 0 to 1 mM).

  • MRI Measurement: The samples are placed in a phantom and imaged in an MRI scanner. An inversion-recovery pulse sequence is used to measure the T1 relaxation time of each sample.

  • Data Analysis: The relaxation rate (R₁ = 1/T₁) is calculated for each concentration. The relaxation rate is then plotted against the concentration of this compound.

  • Relaxivity Calculation: The T1 relaxivity (r₁) is determined from the slope of the linear regression of the R₁ versus concentration plot.

Experimental Workflow for T1 Relaxivity Measurement

G start Start prep Prepare this compound Solutions of Varying Concentrations start->prep phantom Place Solutions in a Phantom prep->phantom mri Acquire MRI Data using Inversion-Recovery Sequence phantom->mri t1_calc Calculate T1 Relaxation Time for Each Concentration mri->t1_calc r1_calc Calculate Relaxation Rate (R₁ = 1/T₁) t1_calc->r1_calc plot Plot R₁ vs. Concentration r1_calc->plot fit Perform Linear Regression plot->fit r1_val Determine T1 Relaxivity (r₁) from the Slope fit->r1_val end End r1_val->end

Caption: Workflow for the experimental determination of T1 relaxivity.

In Vitro Stability Assessment

The stability of the this compound complex is crucial for its safety. Dissociation studies under physiological and stressed conditions are performed to assess its kinetic inertness.

Methodology:

  • Acidic Dissociation: this compound is incubated in a strongly acidic solution (e.g., pH 1.2) at 37°C. Aliquots are taken at various time points. The amount of dissociated (free) Gd³⁺ is measured using a complexometric assay or ICP-MS. The dissociation half-life is then calculated.

  • Plasma Stability: this compound is incubated in human plasma at 37°C and pH 7.4. Aliquots are taken over an extended period (e.g., up to 15 days). The amount of released Gd³⁺ is quantified using a sensitive method like ion exchange chromatography coupled with ICP-MS.

Cytotoxicity and Genotoxicity Assessment

These assays are essential to evaluate the potential adverse biological effects of this compound.

Methodology for Cytotoxicity (MTT Assay):

  • Cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere.

  • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

Methodology for Genotoxicity (Comet Assay):

  • Cells are treated with this compound at various concentrations.

  • After treatment, the cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

  • The cells are lysed to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • The slides are stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tails.

Pharmacokinetics and Pharmacodynamics

Table 3: Pharmacokinetic Parameters of this compound (0.1 mmol/kg Dose in Healthy Volunteers)
ParameterValue (Mean ± SD)Reference(s)
Distribution Half-life (t₁/₂α) 5.9 ± 3.2 min[3]
Elimination Half-life (t₁/₂β) 1.21 ± 0.16 h[3]
Area Under the Curve (AUC) 994.8 ± 105.7 nmol·h/mL[3]
Urinary Excretion (at 6 hours) ≥ 89%[3]
Urinary Excretion (at 24 hours) ≥ 95%[3]
Metabolism Not metabolized, excreted unchanged[3]

This compound is rapidly distributed into the extracellular fluid following intravenous administration. [3]It does not cross the intact blood-brain barrier. [1]Elimination is primarily via renal excretion, with the majority of the dose excreted unchanged in the urine within 24 hours. [3] The pharmacodynamics of this compound are directly related to its paramagnetic properties, which lead to the shortening of T1 relaxation times in tissues where it accumulates, thereby enhancing the MR signal. [4]

Clinical Applications and Safety Profile

This compound is indicated for intravenous use with MRI to visualize lesions with abnormal vascularity in the brain, spine, and associated tissues in adult and pediatric patients. [5]It is also used for contrast-enhanced magnetic resonance angiography and in body MRI. [6] this compound has a well-established safety profile. [3]Its macrocyclic structure provides high stability, which is associated with a low risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition linked to some other GBCAs, especially in patients with severe renal impairment. [3]Common adverse reactions are generally mild and transient, including nausea, headache, injection site pain or coldness, and dizziness. [4]Severe allergic reactions are rare.

References

An In-depth Technical Guide to the Synthesis and Characterization of Gadoteric Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of gadoteric acid, a gadolinium-based contrast agent widely utilized in magnetic resonance imaging (MRI). This document is intended to serve as a practical resource for researchers and professionals involved in the development and application of contrast agents for preclinical and clinical research.

Introduction

This compound, also known by the trade name Dotarem®, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA).[1][2] Its structure consists of a gadolinium ion (Gd³⁺) chelated by the organic ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[3][4] The high thermodynamic and kinetic stability of the Gd-DOTA complex is a key attribute, minimizing the release of toxic free gadolinium ions in vivo. The paramagnetic properties of the gadolinium ion alter the relaxation times of water protons in its vicinity, leading to an enhanced signal intensity in T1-weighted MRI scans.[1][2] This guide details the chemical synthesis of this compound, from the preparation of the DOTA ligand to its complexation with gadolinium, and outlines the essential characterization techniques to ensure its quality and suitability for research use.

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the synthesis of the chelating agent, DOTA, followed by the complexation of DOTA with a gadolinium salt.

Synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

The synthesis of the DOTA ligand is a critical precursor step. A common and established method involves the alkylation of 1,4,7,10-tetraazacyclododecane (cyclen) with a haloacetic acid, such as bromoacetic acid, in an aqueous basic solution.[5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4,7,10-tetraazacyclododecane (cyclen) in purified water.

  • Alkylation: While maintaining the pH of the solution above 10 with a suitable base (e.g., sodium hydroxide), slowly add a haloacetic acid (e.g., bromoacetic acid). The reaction is typically carried out at room temperature with vigorous stirring.

  • Crystallization and Purification: Upon completion of the reaction, the pH of the mixture is adjusted to between 3 and 3.5 with a strong acid (e.g., hydrochloric acid) to induce crystallization of the crude DOTA.[6] The precipitate is collected by filtration.[6]

  • Further Purification (Optional): For higher purity, the crude DOTA can be further purified by recrystallization from a methanol-water mixture or by using ion-exchange chromatography.[5][7] A final filtration through a membrane can be employed to remove any remaining particulate matter.[5]

DOT Script for DOTA Synthesis Workflow

DOTA_Synthesis cluster_synthesis DOTA Synthesis Cyclen 1,4,7,10-Tetraazacyclododecane (Cyclen) Alkylation Alkylation (pH > 10) Cyclen->Alkylation Bromoacetic_Acid Bromoacetic Acid Bromoacetic_Acid->Alkylation Crude_DOTA Crude DOTA Solution Alkylation->Crude_DOTA Crystallization Crystallization (pH 3-3.5) Crude_DOTA->Crystallization Filtration Filtration Crystallization->Filtration Purified_DOTA Purified DOTA Filtration->Purified_DOTA

Caption: Workflow for the synthesis of the DOTA ligand.

Synthesis of this compound (Gd-DOTA)

The final step is the complexation of the purified DOTA ligand with a gadolinium salt, typically gadolinium(III) oxide (Gd₂O₃), in an aqueous solution.

  • Reaction Setup: Heat water for injection in a reaction vessel to approximately 80 ± 5 °C.[8]

  • Dissolution of DOTA: Add the purified DOTA to the heated water and stir until completely dissolved.[8]

  • Complexation: Slowly add gadolinium(III) oxide (Gd₂O₃) to the DOTA solution while maintaining the temperature at 80 ± 5 °C and stirring continuously until the gadolinium oxide has completely dissolved.[8]

  • Formation of Meglumine Salt (Optional but common): Cool the solution to 25 ± 2 °C. If the meglumine salt (gadoterate meglumine) is desired, add meglumine to the solution and stir until a homogeneous solution is obtained.[8]

  • pH Adjustment: Adjust the pH of the final solution to a range of 6.5 to 8.0 using a suitable acid (e.g., hydrochloric acid) or additional DOTA.[8]

  • Purification: The crude this compound meglumine salt can be purified by crystallization. A common method involves dissolving the crude product in methanol at 50-60 °C, followed by the addition of acetone and cooling to 0-5 °C to induce precipitation of the purified product.[7] The precipitate is then filtered, washed with acetone, and dried under vacuum.[7]

DOT Script for this compound Synthesis Workflow

Gadoteric_Acid_Synthesis cluster_synthesis This compound Synthesis DOTA Purified DOTA Complexation Complexation (80 ± 5 °C) DOTA->Complexation Gd2O3 Gadolinium(III) Oxide (Gd₂O₃) Gd2O3->Complexation Gadoteric_Acid_Sol This compound Solution Complexation->Gadoteric_Acid_Sol Meglumine_Add Add Meglumine (Optional) Gadoteric_Acid_Sol->Meglumine_Add pH_Adjust pH Adjustment (6.5 - 8.0) Meglumine_Add->pH_Adjust Purification Purification (Crystallization) pH_Adjust->Purification Final_Product This compound (or Gadoterate Meglumine) Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₅GdN₄O₈[1]
Molar Mass 558.65 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water
Analytical Characterization

A combination of analytical techniques is employed to ensure the quality of the synthesized product.

HPLC is a crucial technique for determining the purity of this compound and quantifying any unreacted DOTA or other impurities.

Experimental Protocol: HPLC Analysis

  • Column: A reverse-phase C18 column is commonly used.[9]

  • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[10]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.[9][10]

  • Detection: UV detection at 200-220 nm is suitable for analysis.[10][11]

  • Expected Outcome: A single major peak corresponding to this compound, with purity typically exceeding 99%.[7]

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the DOTA ligand and can also be used to study the final this compound complex, although the paramagnetic nature of gadolinium will significantly affect the spectra.

Experimental Protocol: NMR Analysis of DOTA

  • Solvent: Deuterated water (D₂O) is a suitable solvent.

  • ¹H NMR of DOTA: The ¹H NMR spectrum of free DOTA typically shows signals corresponding to the protons of the macrocyclic ring and the methylene protons of the acetate arms.[12]

  • Expected Outcome: The integration and chemical shifts of the peaks should be consistent with the structure of DOTA.

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique.

  • Expected Outcome: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M-H]⁻ or [M+H]⁺).

Functional Characterization

The primary function of this compound as an MRI contrast agent is determined by its relaxivity.

Relaxivity (r₁) is a measure of the efficiency of a contrast agent in increasing the longitudinal relaxation rate of water protons.

Experimental Protocol: Relaxivity Measurement

  • Prepare a series of dilutions of this compound in a physiologically relevant medium (e.g., saline or plasma).

  • Measure the longitudinal relaxation time (T₁) of each sample using an NMR spectrometer or a dedicated relaxometer at a specific magnetic field strength (e.g., 1.5 T or 3 T).

  • Plot the reciprocal of the relaxation time (1/T₁) against the concentration of this compound.

  • The slope of the resulting linear plot is the relaxivity (r₁) in units of mM⁻¹s⁻¹.

ParameterValueReference
T1 Relaxivity (in plasma at 1.5 T, 37 °C) 3.4 - 3.8 L/mmol·s[13]
T1 Relaxivity (in plasma at 3 T, 37 °C) 3.3 - 3.7 mM⁻¹s⁻¹

Mechanism of Action as an MRI Contrast Agent

This compound functions by shortening the T1 relaxation time of water protons in its vicinity. This effect is due to the paramagnetic properties of the gadolinium ion.

DOT Script for Mechanism of Action

Mechanism_of_Action cluster_mechanism Mechanism of T1 Contrast Enhancement Injection Intravenous Injection of This compound Distribution Distribution in Extracellular Space Injection->Distribution Magnetic_Field Presence of External Magnetic Field (MRI) Distribution->Magnetic_Field Proton_Interaction Interaction of Gd³⁺ with Water Protons Magnetic_Field->Proton_Interaction T1_Shortening Shortening of T1 Relaxation Time Proton_Interaction->T1_Shortening Signal_Increase Increased Signal Intensity on T1-weighted Images T1_Shortening->Signal_Increase Image_Contrast Enhanced Image Contrast Signal_Increase->Image_Contrast

Caption: Mechanism of action of this compound in MRI.

Conclusion

This guide has provided detailed methodologies for the synthesis and characterization of this compound for research purposes. Adherence to these protocols and thorough characterization are paramount to ensure the production of a high-quality, reliable contrast agent for advancing biomedical imaging research. The provided workflows and data tables serve as a practical reference for scientists and researchers in this field.

References

A Technical Guide to the Physicochemical Properties of Gadoteric Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteric acid, commercially available as the meglumine salt (gadoterate meglumine), is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1] Structurally, it is a macrocyclic, ionic complex composed of the organic acid 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) acting as a chelating agent for a paramagnetic gadolinium ion (Gd³⁺).[1][2] This molecular architecture is fundamental to its physicochemical properties, which in turn dictate its efficacy and safety profile in clinical applications.

The paramagnetic nature of the chelated gadolinium ion reduces the T1, T2, and T2* relaxation times of water protons in its vicinity, leading to an enhanced signal intensity (brightness) in T1-weighted MR images.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound solutions, including detailed experimental methodologies and a summary of key quantitative data.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Its high stability is a direct consequence of the macrocyclic DOTA ligand firmly encapsulating the Gd³⁺ ion.[2]

PropertyValueReference(s)
IUPAC Name gadolinium(3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate[1]
Chemical Formula C₁₆H₂₅GdN₄O₈[3][4][5]
Molar Mass 558.65 g·mol⁻¹[1]
Viscosity (at 37°C) 2.0 mPa·s
Osmolality 1350 mOsm/kg H₂O
pH Stability Range 4.7 to 9.7 (in vitro)[6]

Relaxivity

Relaxivity is the primary measure of a GBCA's effectiveness, quantifying its ability to shorten the T1 and T2 relaxation times of surrounding water protons.[7] It is dependent on the magnetic field strength and the biological medium.[8][9] this compound exhibits relaxivity values typical of its structural class.

ParameterMedium1.5 T3 T7 TReference(s)
r₁ (s⁻¹·mM⁻¹) Human Whole Blood (37°C)3.9 ± 0.23.4 ± 0.42.8 ± 0.4[10]
r₁ (L·mmol⁻¹·s⁻¹) Human Plasma (37°C)3.32 ± 0.133.00 ± 0.132.84 ± 0.09[7]
r₁ (mM⁻¹·s⁻¹) Plasma (37°C)3.6 (range: 3.4-3.8)3.5 (range: 3.3-3.7)-[6]
r₂ (mM⁻¹·s⁻¹) Plasma (37°C)4.3 (range: 3.4-5.2)4.9 (range: 4.0-5.8)-[6]

Stability

The stability of a GBCA is critical to its safety, as the release of toxic free Gd³⁺ ions in vivo is a primary concern. This compound's macrocyclic structure confers exceptionally high thermodynamic and kinetic stability, minimizing the risk of dechelation.[2][11] This structural stability is a key factor in its favorable safety profile, particularly concerning the low risk of Nephrogenic Systemic Fibrosis (NSF).

Stability ParameterValueReference(s)
Thermodynamic Stability (log₁₀ Ktherm) 25.8
Conditional Stability (log₁₀ Kcond at pH 7.4) 18.8

A study on gadoterate meglumine repackaged in polypropylene syringes demonstrated its stability for at least 3 months at both 4°C and 25°C, with no detectable change in concentration and no formation of free Gd³⁺.[12][13]

Diagram 1: this compound Structure-Stability-Safety Relationship cluster_0 Molecular Structure cluster_1 Chemical Properties cluster_2 In Vivo Behavior cluster_3 Clinical Outcome A This compound B Macrocyclic DOTA Ligand A->B C Ionic Moiety A->C D High Thermodynamic & Kinetic Stability B->D Confers C->D Contributes to E Minimized Dissociation of Gd³⁺ from Chelate D->E Leads to F Enhanced Safety Profile (Low Risk of NSF) E->F Results in

Diagram 1: The relationship between molecular structure and clinical safety.

Experimental Protocols

Detailed and reproducible methodologies are essential for the characterization of GBCAs. The following sections outline the standard protocols for determining the key physicochemical properties of this compound solutions.

Determination of Relaxivity

The T1 relaxivity (r₁) is determined by measuring the T1 relaxation times of a series of this compound dilutions.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared and serially diluted in the desired medium (e.g., human whole blood, plasma) to achieve a range of concentrations (typically 0.05 to 4 mM).[8] A sample of the medium without the contrast agent serves as the control.

  • Phantom Setup: The dilutions are placed in airtight tubes within a custom-built phantom.[10] The phantom is maintained at a physiologically relevant temperature (37 ± 0.5°C) using a heat-circulating system.[10]

  • MRI Acquisition: The phantom is imaged using a clinical MRI scanner at the desired field strength (e.g., 1.5 T, 3 T). T1 relaxation times are measured using an inversion recovery sequence with a range of inversion times (e.g., 30 ms to 10 s).[10][14]

  • Data Analysis:

    • Signal intensity is measured from a region of interest (ROI) within each sample tube for each inversion time, often automated with custom software (e.g., MATLAB).[10]

    • T1 relaxation times are calculated by fitting the signal intensity data to the signal recovery equation for an inversion recovery sequence.

    • The relaxation rate (R₁ = 1/T₁) is calculated for each concentration.

    • Relaxivity (r₁) is determined by the slope of the line from a linear regression plot of the relaxation rate (R₁) versus the this compound concentration.[7]

Diagram 2: Experimental Workflow for Relaxivity Measurement prep Prepare Serial Dilutions (e.g., 0.0625 to 4 mM) phantom Load into Phantom Tubes Maintain at 37°C prep->phantom mri Acquire Images via MRI (Inversion Recovery Sequence) phantom->mri analysis Measure Signal Intensity for each Inversion Time mri->analysis calc_t1 Calculate T1 Times (Curve Fitting) analysis->calc_t1 calc_r1 Plot 1/T1 vs. Concentration (Linear Regression) calc_t1->calc_r1 result Determine Relaxivity (r₁) (Slope of the Line) calc_r1->result

Diagram 2: A standardized workflow for determining T1 relaxivity.
Stability Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of intact this compound and detect the presence of any free Gd³⁺ or free DOTA ligand over time, indicating degradation.

Methodology:

  • Sample Incubation: Prepare samples of this compound solution, for instance, by repackaging the commercial formulation into polypropylene syringes.[12]

  • Storage Conditions: Store the samples under controlled conditions. A typical stability study might involve storage at both refrigerated (e.g., 4 ± 2°C) and room temperature (e.g., 25 ± 2°C), protected from light.[12]

  • Time Points: Withdraw aliquots for analysis at predetermined intervals (e.g., Day 0, 7, 14, 30, 60, 90).[12]

  • HPLC Analysis:

    • System: Use a validated, stability-indicating HPLC method. A reverse-phase column (e.g., C18) is often employed.[15]

    • Mobile Phase: A typical mobile phase might consist of an acetonitrile/water gradient with an acidic buffer like phosphoric acid or trifluoroacetic acid.[15]

    • Detection: Use a UV detector set to an appropriate wavelength (e.g., 200 nm or 220 nm) to detect the chelate and free ligand.[15]

    • Quantification: Determine the concentration of gadoterate meglumine and any degradation products (like free DOTA) by comparing peak areas to those of a reference standard. Specific methods are required to quantify free Gd³⁺, which may involve a separate analytical technique.

  • Data Evaluation: Compare the results at each time point to the initial (Day 0) values to assess stability. A stable solution will show no significant change in concentration or increase in degradation products.[12]

Diagram 3: Experimental Workflow for HPLC Stability Study start This compound Solution (Time = 0) store Store Samples under Controlled Conditions (Temp, Light) start->store sample Withdraw Aliquots at Timed Intervals store->sample hplc Analyze via HPLC-UV sample->hplc quant Quantify Intact Chelate & Free Ligand hplc->quant assess Assess Degradation vs. Initial Sample quant->assess

Diagram 3: Workflow for assessing the chemical stability of the solution.
Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is an important parameter for injectability.

Methodology:

  • Instrumentation: Use a rotational rheometer or viscometer equipped with a suitable geometry (e.g., cone-plate or concentric cylinders).[16][17]

  • Temperature Control: Ensure the sample stage is maintained at a precise, physiologically relevant temperature (e.g., 37.0 ± 0.1°C), as viscosity is highly temperature-dependent.[16]

  • Calibration: Calibrate the instrument using a standard fluid of known viscosity.

  • Measurement: Place the this compound solution onto the rheometer stage. The instrument applies a controlled rotational speed (shear rate) to a spindle immersed in the liquid and measures the resulting torque (shear stress).[16]

  • Calculation: The viscosity is calculated by the instrument's software based on the relationship between shear stress and shear rate for the specific geometry used. For a Newtonian fluid, the viscosity will be independent of the shear rate.[16]

Measurement of Osmolality

Osmolality, a measure of solute concentration, is a critical factor for physiological compatibility and patient comfort upon injection.

Methodology:

  • Instrumentation: Use a freezing point depression osmometer.[18][19] This instrument measures the freezing point of a solution, which is directly proportional to the total number of solute particles.[20]

  • Calibration: Calibrate the osmometer using standard solutions of known osmolality that bracket the expected value of the sample.[19]

  • Measurement: A small, precise volume of the this compound solution is placed in a sample tube and introduced into the instrument's cooling chamber.[18]

  • Freezing Point Determination: The sample is supercooled below its freezing point, and then crystallization is induced (e.g., by a vibrating wire).[18][21] The heat of fusion released during crystallization warms the sample to its exact freezing point, which is measured by a thermistor.[20]

  • Calculation: The instrument automatically calculates the osmolality (in mOsm/kg) by comparing the sample's freezing point depression to that of pure solvent.[21]

References

Unveiling the Mechanism of Action of Gadoteric Acid in T1-Weighted MRI: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadoteric acid, a gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI), enhancing the visualization of anatomical structures and pathological processes. This in-depth technical guide elucidates the core mechanism of action of this compound in T1-weighted MRI. We will delve into its physicochemical properties, the intricate process of T1 relaxation enhancement, and the quantitative parameters that govern its efficacy. This guide will provide detailed experimental protocols for the characterization of this compound and present quantitative data in a structured format to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, often administered as the meglumine salt (gadoterate meglumine), is a macrocyclic, ionic gadolinium-based contrast agent.[1][2][3] Its primary function is to shorten the T1 relaxation time of water protons in its vicinity, thereby increasing the signal intensity on T1-weighted MRI scans.[1][2] This results in a brighter appearance of tissues where the agent has accumulated, providing enhanced contrast between different tissues and between healthy and pathological tissues.[1]

The gadolinium ion (Gd³⁺) is the active component, possessing seven unpaired electrons, which makes it strongly paramagnetic.[1][3] However, free Gd³⁺ is toxic. In this compound, the Gd³⁺ ion is tightly bound within a macrocyclic chelating ligand called DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][3] This chelation is critical for patient safety as it prevents the release of free gadolinium ions into the body.[1] The macrocyclic structure of the DOTA ligand provides high thermodynamic and kinetic stability, minimizing the risk of dechelation and subsequent toxicity.

Physicochemical Properties of this compound

The efficacy and safety of this compound are intrinsically linked to its physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula C₁₆H₂₅GdN₄O₈[4]
Molecular Weight 558.64 g/mol [4]
Structure Macrocyclic, Ionic[5]
Chelating Ligand DOTA[1]
Thermodynamic Stability (log Ktherm) 25.8[6]
Kinetic Stability High[6]

Core Mechanism of T1 Relaxation Enhancement

The fundamental principle behind the function of this compound as a T1 contrast agent lies in its ability to accelerate the relaxation of water protons. This process is primarily governed by the dipole-dipole interaction between the large magnetic moment of the gadolinium ion and the much smaller magnetic moments of the surrounding water protons.

The Role of Paramagnetism

The seven unpaired electrons of the Gd³⁺ ion create a strong, fluctuating local magnetic field.[1] When placed in the main magnetic field of an MRI scanner, this paramagnetic center interacts with the hydrogen nuclei (protons) of nearby water molecules.[1] This interaction provides an efficient pathway for the excited protons to release their energy to the surrounding molecular lattice, a process known as spin-lattice or T1 relaxation.[7] By shortening the T1 relaxation time, this compound allows the longitudinal magnetization of the protons to recover more quickly, leading to a stronger signal in T1-weighted imaging sequences.[1]

Inner and Outer Sphere Interactions

The interaction between the gadolinium ion and water protons occurs through two primary mechanisms:

  • Inner Sphere: A single water molecule is directly coordinated to the gadolinium ion within the DOTA chelate. This close proximity allows for a very strong and efficient transfer of energy, significantly shortening the T1 of this water molecule. The rapid exchange of this coordinated water molecule with bulk water molecules in the surrounding environment is crucial for propagating this relaxation enhancement to a larger population of protons.

  • Outer Sphere: Water molecules that are not directly bound to the gadolinium ion but are in its immediate vicinity also experience the fluctuating magnetic field of the Gd³⁺ ion. This interaction, although weaker than the inner sphere mechanism, contributes to the overall T1 shortening effect.

The following diagram illustrates the interaction of this compound with surrounding water molecules, leading to T1 relaxation enhancement.

G Mechanism of T1 Relaxation Enhancement by this compound cluster_gadoteric_acid This compound Complex cluster_water Surrounding Water Molecules cluster_relaxation Effect on Proton Relaxation Gd {Gd³⁺|Paramagnetic Core} Inner_Sphere_H2O {Inner Sphere H₂O|Directly Coordinated} Gd->Inner_Sphere_H2O Strong Dipole-Dipole Interaction Outer_Sphere_H2O {Outer Sphere H₂O|Diffuse Interaction} Gd->Outer_Sphere_H2O Weaker Dipole-Dipole Interaction DOTA {DOTA Ligand|Macrocyclic Chelate} Bulk_H2O {Bulk Water|Unaffected Protons} Inner_Sphere_H2O->Bulk_H2O Rapid Exchange T1_Shortening {Accelerated T1 Relaxation|Increased Signal on T1w Images} Inner_Sphere_H2O->T1_Shortening Outer_Sphere_H2O->Bulk_H2O Diffusion Outer_Sphere_H2O->T1_Shortening G Experimental Workflow for Relaxivity Measurement cluster_preparation Phantom Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Dilutions Create Serial Dilutions (Varying Concentrations) Stock->Dilutions Phantom Assemble Samples in Phantom Holder Dilutions->Phantom T1_Scan Acquire T1-weighted Images (e.g., Inversion Recovery) Phantom->T1_Scan T2_Scan Acquire T2-weighted Images (e.g., Multi-Echo Spin-Echo) Phantom->T2_Scan ROI Define Regions of Interest (ROIs) on Images T1_Scan->ROI T2_Scan->ROI Signal Extract Mean Signal Intensity for each Concentration ROI->Signal T1_T2_Calc Calculate T1 and T2 Values by Curve Fitting Signal->T1_T2_Calc Rates Calculate Relaxation Rates (R1 = 1/T1, R2 = 1/T2) T1_T2_Calc->Rates Plot Plot R1 and R2 vs. Concentration Rates->Plot Relaxivity Determine r1 and r2 from the Slope of the Linear Fit Plot->Relaxivity

References

The Dawn of a New Era in MRI: The Early Research and Discovery of Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genesis of a Macrocyclic Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the seminal research and discovery of Gadoteric acid (Gd-DOTA), a first-generation macrocyclic gadolinium-based contrast agent (GBCA). Marketed as Dotarem®, its development by Guerbet in the late 1980s marked a significant milestone in the evolution of magnetic resonance imaging (MRI). We delve into the foundational physicochemical characterization, early synthesis strategies, and pivotal preclinical and clinical findings that established its profile of high stability and efficacy. This document serves as a detailed guide for researchers, scientists, and professionals in drug development, offering insights into the pioneering work that shaped the landscape of modern contrast-enhanced MRI.

Introduction: The Quest for a Stable MRI Contrast Agent

The advent of Magnetic Resonance Imaging (MRI) in the early 1980s revolutionized medical diagnostics by providing unparalleled soft tissue contrast. However, the intrinsic contrast was not always sufficient to delineate pathological tissues from healthy ones. This limitation spurred the development of contrast agents to enhance the MRI signal. The paramagnetic ion Gadolinium (Gd³⁺) quickly emerged as a prime candidate due to its seven unpaired electrons, which efficiently shorten the T1 relaxation time of water protons, thereby increasing signal intensity in T1-weighted images.

However, the free Gd³⁺ ion is toxic and competes with calcium in biological systems. The first generation of gadolinium-based contrast agents (GBCAs), such as Gd-DTPA (Magnevist®), utilized linear chelating agents to encapsulate the gadolinium ion and mitigate its toxicity. While effective, concerns about the in vivo stability of these linear complexes and the potential for gadolinium release prompted researchers to explore more robust chelating structures.

This scientific pursuit led to the development of macrocyclic chelators, which encase the gadolinium ion in a pre-organized, cage-like structure. It was hypothesized that this macrocyclic structure would offer superior thermodynamic and kinetic stability, further minimizing the risk of gadolinium dissociation in the body. It was in this context that Guerbet, a French pharmaceutical company with a long history in contrast media, embarked on the development of this compound (Gd-DOTA).

This technical guide revisits the foundational research that led to the discovery and characterization of this compound, a pioneering macrocyclic GBCA that has been a cornerstone of contrast-enhanced MRI for over three decades.

The Genesis of this compound: Key Researchers and Institutions

The early research and development of this compound were spearheaded by a team of scientists at Laboratoire Guerbet in Aulnay-sous-Bois, France. Key figures in this pioneering work include Dominique Meyer , Michel Schaefer , and Bruno Bonnemain . Their research in the mid-to-late 1980s was instrumental in characterizing the physicochemical properties of Gd-DOTA and establishing its potential as a safe and effective MRI contrast agent. Their seminal 1988 publication, "Gd-DOTA, a potential MRI contrast agent. Current status of physicochemical knowledge," laid the groundwork for its clinical development.[1]

Physicochemical Properties and Early Characterization

The defining feature of this compound is the macrocyclic ligand 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (DOTA). This structure confers exceptional stability to the gadolinium complex.

Stability: A Paradigm Shift

Early research focused on quantifying the stability of Gd-DOTA and comparing it to existing linear agents. The macrocyclic structure of DOTA was shown to provide a significant "macrocyclic effect," resulting in a complex with very slow dissociation kinetics.[1]

A key parameter established in the early studies was the conditional stability constant , which provides a measure of the complex's stability at a physiological pH of 7.4. Meyer, Schaefer, and Bonnemain reported a calculated conditional stability constant of 10²².¹⁹ at pH 7 for Gd-DOTA, highlighting its remarkable stability.[1] In 1988, Bousquet et al. reported an in vitro stability for Gd-DOTA of 10²⁸, which was significantly higher than that of the linear complexes Gd-DTPA (10²³) and Gd-EDTA (10¹⁷).[2]

This high stability was a critical differentiator from the linear agents and formed the basis of its favorable safety profile, as it minimized the potential for the release of toxic free Gd³⁺ ions in vivo.[1][2]

Relaxivity: The Engine of Contrast Enhancement

Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons. Early measurements of the T1 relaxivity of Gd-DOTA were conducted at 20 MHz. The relaxivity was found to be similar to that of Gd-DTPA in both saline and liver tissue.[2] Meyer and colleagues also noted that while the R1 relaxivity at 20 MHz was comparable to Gd-DTPA, Gd-DOTA exhibited higher paramagnetic efficacy at lower magnetic field strengths, which was attributed to the greater symmetry of the complex.[1]

Table 1: Early Quantitative Data for this compound (Gd-DOTA)

ParameterValueConditionsReference
Conditional Stability Constant 10²².¹⁹pH 7[1]
In Vitro Stability Constant 10²⁸In Vitro[2]
T1 Relaxivity (r₁) Similar to Gd-DTPA20 MHz, Saline and Liver Tissue[2]
Distribution Half-life (t₁/₂α) 3 minutesIn rats[2]
Elimination Half-life (t₁/₂β) 18 minutesIn rats[2]
91 ± 14 minutesIn healthy male volunteers[3]
Volume of Distribution (Vd) 171.0 ± 19.7 mL/kgIn healthy male volunteers[3]
LD₅₀ (Median Lethal Dose) 93% higher than Gd-DTPAIn mice[2]

Experimental Protocols: A Glimpse into the Early Methodologies

Synthesis of this compound (Gd-DOTA)

The synthesis of Gd-DOTA involves a two-step process: the synthesis of the DOTA ligand followed by complexation with a gadolinium salt.

Diagram 1: Conceptual Synthesis Workflow for this compound

SynthesisWorkflow cluster_ligand DOTA Ligand Synthesis cluster_complexation Complexation Cyclen Cyclen Alkylation Alkylation with a protected haloacetic acid Cyclen->Alkylation Deprotection Deprotection Alkylation->Deprotection DOTA DOTA Deprotection->DOTA DOTA_in DOTA Reaction Complexation Reaction (Aqueous solution, heat) DOTA_in->Reaction Gd_Salt Gadolinium Salt (e.g., Gd₂O₃) Gd_Salt->Reaction Purification Purification Reaction->Purification Gd_DOTA This compound (Gd-DOTA) Purification->Gd_DOTA RelaxivityWorkflow cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis Stock Gd-DOTA Stock Solution Dilutions Serial Dilutions in desired medium Stock->Dilutions Samples Set of Samples with varying concentrations Dilutions->Samples NMR NMR Spectrometer Samples->NMR Pulse Inversion-Recovery Pulse Sequence NMR->Pulse T1 Measure T1 of water protons Pulse->T1 Calculate_R1 Calculate R1 (1/T1) T1->Calculate_R1 Plot Plot R1 vs. [Gd-DOTA] Calculate_R1->Plot Slope Determine Slope Plot->Slope r1 Relaxivity (r1) Slope->r1 Pharmacokinetics IV_Admin Intravenous Administration Bloodstream Distribution in Bloodstream IV_Admin->Bloodstream Extracellular Extravascular Extracellular Space Bloodstream->Extracellular Kidneys Renal Filtration (Glomerular) Bloodstream->Kidneys Extracellular->Bloodstream Urine Excretion in Urine Kidneys->Urine

References

The Core of Contrast: A Technical Guide to Gadoteric Acid Relaxivity Theory and Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings and practical measurement of the relaxivity of gadoteric acid, a widely used gadolinium-based contrast agent (GBCA) in Magnetic Resonance Imaging (MRI). Understanding the principles of relaxivity is paramount for the development and optimization of contrast agents, ensuring both efficacy and safety in clinical and preclinical applications. This document delves into the core theories governing paramagnetic relaxation, details experimental protocols for accurate relaxivity determination, and presents quantitative data in a clear, comparative format.

The Theoretical Framework: Solomon-Bloembergen-Morgan (SBM) Theory

The relaxivity of this compound, and GBCAs in general, is primarily explained by the Solomon-Bloembergen-Morgan (SBM) theory. This theory describes the mechanisms by which the paramagnetic gadolinium(III) ion (Gd³⁺) enhances the relaxation rates of surrounding water protons, thereby increasing the signal intensity in T1-weighted MR images. The relaxivity, denoted as r₁ (longitudinal) and r₂ (transverse), is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. It is expressed in units of mM⁻¹s⁻¹.

The SBM theory posits that the overall relaxivity is a sum of contributions from the inner-sphere, second-sphere, and outer-sphere water molecules.

  • Inner-Sphere Relaxation: This is the dominant contribution and involves water molecules that are directly coordinated to the Gd³⁺ ion. The efficiency of this process is governed by several key parameters:

    • Hydration Number (q): The number of water molecules directly bound to the Gd³⁺ ion. For this compound, q is typically 1.

    • Rotational Correlation Time (τR): The time it takes for the Gd³⁺ complex to rotate by one radian. Slower tumbling (longer τR) generally leads to higher relaxivity.

    • Water Residence Lifetime (τm): The average time a water molecule remains coordinated to the Gd³⁺ ion before exchanging with a bulk water molecule. An optimal exchange rate is crucial for efficient relaxation enhancement.

  • Second-Sphere and Outer-Sphere Relaxation: These contributions arise from water molecules that are not directly bound to the Gd³⁺ ion but are in its vicinity and experience its magnetic field. These interactions are weaker and are influenced by the diffusion of water molecules.

The interplay of these parameters, along with the magnetic field strength and temperature, determines the overall relaxivity of the contrast agent.

SBM_Theory cluster_factors Key Factors Influencing Relaxivity cluster_mechanisms Relaxation Mechanisms q Hydration Number (q) (Inner-Sphere Water Molecules) InnerSphere Inner-Sphere Relaxation (Directly Coordinated Water) q->InnerSphere Directly Proportional tau_R Rotational Correlation Time (τR) (Molecular Tumbling) tau_R->InnerSphere Influences tau_m Water Residence Lifetime (τm) (Water Exchange Rate) tau_m->InnerSphere Modulates Relaxivity Overall Relaxivity (r1, r2) of this compound InnerSphere->Relaxivity Dominant Contribution OuterSphere Outer-Sphere Relaxation (Diffusing Water) OuterSphere->Relaxivity Secondary Contribution Relaxivity_Measurement_Workflow cluster_prep Phantom Preparation cluster_mri MRI Data Acquisition cluster_analysis Data Analysis Stock Prepare Stock Solution of this compound Dilutions Create Serial Dilutions (Multiple Concentrations) Stock->Dilutions Phantom Assemble Phantom with Sealed Sample Tubes Dilutions->Phantom Equilibrate Temperature Equilibration in MRI Scanner Phantom->Equilibrate T1_acq T1 Measurement (Inversion Recovery Sequence) Equilibrate->T1_acq T2_acq T2 Measurement (Multi-Echo Spin-Echo Sequence) Equilibrate->T2_acq T1_calc Calculate T1 Values for Each Concentration T1_acq->T1_calc T2_calc Calculate T2 Values for Each Concentration T2_acq->T2_calc R1_calc Calculate R1 (1/T1) T1_calc->R1_calc R2_calc Calculate R2 (1/T2) T2_calc->R2_calc Plotting Plot R1 and R2 vs. Concentration R1_calc->Plotting R2_calc->Plotting Regression Perform Linear Regression Plotting->Regression Relaxivity_calc r1 = Slope of R1 vs. [Gd] r2 = Slope of R2 vs. [Gd] Regression->Relaxivity_calc

The Pharmacokinetics and Biodistribution of Gadoteric Acid: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteric acid, a gadolinium-based contrast agent (GBCA) with a macrocyclic structure, is widely utilized in clinical and preclinical magnetic resonance imaging (MRI) to enhance tissue contrast.[1] Its paramagnetic properties, derived from the gadolinium ion (Gd3+), shorten the T1 relaxation time of water protons in tissues, leading to a brighter signal on T1-weighted images.[2][3] The gadolinium ion is tightly chelated by the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to form a stable complex, minimizing the in vivo release of toxic free Gd3+.[2][4][5] Understanding the pharmacokinetic profile and biodistribution of this compound in preclinical animal models is paramount for the interpretation of imaging studies and for the assessment of its safety profile. This technical guide provides a comprehensive overview of the available data in various animal species, focusing on quantitative data, experimental methodologies, and the toxicological implications of gadolinium release.

Pharmacokinetics of this compound

This compound, administered intravenously, distributes primarily within the extracellular fluid space due to its hydrophilic nature and does not cross intact cell membranes.[2] Its pharmacokinetic profile is characterized by a biphasic elimination pattern: an initial rapid distribution phase followed by a slower elimination phase.[4] The agent is excreted unchanged, almost exclusively via the kidneys through glomerular filtration.[4][6]

Pharmacokinetic Parameters in Animal Models

The following tables summarize key pharmacokinetic parameters of this compound and its analogues in rats and non-human primates.

Table 1: Pharmacokinetic Parameters of this compound (or its analogue Tb-DOTA) in Rats and Non-Human Primates

ParameterRat (Wistar)Non-Human Primate (Cynomolgus Monkey)
Dose (mmol/kg) Not Specified0.1
Half-life (t½)
Distribution Phase (α)-~3 min
Elimination Phase (β)-~60 min
Terminal Elimination Phase (γ)-~25 h
Volume of Distribution (Vd) -0.17 L/kg
Total Plasma Clearance -0.11 L/h/kg

Data for non-human primates is for Tb-DOTA, a close analogue of this compound.[7][8][9]

Biodistribution of this compound

Following intravenous administration, this compound rapidly distributes from the plasma into the interstitial space of various organs. Due to its renal clearance, the highest concentrations are transiently observed in the kidneys. The biodistribution data indicates minimal long-term retention in tissues, a characteristic attributed to the high stability of the macrocyclic chelate structure.

Tissue Distribution in Animal Models

The following table presents the biodistribution of gadolinium in various tissues of rats and non-human primates after the administration of this compound or its analogue.

Table 2: Gadolinium Concentration in Tissues of Rats and Non-Human Primates

TissueRat (Wistar) - 52 days post-injection (% ID/g)Non-Human Primate (Cynomolgus Monkey) - 5 days post-injection (nmol/g)Non-Human Primate (Cynomolgus Monkey) - 58 days post-injection (nmol/g)
Kidney (Cortex) -41<10
Skin -<1<0.1
Brain -<0.1<0.01

% ID/g: Percentage of Injected Dose per gram of tissue. Data for rats represents residual gadolinium. Data for non-human primates is for Tb-DOTA.[7][8][9]

Experimental Protocols

Animal Models
  • Rats: Male Wistar or Sprague-Dawley rats are commonly used.[6][10]

  • Rabbits: New Zealand white rabbits have been utilized in some studies.

  • Mice: Various strains, including Swiss mice, are used for biodistribution studies.

  • Non-Human Primates: Cynomolgus monkeys are a relevant model due to their physiological similarity to humans.[7][8][9]

Dosing and Administration
  • Route of Administration: Intravenous (IV) bolus injection is the standard route.[4]

  • Dose Range: Doses in preclinical studies typically range from 0.1 to 0.2 mmol/kg body weight.

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at various time points post-injection to determine the plasma concentration-time profile.

  • Tissue Harvesting: At the end of the study, animals are euthanized, and organs of interest (kidneys, liver, spleen, brain, bone, skin, etc.) are harvested.

  • Analytical Methods:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying total gadolinium concentrations in biological samples with high sensitivity and specificity.

    • Gamma Counting: For studies using radiolabeled this compound (e.g., with 153Gd), gamma counting is employed to measure radioactivity in tissues.

Visualizations

Experimental Workflow

G cluster_0 Pre-Administration cluster_1 Administration & Sampling cluster_2 Post-Mortem Analysis cluster_3 Quantification & Analysis Animal_Model Animal Model Selection (e.g., Rat, Rabbit, NHP) Dose_Prep This compound Dose Preparation Animal_Model->Dose_Prep IV_Admin Intravenous Administration Dose_Prep->IV_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection Urine_Feces_Collection Excreta Collection IV_Admin->Urine_Feces_Collection Euthanasia Euthanasia at Defined Time Points Blood_Collection->Euthanasia Sample_Processing Sample Processing (Digestion/Extraction) Blood_Collection->Sample_Processing Urine_Feces_Collection->Euthanasia Urine_Feces_Collection->Sample_Processing Tissue_Harvesting Organ & Tissue Harvesting Euthanasia->Tissue_Harvesting Tissue_Harvesting->Sample_Processing Gd_Quantification Gadolinium Quantification (ICP-MS or Gamma Counting) Sample_Processing->Gd_Quantification PK_Modeling Pharmacokinetic Modeling Gd_Quantification->PK_Modeling Biodistribution_Analysis Biodistribution Analysis Gd_Quantification->Biodistribution_Analysis

Caption: Experimental workflow for a typical pharmacokinetic and biodistribution study of this compound.

Toxicological Considerations: The Role of Free Gadolinium

While this compound is a highly stable complex, the potential for in vivo dissociation and release of free gadolinium ions (Gd3+) is a key consideration in its safety assessment. Free Gd3+ is toxic and can interfere with biological processes, notably by competing with calcium ions (Ca2+) for binding sites on various proteins and channels. This can lead to cellular dysfunction, oxidative stress, and inflammation.

G cluster_0 This compound Administration cluster_1 Dissociation & Cellular Interaction cluster_2 Downstream Toxicological Effects Gadoteric_Acid This compound (Gd-DOTA) Free_Gd Free Gadolinium (Gd3+) Gadoteric_Acid->Free_Gd In vivo dissociation Ca_Channels Calcium Channels & Signaling Free_Gd->Ca_Channels Interference Oxidative_Stress Oxidative Stress Ca_Channels->Oxidative_Stress Inflammation Inflammation Ca_Channels->Inflammation Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Fibrosis Tissue Fibrosis Inflammation->Fibrosis

Caption: Conceptual diagram of the toxicological effects following the release of free gadolinium ions.

Conclusion

The pharmacokinetic and biodistribution profile of this compound in animal models demonstrates rapid distribution to the extracellular space and efficient elimination through the kidneys. Its macrocyclic structure confers high stability, resulting in minimal long-term tissue retention of gadolinium. The data summarized in this guide, derived from studies in rats, rabbits, and non-human primates, provide a crucial foundation for designing and interpreting preclinical imaging studies. Future research should continue to focus on the long-term, low-level retention of gadolinium and the subtle biological effects it may elicit, further enhancing the safety and efficacy of this important diagnostic agent.

References

A Technical Guide to the In Vitro Stability and Chelating Properties of Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Gadoteric acid (marketed as Dotarem®) is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI). Its molecular structure, featuring a macrocyclic DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelate, is fundamental to its safety and efficacy. The stability of the complex, which minimizes the release of toxic free gadolinium (Gd³⁺) ions in vivo, is a critical parameter. This technical guide provides an in-depth review of the in vitro stability and chelating properties of this compound, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of key processes.

Core Concepts of Gadolinium Chelate Stability

The safety of GBCAs is intrinsically linked to the stability of the complex formed between the Gd³⁺ ion and its chelating ligand.[1] This stability is described by two distinct but related concepts: thermodynamic stability and kinetic stability.

  • Thermodynamic Stability: This refers to the strength of the bond between the gadolinium ion and the ligand at equilibrium. It is quantified by the thermodynamic stability constant (log Ktherm). A higher value indicates a greater proportion of the gadolinium remains chelated at equilibrium. The conditional stability constant (log Kcond) is a more physiologically relevant measure, as it describes the stability at a specific pH, such as the physiological pH of 7.4.[2][3][4] Due to proton competition at this pH, the log Kcond is typically lower than the log Ktherm.[2]

  • Kinetic Stability (or Inertness): This describes the rate at which the Gd³⁺ ion dissociates from the chelate.[3] A kinetically inert or stable complex has a slow dissociation rate, even if it is not the most thermodynamically stable under certain conditions.[2] Kinetic stability is often considered the most critical factor for predicting the in vivo safety of a GBCA, as it determines how quickly free gadolinium can be released into the body.[2][5] It is typically expressed as the dissociation half-life (t₁/₂) under challenging conditions, such as in a strong acid.[6]

This compound's structure as an ionic, macrocyclic chelate confers high stability.[7][8][9] Macrocyclic structures pre-organize the ligand around the Gd³⁺ ion, "caging" it more securely and providing greater kinetic inertness compared to flexible, open-chain linear agents.[1][9]

Quantitative Stability Profile of this compound

This compound exhibits one of the highest stability profiles among all approved GBCAs.[10][11] This is evident in both its thermodynamic and, crucially, its kinetic stability parameters.

Table 1: Thermodynamic Stability of this compound and Other GBCAs
Contrast AgentChelate StructureIonicitylog Kthermlog Kcond (at pH 7.4)
This compound (Dotarem®) Macrocyclic Ionic 25.6[5] 19.3[4][9]
Gadoteridol (ProHance®)MacrocyclicNon-ionic-17.2[2]
Gadobutrol (Gadavist®)MacrocyclicNon-ionic-14.7[4]
Gadopentetic acid (Magnevist®)LinearIonic-18.4[2]
Gadodiamide (Omniscan®)LinearNon-ionic-14.9[4]
Table 2: Kinetic Stability of this compound and Other Macrocyclic GBCAs
Contrast AgentDissociation Half-life (t₁/₂) at pH 1.2, 37°C
This compound (Dotarem®) 2.7 days[12]
Gadopiclenol14.2 days[12]
Gadobutrol (Gadavist®)14.1 hours[12]
Gadoteridol (ProHance®)2.2 hours[12]

Note: Kinetic stability measurements can vary based on experimental conditions. The data presented reflects a comparative study under identical conditions.

Chelating Properties and Resistance to Transmetallation

Transmetallation is a dissociation process where endogenous metal ions, such as zinc (Zn²⁺) or copper (Cu²⁺), displace the Gd³⁺ from its ligand.[6] This is a significant pathway for the release of free gadolinium from less stable GBCAs.

The mechanism of transmetallation differs between chelate types:

  • Linear Chelates: Susceptible to direct attack by endogenous ions like Zn²⁺.[6]

  • Macrocyclic Chelates: Far more resistant to direct attack. Dissociation occurs primarily through slower, acid-assisted processes.[6]

Studies confirm that this compound is highly stable against transmetallation.[5] When incubated in human plasma at physiological pH and temperature for 15 days, no release of Gd³⁺ ions from this compound was observed above the limit of quantification.[12] This contrasts with some other macrocyclic agents, which showed measurable Gd³⁺ release under the same conditions.[12] This high resistance is a key component of its favorable safety profile.

Table 3: Gd³⁺ Release in Human Serum after 15 Days Incubation (pH 7.4, 37°C)
Contrast AgentChelate Structure% of Total Gd³⁺ Released
This compound (Dotarem®) Macrocyclic < 0.01% (Not Quantifiable)[12]
Gadobutrol (Gadavist®)Macrocyclic0.12%[12]
Gadoteridol (ProHance®)Macrocyclic0.20%[12]
GadopiclenolMacrocyclic0.20%[12]

Experimental Protocols for Stability Assessment

Precise and standardized methodologies are essential for evaluating and comparing the stability of GBCAs.

Protocol: Determination of Kinetic Stability via Acid-Catalyzed Dissociation

This method measures the rate of Gd³⁺ release under harsh acidic conditions to assess the kinetic inertness of the chelate.

Methodology:

  • Preparation: Prepare a solution of the GBCA (e.g., this compound) at a defined concentration in a strong acidic medium (e.g., pH 1.2 using HCl).[12]

  • Incubation: Maintain the solution at a constant, controlled temperature (e.g., 37°C).[12]

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution.

  • Analysis: Quantify the concentration of dissociated (free) Gd³⁺ in each aliquot. A common method is a complexometric assay or, for higher sensitivity, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12]

  • Calculation: Plot the concentration of the intact GBCA over time. Fit the data to a first-order kinetic model to determine the dissociation rate constant (k_d).

  • Half-Life Determination: Calculate the dissociation half-life using the formula: t₁/₂ = ln(2) / k_d.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare GBCA Solution p2 Add Strong Acid (pH 1.2) p1->p2 e1 Incubate at 37°C p2->e1 e2 Collect Samples at Time Intervals (t0, t1, t2...) e1->e2 a1 Quantify Free Gd³⁺ (e.g., ICP-MS) e2->a1 a2 Calculate Dissociation Rate Constant (kd) a1->a2 a3 Calculate Half-Life (t1/2 = ln(2)/kd) a2->a3

Workflow for Acid-Catalyzed Dissociation Experiment.
Protocol: Assessment of Transmetallation in Human Serum

This protocol simulates physiological conditions to measure Gd³⁺ release due to competition from endogenous ions.

Methodology:

  • Preparation: Dilute the GBCA to a clinically relevant concentration (e.g., 1 mmol/L) in pooled human serum from healthy donors.[13]

  • Incubation: Incubate the samples at 37°C, ensuring the pH is maintained at 7.4, for an extended period (e.g., 15 days).[12][13]

  • Sampling: Collect aliquots at various time points throughout the incubation.

  • Separation & Quantification: Use a robust analytical method to separate and quantify the minute amounts of released Gd³⁺. High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) is the standard for this application.[13]

  • Analysis: Calculate the percentage of Gd³⁺ released relative to the total initial concentration of the GBCA at each time point.

G start Start prep Prepare GBCA in Human Serum (1mM) start->prep incubate Incubate at 37°C, pH 7.4 (e.g., 15 days) prep->incubate sample Collect Aliquots Over Time incubate->sample analysis Separate & Quantify Free Gd³⁺ (HPLC-ICP-MS) sample->analysis calc Calculate % Gd³⁺ Release analysis->calc end_node End calc->end_node

Workflow for Transmetallation Assessment in Human Serum.
Protocol: Relaxometric Assessment of Transmetallation

This method uses changes in water proton relaxivity to detect Gd³⁺ release in the presence of competing ions and phosphate.

Methodology:

  • System Setup: Create a solution containing the GBCA, a competing endogenous ion (e.g., ZnCl₂), and a phosphate buffer at physiological pH.[6]

  • Mechanism: If transmetallation occurs, Zn²⁺ displaces Gd³⁺ from the chelate. The released free Gd³⁺ immediately reacts with phosphate ions to form insoluble GdPO₄.

  • Measurement: The formation of GdPO₄ significantly alters the relaxivity of the solution. This change is measured over time using a relaxometer.

  • Interpretation: A stable chelate like this compound will show minimal to no change in relaxivity, indicating negligible Gd³⁺ release. In contrast, less stable agents will cause a measurable increase in relaxivity over time.[6]

G gbca Intact GBCA (e.g., this compound) transmetal Transmetallation Event gbca->transmetal ions Endogenous Ions (Zn²⁺, PO₄³⁻) ions->transmetal free_gd Release of Free Gd³⁺ transmetal->free_gd If unstable precipitate Formation of GdPO₄ Precipitate free_gd->precipitate relax Change in Proton Relaxivity precipitate->relax measure Measured by Relaxometer relax->measure

Logical Pathway of the Relaxometric Transmetallation Assay.

Conclusion

The in vitro data robustly demonstrates the exceptional stability of this compound. Its ionic, macrocyclic structure provides high thermodynamic stability and, most importantly, superior kinetic inertness. This translates to a very slow rate of dissociation and a high resistance to transmetallation by endogenous ions, as confirmed by studies in human serum. These physicochemical properties are fundamental to its established safety profile and minimize the potential for in vivo release of toxic free gadolinium ions. For researchers and developers, this compound serves as a benchmark for high-stability gadolinium chelate design.

References

Gadoteric Acid: A Technical Deep Dive into the Free Acid and its Meglumine Salt Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadoteric acid, a macrocyclic gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI). This technical guide provides an in-depth analysis of this compound, comparing its fundamental properties as a free acid with its commercially formulated meglumine salt, gadoterate meglumine. We will explore the critical role of meglumine in the formulation, delve into the physicochemical and pharmacokinetic characteristics of both forms, and provide an overview of the experimental protocols used for their characterization. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's chemistry, formulation, and mechanism of action.

Introduction: From Free Acid to Injectable Formulation

This compound is the active pharmaceutical ingredient (API), a complex of gadolinium (Gd³⁺) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)[1][2]. The free gadolinium ion is highly toxic, and the DOTA ligand forms a highly stable complex with it, significantly reducing this toxicity[3]. In its pure form, this compound is an acidic molecule. For clinical use, it is formulated as gadoterate meglumine, the salt of this compound and meglumine, an amino sugar derived from glucose[1][4]. This formulation strategy is crucial for creating a sterile, injectable solution with a physiologically compatible pH[4][5].

The primary function of this compound in MRI is to enhance the signal intensity of tissues by shortening the T1 relaxation time of water protons in its vicinity[1][3]. This paramagnetic effect is harnessed to improve the visualization of anatomical structures and pathological processes[1].

The Role of Meglumine in Formulation

The transition from this compound as a free acid to the injectable gadoterate meglumine solution is a critical step in its development as a clinical tool. Meglumine serves several key functions:

  • Salt Formation and pH Adjustment: this compound is, as the name implies, an acid. Meglumine is an organic base that reacts with this compound to form a salt. This reaction is essential for adjusting the pH of the final injectable solution to a range of 6.5 to 8.0, which is close to physiological pH and well-tolerated upon intravenous administration[4][6].

  • Solubility and Stability: The formation of the meglumine salt enhances the aqueous solubility and stability of the this compound complex in the final formulation.

The formulation process generally involves reacting gadolinium oxide with DOTA in heated water, followed by the addition of meglumine to form the salt and adjust the pH[4][7].

formulation_process Gd2O3 Gadolinium Oxide (Gd₂O₃) Reaction Complexation Reaction Gd2O3->Reaction DOTA DOTA DOTA->Reaction Water Water for Injection Water->Reaction Heating Heating (approx. 80°C) GadotericAcid This compound (in solution) Reaction->GadotericAcid Forms Salification Salification & pH Adjustment GadotericAcid->Salification Meglumine Meglumine Meglumine->Salification GadoterateMeglumine Gadoterate Meglumine (Final Solution) Salification->GadoterateMeglumine Yields Filtration Sterile Filtration GadoterateMeglumine->Filtration Vial Final Vialed Product Filtration->Vial

Figure 1: Simplified workflow for the formulation of gadoterate meglumine.

Physicochemical Properties

The physicochemical properties of this compound and its meglumine salt are fundamental to its function and safety. While data on the free acid form is limited as it is an intermediate, the properties of the final formulated product, gadoterate meglumine, are well-characterized.

PropertyThis compound (Free Acid)Gadoterate Meglumine (in Solution)Reference(s)
Molecular Formula C₁₆H₂₅GdN₄O₈C₂₃H₄₂GdN₅O₁₃[8]
Molecular Weight 558.64 g/mol 753.9 g/mol [2][8]
Appearance Not specified in searches (likely a solid)Clear, colorless to yellow aqueous solution[6]
pH Acidic6.5 - 8.0[6]
Osmolality Not specified in searchesHigh (specific values not consistently provided)[8]
Water Solubility Not specified in searchesSoluble[8]
Thermodynamic Stability (log Ktherm) 25.625.6[6]
Conditional Stability (log Kcond at pH 7.4) 19.319.3[6]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of gadoterate meglumine have been extensively studied. This compound is not known to be metabolized in the body[9].

ParameterValue (for Gadoterate Meglumine)Reference(s)
Route of Administration Intravenous[1]
Distribution Distributes into the extracellular fluid. The volume of distribution at steady state is approximately 179 mL/kg in females and 211 mL/kg in males.[2][9]
Protein Binding Does not undergo protein binding in vitro.[8]
Metabolism Not known to be metabolized.[8][9]
Route of Elimination Primarily renal.[8][10]
Elimination Half-Life Approximately 1.4 hours in females and 2.0 hours in males in healthy adults.[8]
Excretion Approximately 73% (females) and 85% (males) of the dose is eliminated in the urine within 48 hours.[8][9]
T1 Relaxivity (in plasma at 1.5 T) 3.4 - 3.8 L/mmol·s[10]
T1 Relaxivity (in plasma at 3 T) 4.97 ± 0.59 L/(mmol·s)[11]
T1 Relaxivity (in blood at 3 T) 3.47 ± 0.16 L/(mmol·s)[11]

Mechanism of Action and Potential Cellular Effects

The primary mechanism of action of this compound is its paramagnetic effect, which shortens the T1 relaxation time of nearby water protons, leading to a brighter signal on T1-weighted MRI scans. This effect is a physical phenomenon and does not involve specific signaling pathways for its diagnostic action.

However, the potential for gadolinium toxicity, though significantly mitigated by the DOTA chelate, has been a subject of research. Studies have investigated the cellular effects of GBCAs, including this compound. Potential mechanisms of toxicity, particularly from dissociated gadolinium ions, include the induction of:

  • Oxidative Stress

  • Inflammation

  • Apoptosis [12]

It is important to note that macrocyclic agents like this compound have a higher stability and a lower propensity to release free gadolinium compared to linear GBCAs, resulting in a more favorable safety profile[13][12].

toxicity_pathway GBCA Gadolinium-Based Contrast Agent (GBCA) Dissociation Dissociation (low for macrocyclic agents) GBCA->Dissociation FreeGd Free Gadolinium (Gd³⁺) Dissociation->FreeGd CellularUptake Cellular Uptake FreeGd->CellularUptake OxidativeStress Oxidative Stress CellularUptake->OxidativeStress Inflammation Inflammation CellularUptake->Inflammation Apoptosis Apoptosis CellularUptake->Apoptosis Toxicity Cellular Toxicity OxidativeStress->Toxicity Inflammation->Toxicity Apoptosis->Toxicity

Figure 2: Generalized potential cellular toxicity pathways for GBCAs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

HPLC is a standard method for determining the concentration of gadoterate meglumine and detecting the presence of free gadolinium or degradation products.

  • Objective: To quantify the amount of intact gadoterate meglumine and potential impurities.

  • Methodology Outline:

    • Column: A suitable reversed-phase column, such as a C18 column, is typically used[14].

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed. The composition can be isocratic or a gradient[15].

    • Flow Rate: A constant flow rate, for example, 0.6 mL/min, is maintained[14].

    • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is used to detect the this compound complex[14][15].

    • Quantification: The concentration is determined by comparing the peak area of the sample to that of a known standard.

Measurement of Relaxivity

Relaxivity (r1) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons.

  • Objective: To determine the r1 relaxivity of gadoterate meglumine.

  • Methodology Outline:

    • Sample Preparation: A series of phantom solutions with varying concentrations of gadoterate meglumine in a relevant medium (e.g., water, plasma, or whole blood) are prepared[11][16].

    • MRI Acquisition: The T1 relaxation times of these solutions are measured using an MRI scanner at a specific field strength (e.g., 1.5 T, 3 T) and temperature (e.g., 37°C). An inversion-recovery pulse sequence is commonly used[16][17].

    • Data Analysis: The relaxation rate (1/T1) is plotted against the concentration of the contrast agent. The slope of the resulting linear regression is the r1 relaxivity[11][18].

relaxivity_measurement SamplePrep Prepare Phantom Solutions (Varying Concentrations) MRI MRI Scanner (e.g., 3T, 37°C) SamplePrep->MRI T1Measurement Measure T1 Relaxation Times (Inversion-Recovery Sequence) MRI->T1Measurement DataPlotting Plot 1/T1 vs. Concentration T1Measurement->DataPlotting LinearRegression Linear Regression DataPlotting->LinearRegression Relaxivity Calculate Slope (r1 Relaxivity) LinearRegression->Relaxivity

Figure 3: Workflow for determining the r1 relaxivity of a contrast agent.
In Vitro Cytotoxicity Assays

  • Objective: To assess the potential toxic effects of gadoterate meglumine on cells in culture.

  • Methodology Outline:

    • Cell Culture: A relevant cell line (e.g., renal tubular cells, neurons) is cultured under standard conditions[19][20].

    • Exposure: The cells are incubated with varying concentrations of gadoterate meglumine for a specified period (e.g., 24 hours)[19].

    • Assessment of Viability: Cell viability can be measured using various assays, such as the MTT assay, which measures metabolic activity, or the trypan blue exclusion assay, which identifies dead cells[19].

    • Assessment of Apoptosis: Apoptosis can be detected using methods like DAPI staining to observe nuclear morphology or Annexin V/propidium iodide staining followed by flow cytometry[20][21].

Conclusion

This compound is a highly stable, macrocyclic GBCA that plays a vital role in diagnostic MRI. The formulation of this compound as a meglumine salt is a critical step that ensures its suitability for intravenous administration by providing a physiologically compatible pH and ensuring solubility. While the free acid form is the core active molecule, it is the gadoterate meglumine salt that is used in the clinical setting. Understanding the interplay between the free acid and its formulated salt, along with their physicochemical and pharmacokinetic properties, is essential for researchers and professionals in the field of contrast media development and application. The high stability of the macrocyclic structure of this compound contributes to its excellent safety profile, minimizing the risk of gadolinium-related toxicity.

References

An In-depth Technical Guide to Molecular Imaging Probes Based on Gadoteric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, characterization, and application of molecular imaging probes derived from Gadoteric acid (Gd-DOTA). This compound, a gadolinium-based contrast agent with a macrocyclic chelate, offers exceptional thermodynamic and kinetic stability, making it an ideal platform for the development of targeted and responsive probes for magnetic resonance imaging (MRI).[1] This document details the core principles of probe design, provides structured quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows.

Core Principles of this compound-Based Probes

This compound's utility as a foundation for molecular imaging probes stems from the paramagnetic properties of the gadolinium (III) ion (Gd³⁺), which effectively reduces the T1 relaxation time of surrounding water protons, thereby enhancing the MRI signal.[2][3] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle firmly chelates the toxic Gd³⁺ ion, ensuring high in vivo stability and minimizing the risk of metal dissociation.[1]

The development of targeted molecular probes involves the chemical modification of the DOTA ligand to incorporate moieties that can specifically interact with biological targets such as enzymes, receptors, or other biomarkers of disease. This targeted delivery concentrates the contrast agent at the site of interest, leading to a significant improvement in imaging contrast and specificity.

Quantitative Data of this compound Derivatives

The efficacy of a molecular imaging probe is determined by several key quantitative parameters, including its relaxivity (r₁) and its binding affinity for the target. Relaxivity is a measure of the contrast agent's ability to enhance the relaxation rate of water protons and is expressed in mM⁻¹s⁻¹.[4] Higher relaxivity values allow for greater contrast enhancement at lower concentrations. Binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), quantifies the strength of the interaction between the probe and its target. Lower Kd or Ki values indicate stronger binding.[5][6]

Below are tables summarizing the quantitative data for various this compound derivatives from the literature.

Table 1: Longitudinal Relaxivity (r₁) of Selected this compound Derivatives

Derivative TypeProbe NameMagnetic Field (T)Temperature (°C)Mediumr₁ (mM⁻¹s⁻¹)Reference
UnmodifiedThis compound (Dotarem®)1.537Plasma3.4 - 3.8[7][8]
UnmodifiedThis compound (Dotarem®)0.4737Water3.4[9]
DendrimericCLT1-dL-(Gd-DOTA)₄1.537-10.1 (per Gd)[2]
Peptide-TargetedSBK2-Lys-(Gd-DOTA)9.4--6.0[10]
Peptide-TargetedScrambled-Lys-(Gd-DOTA)9.4--5.9[10]
Albumin-BindingGd2-gly0.4737HSA solution39.4[11]
Albumin-BindingGd2-ida0.4737HSA solution45.4[11]
Albumin-BindingGd3-ida0.4737HSA solution58.1[12]
Albumin-BindingGd3-ida1.437HSA solution34.8[12]

Table 2: Binding Affinities of Targeted this compound Derivatives

TargetProbe TypeBinding Affinity (Ki)Reference
Prostate-Specific Membrane Antigen (PSMA)Gd1 (DOTA-Bn-SCN based)Low nanomolar range[4]
Prostate-Specific Membrane Antigen (PSMA)Gd2 (DO3A based)Low nanomolar range[4]
Prostate-Specific Membrane Antigen (PSMA)Gd3 (DO3A based)Low nanomolar range[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-based molecular imaging probes.

Synthesis of a Peptide-Targeted Gd-DOTA Conjugate

This protocol describes the solid-phase synthesis of a peptide-DOTA conjugate, followed by gadolinium complexation.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • p-NCS-Bz-DOTA-GA (para-isothiocyanatobenzyl-DOTA-tetraacetic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisobutylsilane (TIS)

  • Gadolinium(III) chloride (GdCl₃)

  • HPLC system with a C18 column

  • MALDI-TOF mass spectrometer

Procedure:

  • Peptide Synthesis: The peptide is synthesized on Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.[13]

  • DOTA Conjugation: Following the synthesis of the peptide, the resin is washed and swollen in DMSO. A solution of p-NCS-Bz-DOTA-GA in DMSO is added to the resin, followed by DIPEA. The reaction is allowed to proceed in the dark at room temperature for 24 hours.[13]

  • Cleavage and Deprotection: The peptide-DOTA conjugate is cleaved from the resin and deprotected using a cocktail of TFA, deionized water, and TIS (e.g., 95:2.5:2.5 v/v/v).[2] The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.

  • Purification: The crude peptide-DOTA conjugate is purified by reverse-phase high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient.

  • Gadolinium Complexation: The purified peptide-DOTA conjugate is dissolved in deionized water, and the pH is adjusted to approximately 6.0 with a suitable base (e.g., 1 M NaOH). An aqueous solution of GdCl₃ is added dropwise while maintaining the pH at 6.0. The reaction is stirred at room temperature overnight.[2][13]

  • Final Purification and Characterization: The final peptide-(Gd-DOTA) conjugate is purified by HPLC to remove any unchelated Gd³⁺ and other impurities. The product is characterized by MALDI-TOF mass spectrometry to confirm its molecular weight.[13]

In Vitro Relaxivity Measurement

This protocol outlines the procedure for determining the longitudinal relaxivity (r₁) of a Gd-DOTA derivative.

Materials:

  • Gd-DOTA derivative stock solution of known concentration

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • MRI scanner or a relaxometer

  • Temperature control unit

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the Gd-DOTA derivative in the chosen buffer to obtain a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM).

  • T₁ Measurement: Measure the longitudinal relaxation time (T₁) of each sample at a specific magnetic field strength and temperature (e.g., 1.5 T and 37 °C).[7] An inversion-recovery pulse sequence is typically used for accurate T₁ determination.

  • Data Analysis: Convert the measured T₁ values to relaxation rates (R₁ = 1/T₁). Plot the relaxation rate (R₁) as a function of the gadolinium concentration (in mM).

  • Relaxivity Calculation: The longitudinal relaxivity (r₁) is the slope of the linear fit to the R₁ versus concentration plot.[4] The units of r₁ are mM⁻¹s⁻¹.

In Vivo MRI Protocol

This protocol provides a general workflow for in vivo MRI studies using a targeted Gd-DOTA probe in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., nude mouse with xenograft tumor)

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

  • Gd-DOTA derivative formulated in a biocompatible solution (e.g., saline)

  • High-field MRI scanner with an animal coil

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed. Insert a catheter into the tail vein for intravenous administration of the contrast agent.

  • Pre-contrast Imaging: Acquire pre-contrast T₁-weighted MR images of the region of interest (e.g., the tumor).

  • Contrast Agent Administration: Inject a specific dose of the Gd-DOTA derivative (e.g., 0.1 mmol/kg body weight) through the tail vein catheter.[14][15]

  • Post-contrast Imaging: Acquire a series of dynamic T₁-weighted MR images at multiple time points post-injection (e.g., immediately after, and at 30, 60, and 120 minutes) to observe the pharmacokinetics and tumor uptake of the probe.

  • Image Analysis: Analyze the signal enhancement in the tumor and other tissues over time to assess the targeting efficiency and clearance of the probe. Quantitative analysis can be performed by calculating the percentage of signal enhancement or by converting signal intensity to gadolinium concentration using a calibration curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways targeted by this compound derivatives and a typical experimental workflow.

Receptor-Mediated Endocytosis of a Targeted Probe

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Probe Targeted Gd-DOTA Probe Binding Binding Probe->Binding Receptor Target Receptor Receptor->Binding Pit Clathrin-coated Pit Formation Binding->Pit Vesicle Endocytic Vesicle Pit->Vesicle Invagination Endosome Endosome Vesicle->Endosome Uncoating & Fusion Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Receptor Recycling Endosome->Recycling Recycling->Receptor CaspaseActivation ApoptoticStimulus Apoptotic Stimulus (e.g., Chemotherapy) Procaspase3 Procaspase-3 (Inactive) ApoptoticStimulus->Procaspase3 Initiates cascade Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Probe_Inactive Gd-DOTA Probe (Quenched/Inactive) Caspase3->Probe_Inactive Cleaves substrate on probe Probe_Active Gd-DOTA Probe (Activated) Probe_Inactive->Probe_Active Conformational Change/ Activation MR_Signal_Low Low MRI Signal Probe_Inactive->MR_Signal_Low MR_Signal_High High MRI Signal (Contrast Enhancement) Probe_Active->MR_Signal_High ExperimentalWorkflow Design Probe Design & Computational Modeling Synthesis Synthesis & Purification Design->Synthesis Characterization Physicochemical Characterization (MS, HPLC) Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro Relaxivity Relaxivity Measurement InVitro->Relaxivity Stability Stability Assays InVitro->Stability CellUptake Cellular Uptake & Binding Affinity InVitro->CellUptake InVivo In Vivo Imaging InVitro->InVivo Promising candidates AnimalModel Animal Model of Disease InVivo->AnimalModel Biodistribution Biodistribution & PK InVivo->Biodistribution MRI MRI Studies InVivo->MRI DataAnalysis Data Analysis & Validation InVivo->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for Preclinical Dynamic Contrast-Enhanced MRI using Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful, non-invasive technique used in preclinical research to provide quantitative information about tissue vascularity, including perfusion, vessel permeability, and the volume of the extravascular extracellular space.[1][2][3] This method involves the continuous acquisition of T1-weighted MR images before, during, and after the administration of a gadolinium-based contrast agent (GBCA).[2][4] Gadoteric acid (marketed as Dotarem®), a macrocyclic GBCA, is widely utilized in these studies due to its favorable safety profile and stable chelate structure.[5] Its paramagnetic properties shorten the T1 relaxation time of surrounding water protons, thereby increasing the signal intensity on T1-weighted images.[5]

These application notes provide a detailed protocol for performing preclinical DCE-MRI studies using this compound in small animal models. The information is intended to guide researchers in the design, execution, and analysis of DCE-MRI experiments for applications such as oncology research, particularly for evaluating the efficacy of anti-vascular or anti-angiogenic therapies.[1][6][7]

Principle of DCE-MRI with this compound

This compound is an extracellular contrast agent that, upon intravenous injection, rapidly distributes within the intravascular space and then extravasates into the extravascular extracellular space (EES) of tissues.[8][9] The rate and extent of this extravasation are dependent on blood flow, vessel permeability, and the volume of the EES. By dynamically imaging the signal enhancement caused by the influx and efflux of this compound, pharmacokinetic models can be applied to the data to derive quantitative parameters such as Ktrans (volume transfer constant), ve (fractional volume of the EES), and vp (fractional plasma volume).[1][7]

Experimental Protocols

A successful DCE-MRI experiment requires careful attention to animal preparation, contrast agent administration, and MRI acquisition parameters.

Animal Preparation
  • Animal Models: This protocol is applicable to various small animal models, including mice and rats with tumor xenografts.[6]

  • Anesthesia: Anesthesia is crucial to immobilize the animal and minimize motion artifacts. Isoflurane (1-2% in oxygen) delivered via a nose cone is a common choice. For non-recovery experiments, urethane solution can also be used.[4] The animal's physiological status (respiration, body temperature) should be monitored throughout the experiment.

  • Catheterization: For precise and timed delivery of the contrast agent, a catheter should be placed in a suitable blood vessel, typically the tail vein or jugular vein.[1] The catheter should be connected to an MRI-compatible infusion pump.

Contrast Agent Preparation and Administration
  • This compound Solution: this compound (e.g., Dotarem®) is typically available at a concentration of 0.5 mmol/mL.[8][10] For small animals, it may need to be diluted with sterile saline to ensure accurate administration of small volumes.[4]

  • Dosage: The recommended dose of this compound in preclinical studies can vary. A common dose is 0.1 mmol/kg body weight.[6][8][10][11] However, doses ranging from 0.02 mmol/kg to 0.2 mmol/kg have been reported depending on the specific application and animal model.[3][6]

  • Administration: The contrast agent should be administered as a rapid bolus injection using an MRI-compatible syringe pump to ensure a well-defined arterial input function (AIF).[1][4] The injection should be followed by a saline flush to ensure the entire dose is delivered.

MRI Acquisition
  • MRI System: A high-field preclinical MRI scanner (e.g., 7T) is recommended to achieve high signal-to-noise ratio (SNR) and spatial resolution.[4]

  • T1 Mapping: Accurate T1 values of the tissue before contrast agent injection (native T1) are essential for quantitative analysis. A T1 map should be acquired using a suitable sequence, such as an inversion recovery or variable flip angle method.

  • DCE-MRI Sequence: A fast T1-weighted gradient echo (GRE) sequence is typically used for the dynamic acquisition.[1][3] The sequence parameters should be optimized to provide a high temporal resolution (on the order of a few seconds) while maintaining adequate spatial resolution and volume coverage.[1][9]

Data Analysis

The analysis of DCE-MRI data can be categorized into three main approaches:

  • Qualitative Analysis: This involves visual assessment of the signal enhancement maps and curves.

  • Semi-quantitative Analysis: This approach involves calculating parameters from the signal intensity-time curve without fitting to a physiological model. Common parameters include the initial area under the curve (iAUC), maximum enhancement, and wash-in/wash-out rates.[1]

  • Quantitative Analysis: This is the most sophisticated approach and involves fitting the concentration-time curve to a pharmacokinetic model (e.g., Tofts model) to estimate physiological parameters like Ktrans, ve, and vp.[1][7] This requires conversion of the signal intensity to contrast agent concentration, which necessitates the pre-contrast T1 map and knowledge of the contrast agent's relaxivity. Specialized software is often used for this analysis.[12][13]

Data Presentation

Quantitative Data Summary
ParameterAnimal ModelThis compound Dose (mmol/kg)Key Pharmacokinetic/DCE-MRI ParametersReference
Dosage RangeMice, Rats0.02 - 0.3N/A[3][6]
Recommended DoseGeneral Preclinical0.1N/A[8][10][11]
Plasma Half-life (elimination)Healthy Human Volunteers0.1~91 minutes[11]
EliminationRats, HumansN/APrimarily via glomerular filtration[8][10][14]
T1 Relaxivity (in plasma at 1.5 T)N/AN/A3.4 - 3.8 L/mmol·s[10]

Visualizations

Preclinical_DCE_MRI_Workflow cluster_prep Animal Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis Animal_Model Select Animal Model Anesthesia Anesthetize Animal Animal_Model->Anesthesia Catheterization Place Intravenous Catheter Anesthesia->Catheterization T1_Mapping Acquire Pre-Contrast T1 Map Catheterization->T1_Mapping DCE_Scan_Start Start Dynamic T1w Scan T1_Mapping->DCE_Scan_Start CA_Injection Inject this compound DCE_Scan_Start->CA_Injection DCE_Scan_Continue Continue Dynamic Scan CA_Injection->DCE_Scan_Continue ROI_Selection Define Region of Interest (ROI) DCE_Scan_Continue->ROI_Selection Signal_to_Concentration Convert Signal to Concentration ROI_Selection->Signal_to_Concentration Pharmacokinetic_Modeling Apply Pharmacokinetic Model Signal_to_Concentration->Pharmacokinetic_Modeling Parameter_Maps Generate Parameter Maps (Ktrans, ve) Pharmacokinetic_Modeling->Parameter_Maps

Caption: Preclinical DCE-MRI Experimental Workflow.

Gadoteric_Acid_Mechanism cluster_tissue Tissue Microenvironment Intravascular Intravascular Space EES Extravascular Extracellular Space (EES) Intravascular->EES Extravasation (Permeability) MRI_Signal Increased T1-weighted MRI Signal EES->MRI_Signal Shortens T1 Relaxation Intracellular Intracellular Space Gadoteric_Acid This compound (Paramagnetic) Gadoteric_Acid->Intravascular IV Injection

Caption: Principle of this compound Contrast Enhancement.

References

Application Notes and Protocols for Blood-Brain Barrier Permeability Studies in Rats Using Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] Disruption of the BBB is a key feature in a variety of neurological disorders, including stroke, multiple sclerosis, and brain tumors.[1] Assessing the permeability of the BBB is crucial for understanding disease pathophysiology and for the development of CNS-targeting therapeutics.

Gadoteric acid (meglumine salt form: gadoterate meglumine) is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[2][3] It is a macrocyclic and ionic GBCA with high stability.[2] Due to its hydrophilic nature, it does not readily cross the intact BBB.[4] Therefore, its accumulation in the brain parenchyma, detectable by T1-weighted MRI, serves as a reliable indicator of BBB disruption.[4] Dynamic contrast-enhanced MRI (DCE-MRI) is a quantitative method that tracks the influx of GBCAs into the tissue over time, allowing for the calculation of permeability parameters such as the volume transfer constant (Ktrans).[1][5][6]

These application notes provide detailed protocols for utilizing this compound in conjunction with DCE-MRI to quantitatively assess BBB permeability in rat models where the BBB has been artificially disrupted.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for BBB permeability studies in rats using this compound, derived from various experimental models.

Table 1: this compound Administration and Imaging Parameters

ParameterValueSource
Animal Model Sprague-Dawley, Wistar Rats[4]
This compound Dosage 0.1 mmol/kg to 0.2 mmol/kg body weight[2][7][8]
Administration Route Intravenous (IV) bolus injection (e.g., via tail vein)[2]
Imaging Modality Dynamic Contrast-Enhanced MRI (DCE-MRI)[1][4][5]
MRI Field Strength 1.5T, 3T, 7T, 9.4T[7][9][10]

Table 2: Representative Ktrans Values in Rat Brain After BBB Disruption

BBB Disruption ModelBrain RegionTime Post-DisruptionMean Ktrans (min⁻¹) ± SDSource
tMCAO (Control)Infarct Area3 hours0.15 ± 0.03[4]
tMCAO (Control)Infarct Area24 hours0.12 ± 0.02[4]
tMCAO (Cold Saline)Infarct Area3 hours0.09 ± 0.01[4]
tMCAO (Warm Saline)Infarct Area3 hours0.07 ± 0.02[4]
Healthy ControlFrontoparietal CortexN/A0.004 ± 0.002[6]

Ktrans (volume transfer constant) is a measure of the leakage of contrast agent from the blood plasma into the extravascular, extracellular space, reflecting BBB permeability.

Experimental Protocols

Protocol 1: BBB Permeability Assessment Following Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the induction of focal cerebral ischemia via tMCAO, followed by DCE-MRI with this compound to quantify BBB permeability.

1. Animal Preparation:

  • Use male Sprague-Dawley or Wistar rats (250-300g).
  • Anesthetize the rat (e.g., with isoflurane).
  • Establish intravenous access for contrast agent administration (e.g., via a tail vein catheter).

2. tMCAO Procedure:

  • Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 60-90 minutes) using the intraluminal filament method.
  • After the occlusion period, withdraw the filament to allow for reperfusion.

3. DCE-MRI Acquisition:

  • Position the rat in the MRI scanner.
  • Acquire pre-contrast T1-weighted and T2-weighted images to identify the ischemic region.
  • Begin dynamic T1-weighted image acquisition. A typical sequence would be a 3D spoiled gradient echo.
  • After a baseline period (e.g., 5 image volumes), administer a bolus of this compound (0.1 mmol/kg) intravenously, followed by a saline flush.[2]
  • Continue dynamic imaging for a total of 15-20 minutes to capture the influx and washout of the contrast agent.[8]

4. Data Analysis:

  • Perform motion correction on the dynamic image series.
  • Define regions of interest (ROIs) in the ischemic core, peri-infarct area, and a contralateral control region.
  • Convert the signal intensity-time curves to contrast agent concentration-time curves.
  • Apply a pharmacokinetic model (e.g., the extended Tofts-Kety model) to the data to calculate Ktrans and other permeability parameters.[4]

Protocol 2: BBB Permeability Assessment Following Focused Ultrasound (FUS)

This protocol details the use of FUS in combination with microbubbles to induce transient and localized BBB opening, followed by permeability assessment with this compound.

1. Animal Preparation:

  • Similar to the tMCAO protocol, prepare an anesthetized rat with IV access.
  • Shave the head of the rat and apply ultrasound gel.

2. FUS Procedure:

  • Position the rat in an MRI-compatible FUS system.
  • Target the desired brain region using MRI guidance.
  • Administer a bolus of microbubbles (e.g., Optison, 200 µL/kg) intravenously.
  • Immediately apply pulsed FUS sonications to the target region (e.g., 690 kHz, 10 ms bursts, 1 Hz repetition frequency for 120 seconds).[11]

3. DCE-MRI Acquisition:

  • The DCE-MRI protocol is similar to that described for the tMCAO model.
  • Administer this compound (0.1 mmol/kg) and acquire dynamic T1-weighted images to assess contrast agent extravasation in the sonicated region.

4. Data Analysis:

  • Analyze the DCE-MRI data as described in the tMCAO protocol to quantify Ktrans in the FUS-targeted region and compare it to non-sonicated control regions.

Visualization of Workflows and Pathways

Experimental Workflow

G Experimental Workflow for BBB Permeability Assessment cluster_prep Animal Preparation cluster_disruption BBB Disruption cluster_mri DCE-MRI cluster_analysis Data Analysis Anesthesia Anesthetize Rat IV_access Establish IV Access Anesthesia->IV_access tMCAO tMCAO Model IV_access->tMCAO Select Disruption Model FUS Focused Ultrasound IV_access->FUS Select Disruption Model Pre_contrast Pre-contrast T1/T2 Scans tMCAO->Pre_contrast FUS->Pre_contrast Dynamic_scan Start Dynamic T1 Scan Pre_contrast->Dynamic_scan Gadoteric_acid Inject this compound (0.1 mmol/kg) Dynamic_scan->Gadoteric_acid Post_contrast Continue Dynamic Scan (15-20 min) Gadoteric_acid->Post_contrast ROI Define Regions of Interest Post_contrast->ROI Modeling Pharmacokinetic Modeling ROI->Modeling Ktrans Calculate Ktrans Modeling->Ktrans

Caption: Workflow for BBB permeability studies in rats.

Signaling Pathways in BBB Disruption

Ischemic Stroke (tMCAO) Induced BBB Disruption

Ischemic stroke triggers a complex inflammatory cascade that leads to BBB breakdown. Key signaling molecules involved include matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and pro-inflammatory cytokines like TNF-α and IL-6.[12] These factors contribute to the degradation of tight junction proteins and the basal lamina, increasing vascular permeability.

G Signaling in Ischemic Stroke BBB Disruption Ischemia Ischemic Insult (tMCAO) Microglia Microglia/Astrocyte Activation Ischemia->Microglia Neutrophils Neutrophil Infiltration Ischemia->Neutrophils VEGF VEGF Ischemia->VEGF TNFa TNF-α Microglia->TNFa IL6 IL-6 Microglia->IL6 MMP9 MMP-9 Neutrophils->MMP9 TJ Tight Junction Degradation (Occludin, Claudin-5) TNFa->TJ IL6->TJ VEGF->TJ MMP9->TJ BL Basal Lamina Degradation MMP9->BL BBB_Disruption Increased BBB Permeability TJ->BBB_Disruption BL->BBB_Disruption G Mechanism of FUS-Induced BBB Opening FUS Focused Ultrasound Oscillation Microbubble Oscillation FUS->Oscillation Microbubbles Microbubbles Microbubbles->Oscillation Mechanical Mechanical Stress on Endothelium Oscillation->Mechanical TJ Transient Tight Junction Reorganization Mechanical->TJ TGFb Upregulation of TGF-β Signaling Mechanical->TGFb BBB_Opening Temporary BBB Opening TJ->BBB_Opening

References

Application Notes and Protocols for In Vivo Cell Tracking Using Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of gadoteric acid for in vivo cell tracking experiments. This document outlines the underlying principles, detailed experimental protocols for labeling various cell types, quantitative data for experimental planning, and workflows for successful cell tracking using Magnetic Resonance Imaging (MRI).

Introduction to this compound for Cell Tracking

This compound (commercially known as Dotarem®) is a gadolinium-based contrast agent (GBCA) with a macrocyclic structure. Its paramagnetic properties decrease the T1 relaxation time of nearby water protons, resulting in a brighter signal (positive contrast) in T1-weighted MRI scans. While clinically used for enhancing the visibility of vasculature and lesions, this compound can also be employed as a tool for ex vivo labeling and subsequent in vivo tracking of therapeutic cells, such as stem cells and immune cells. This allows for non-invasive monitoring of cell delivery, migration, and persistence in preclinical research.

The principle of cell tracking with this compound involves labeling cells ex vivo before their administration into the subject. As this compound is not readily permeable to the cell membrane, its internalization is typically facilitated by transfection agents or other methods that temporarily increase membrane permeability. Once internalized, the gadolinium chelate is retained within the cells, allowing them to be visualized by MRI after administration.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant gadolinium-based contrast agents to aid in experimental design.

ParameterCell TypeValueNotes
Cytotoxicity (IC50) NIH3T3 Fibroblasts28.19 mMHigh concentrations can lead to cytotoxicity.
MCF-7 Breast Cancer Cells7.35 mMDose-dependent cytotoxicity observed.
SH-SY5Y Neuroblastoma CellsIC50 determined, but specific value not stated; cytotoxicity observed at 10 mM and 100 mMGenotoxicity was also observed at higher concentrations.
Mia PaCa-2, TIB-75, KKU-M213> 5 mMIC50 not reached, indicating low toxicity in these cell lines.[1]
Cell Viability Human Monocytes>95%At labeling concentration of 25 µM Gadofluorine M (a similar Gd-based agent).
Mesenchymal Stem Cells (MSCs)No significant difference from unlabeled cellsUsing appropriate labeling concentrations of gadolinium chelates.
T-Cells>95%With TAT-conjugated gadolinium nanoparticles.[2]
Labeling Efficiency T-Cells~95%Using TAT-conjugated ultrasmall gadolinium nanoparticles (500 µg/mL Gd for 2 hours).[2]
Human Monocytes0.3 fmol Gd/cellWith 25 µM Gadofluorine M for 12 hours.[3]
T1 Relaxivity (r1) This compound (in solution)3.4 - 3.8 L mmol⁻¹s⁻¹ (at 1.5 T)This value reflects the intrinsic ability of the agent to enhance T1 relaxation.
Labeled Human Monocytes137 L mmol⁻¹s⁻¹ (at 1.5 T)The intracellular environment significantly increases the relaxivity of the gadolinium agent.[3]
MRI Signal Enhancement Labeled Mesenchymal Stem CellsSignificantly higher signal intensity in T1-weighted images compared to unlabeled cells.Provides positive (bright) contrast for tracking.
Labeled T-CellsPositive enhancement visualized in tumors at 24, 48, and 72 hours post-injection.[2]Demonstrates the feasibility of tracking immune cell infiltration.

Experimental Protocols

Protocol for Labeling Mesenchymal Stem Cells (MSCs)

This protocol is adapted from methods for labeling MSCs with gadolinium-based contrast agents and is suitable for this compound.

Materials:

  • Mesenchymal Stem Cells (MSCs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (Dotarem®), 0.5 mmol/mL solution

  • Lipid-based transfection agent (e.g., Lipofectamine™ or similar)

  • Serum-free medium (e.g., Opti-MEM™)

  • Trypsin-EDTA

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed MSCs in a 6-well plate at a density of 5 x 10⁵ cells per well in complete culture medium. Allow cells to adhere and reach 70-80% confluency (typically 24 hours).

  • Preparation of Labeling Medium: a. In a sterile microcentrifuge tube, dilute the transfection agent in serum-free medium according to the manufacturer's instructions. b. In a separate sterile tube, dilute the this compound in serum-free medium. A final concentration range of 0.5 to 2 mM this compound in the labeling medium is a good starting point for optimization. c. Combine the diluted transfection agent and the diluted this compound. Mix gently and incubate at room temperature for 20-30 minutes to allow complex formation. d. Add the this compound-transfection agent complex to fresh serum-free medium to achieve the final desired labeling concentration.

  • Cell Labeling: a. Aspirate the culture medium from the wells containing the MSCs. b. Wash the cells once with sterile PBS. c. Add the prepared labeling medium to each well. d. Incubate the cells for 4 hours at 37°C in a CO₂ incubator.

  • Post-Labeling Incubation: a. After 4 hours, add FBS to each well to a final concentration of 10% to stop the transfection process. b. Continue to incubate the cells for an additional 20-24 hours.

  • Washing and Cell Harvest: a. Aspirate the labeling medium. b. Wash the cells three times with sterile PBS to remove any extracellular this compound. c. Detach the cells using Trypsin-EDTA. d. Neutralize the trypsin with complete culture medium and collect the cells. e. Centrifuge the cell suspension and resuspend the cell pellet in a suitable medium for injection (e.g., sterile PBS or saline).

  • Quality Control: a. Cell Viability: Perform a trypan blue exclusion assay to determine cell viability. Viability should be >95%. b. Labeling Efficiency (Optional): Quantify the gadolinium content per cell using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol for Labeling Immune Cells (e.g., Macrophages or T-Cells)

Labeling non-adherent immune cells like T-cells can be more challenging. This protocol utilizes a similar principle but is adapted for suspension cells. For phagocytic cells like macrophages, the transfection agent may not be necessary, but it can enhance uptake.

Materials:

  • Immune cells (e.g., isolated T-cells or macrophage cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Dotarem®), 0.5 mmol/mL solution

  • Transfection agent suitable for suspension cells or TAT-peptide conjugated gadolinium particles.[2]

  • Serum-free medium

  • Sterile conical tubes

Procedure:

  • Cell Preparation: Isolate and prepare a suspension of immune cells at a concentration of 1-2 x 10⁶ cells/mL in complete culture medium.

  • Preparation of Labeling Medium: Prepare the this compound-transfection agent complex in serum-free medium as described in the MSC protocol (Section 3.1, Step 2).

  • Cell Labeling: a. Centrifuge the immune cells and resuspend the pellet in the prepared labeling medium. b. Incubate the cell suspension for 2-4 hours at 37°C in a CO₂ incubator, with gentle agitation every 30-60 minutes to ensure uniform labeling.

  • Washing: a. After incubation, add an excess of complete culture medium to the cell suspension. b. Centrifuge the cells to pellet them. c. Aspirate the supernatant and wash the cell pellet three times with sterile PBS to remove extracellular contrast agent.

  • Cell Resuspension: Resuspend the final cell pellet in a sterile, injectable vehicle for in vivo administration.

  • Quality Control: Assess cell viability using a trypan blue assay.

In Vivo Administration and MRI Acquisition

Animal Models: The choice of animal model will depend on the research question (e.g., mouse models of cancer, inflammation, or tissue injury).

Administration of Labeled Cells:

  • Intravenous (IV) Injection: For tracking systemic cell distribution and homing to sites of disease. A typical dose is 1-5 x 10⁶ cells in 100-200 µL of vehicle.

  • Direct Local Injection: For tracking cell fate at a specific site (e.g., intra-tumoral, intra-muscular, or intra-cranial). The cell dose can be lower, in the range of 1 x 10⁵ to 1 x 10⁶ cells in a smaller volume (10-50 µL).

MRI Acquisition:

  • Scanner: A high-field MRI scanner (e.g., 7T or higher) is recommended for preclinical studies to achieve high resolution and sensitivity.

  • Imaging Sequence: A T1-weighted spin-echo or gradient-echo sequence is optimal for detecting the positive contrast generated by this compound-labeled cells.

  • Typical T1-Weighted Sequence Parameters:

    • Repetition Time (TR): 500 ms

    • Echo Time (TE): 10-15 ms

    • Flip Angle: 90°

    • Image Matrix: 256 x 256

    • Slice Thickness: 0.5 - 1.0 mm

  • Imaging Time Points: Imaging should be performed immediately after cell administration to confirm delivery and then at subsequent time points (e.g., 24h, 48h, 72h, and weekly) to track cell migration and persistence.

Data Analysis: The signal intensity in regions of interest (ROIs) where the cells are located can be measured and compared to pre-injection images and control tissues. The change in T1 relaxation time can also be quantified for a more rigorous analysis.

Visualizations

Cellular Uptake of this compound

The following diagram illustrates the proposed mechanism for the cellular uptake of this compound when facilitated by a lipid-based transfection agent.

G Cellular Uptake of this compound with Transfection Agent cluster_extracellular Extracellular Space cluster_cell Cell This compound This compound Complex This compound- Transfection Agent Complex This compound->Complex Complexation Transfection Agent Transfection Agent Transfection Agent->Complex Cell Membrane Cell Membrane Complex->Cell Membrane Membrane Interaction Endosome Endosome Cell Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Partial) G Experimental Workflow for In Vivo Cell Tracking A 1. Cell Culture (e.g., MSCs, Immune Cells) B 2. Ex Vivo Labeling with this compound & Transfection Agent A->B C 3. Washing & Quality Control (Viability, Labeling Efficiency) B->C D 4. In Vivo Administration of Labeled Cells (e.g., IV, Local Injection) C->D E 5. Longitudinal MRI (T1-weighted Imaging) D->E F 6. Image Analysis (Signal Intensity, Cell Location) E->F G 7. Histological Validation (Optional) F->G

References

Standard Operating Procedure for Gadoteric Acid in Small Animal Magnetic Resonance Imaging (MRI)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Gadoteric acid, commercially known as Dotarem®, is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1] It is a macrocyclic and ionic GBCA, a structural characteristic that confers high kinetic and thermodynamic stability, minimizing the release of free gadolinium ions (Gd3+) in vivo.[2][3][4] Free gadolinium is toxic, and the high stability of this compound contributes to its favorable safety profile, with a lower risk of nephrogenic systemic fibrosis (NSF) compared to linear GBCAs.[2]

Mechanism of Action: Gadolinium is a paramagnetic substance with seven unpaired electrons.[5] When placed in a magnetic field, it develops a magnetic moment that alters the relaxation times of nearby water protons.[1] Specifically, it shortens the T1 relaxation time of adjacent tissues, leading to an increased signal intensity (brightness) on T1-weighted MR images.[5] This enhancement is particularly useful for visualizing areas with altered vascularity or a disrupted blood-brain barrier.[1][4][5]

Pharmacokinetics: Following intravenous administration, this compound is distributed within the extracellular fluid.[6] It does not bind to plasma albumin and is excreted unchanged, primarily through glomerular filtration by the kidneys.[2][6] In subjects with normal renal function, the plasma half-life is approximately 90 minutes.[6]

Safety and Handling: While considered one of the safest GBCAs, precautions should be taken. Contact with skin and eyes may cause mild irritation.[5] It should be used with caution in animals with pre-existing severe renal impairment.[3][5] The median lethal dose (LD50) in mice is 10.6 mmol/kg, which is significantly higher than the standard imaging dose.[2] All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[7]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of this compound in small animal MRI.

Table 1: Recommended Dosages

Animal SpeciesRecommended Dose (mmol/kg)Maximum Total Dose (mmol/kg)Reference
Rodents (Mice, Rats)0.10.3[3][6]
Dogs0.10.3[5]

Note: The standard recommended dose is 0.1 mmol/kg. Higher doses up to 0.3 mmol/kg may be used in specific cases, such as for the detection of metastases or when using low-field scanners, but should be administered with caution.[3][5]

Table 2: Pharmacokinetic Parameters

ParameterValueSpeciesReference
Plasma Half-life~90 minutesHumans (normal renal function)[6]
Excretion>95% in 24 hoursHumans
Route of EliminationGlomerular Filtration (Renal)General[6]
MetabolismUnchangedGeneral[2]

Table 3: Typical MRI Acquisition Parameters (T1-Weighted Imaging)

Sequence TypeParameterTypical Value Range
Spin Echo (SE)Repetition Time (TR)300 - 800 ms
Echo Time (TE)10 - 20 ms
Gradient Echo (GRE)Repetition Time (TR)100 - 200 ms
Echo Time (TE)2 - 5 ms
Flip Angle60° - 90°

Note: These are general parameter ranges. Optimal settings will depend on the specific MRI system, field strength, and experimental goals. It is crucial to acquire pre-contrast images with the identical geometry and parameters as the post-contrast images for accurate comparison.

Experimental Protocols

This section details the standard operating procedure for the use of this compound in small animal MRI studies.

Animal Preparation
  • Fasting: Fast animals for 4-6 hours prior to the procedure to reduce gastrointestinal motility artifacts. Ensure free access to water to maintain hydration.[8]

  • Anesthesia: Induce anesthesia using an appropriate anesthetic agent (e.g., isoflurane at 2-3% for induction, 1-2% for maintenance).[9][8] Anesthesia depth should be monitored throughout the procedure by checking for a lack of response to a toe pinch.[9]

  • Catheterization: Place an intravenous catheter in a suitable vessel, typically the tail vein for rodents.[8] Secure the catheter and confirm its patency by flushing with a small volume of sterile heparinized saline.[9]

  • Positioning and Monitoring: Secure the animal on the MRI-compatible bed.[9] Monitor vital signs, including respiration and body temperature, throughout the imaging session.[9] Maintain the animal's body temperature using a warming system (e.g., circulating warm water or warm air).[9]

Contrast Agent Preparation and Administration
  • Dose Calculation: Calculate the required volume of this compound (typically supplied at a concentration of 0.5 mmol/mL) based on the animal's body weight and the target dose (0.1 mmol/kg).[10]

    • Formula: Injection Volume (mL) = (Animal Weight (kg) * Dose (mmol/kg)) / Concentration (mmol/mL)

  • Preparation: Draw the calculated volume into a sterile syringe. The contrast agent is typically administered at room temperature.

  • Administration: Administer the this compound as an intravenous bolus injection through the pre-placed catheter.[5] The injection should be followed by a small flush of sterile saline (e.g., 0.1-0.2 mL) to ensure the full dose reaches circulation.

MRI Acquisition
  • Pre-Contrast Imaging: Acquire anatomical, T1-weighted images of the region of interest before the administration of this compound. These images will serve as a baseline.

  • Post-Contrast Imaging: Immediately following the contrast agent injection, begin acquiring a series of T1-weighted images using the same parameters as the pre-contrast scans.

  • Timing: Contrast enhancement is typically visible for up to 45-60 minutes post-administration.[5] Dynamic contrast-enhanced (DCE-MRI) protocols may involve rapid, repeated imaging immediately after injection to assess perfusion and vascular permeability. For static enhanced imaging, scans should ideally be obtained within 30 minutes of contrast administration.[5]

Post-Imaging Procedure
  • Recovery: After the final scan, discontinue anesthesia and move the animal to a recovery area.[7]

  • Monitoring: Monitor the animal until it has fully recovered from anesthesia (e.g., is ambulatory and active).[9]

  • Catheter Removal: Once the animal is stable, remove the intravenous catheter.

  • Euthanasia (if applicable): If the study is terminal, euthanize the animal using an approved method according to the institution's guidelines immediately after the final scan.[11]

Visualizations

G cluster_prep Phase 1: Preparation cluster_contrast Phase 2: Contrast Administration cluster_imaging Phase 3: Imaging & Recovery AnimalPrep 1. Animal Preparation (Fasting, Anesthesia) Catheter 2. IV Catheter Placement AnimalPrep->Catheter Positioning 3. Positioning & Monitoring Setup Catheter->Positioning PreScan 4. Acquire Pre-Contrast MRI Positioning->PreScan DoseCalc 5. Calculate this compound Dose PreScan->DoseCalc Inject 6. IV Bolus Injection DoseCalc->Inject PostScan 7. Acquire Post-Contrast MRI Inject->PostScan Recover 8. Animal Recovery & Monitoring PostScan->Recover G cluster_input Inputs cluster_process Procedure cluster_output Outputs Animal Anesthetized Animal PreContrast Pre-Contrast T1 Scan Animal->PreContrast GadotericAcid This compound (0.5 mmol/mL) Injection IV Injection (0.1 mmol/kg) GadotericAcid->Injection MRI MRI Scanner MRI->PreContrast PostContrast Post-Contrast T1 Scan MRI->PostContrast PreContrast->Injection PreImage Pre-Contrast Images PreContrast->PreImage Injection->PostContrast PostImage Enhanced Images PostContrast->PostImage Analysis Comparative Analysis PreImage->Analysis PostImage->Analysis

References

Application Notes and Protocols for Gadoteric Acid in Murine Models of Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gadoteric acid (marketed as Dotarem®) is a gadolinium-based, macrocyclic, ionic contrast agent utilized in magnetic resonance imaging (MRI).[1] Its paramagnetic properties shorten the T1 relaxation time of water protons in its vicinity, thereby enhancing the signal intensity (brightness) of tissues on T1-weighted MR images.[1] In the context of glioblastoma research, particularly in murine models, this compound serves as a crucial tool for visualizing tumor morphology, assessing the integrity of the blood-brain barrier (BBB), and evaluating therapeutic response.[1] Disruption of the BBB is a hallmark of glioblastoma, allowing for the extravasation of this compound into the tumor interstitium and subsequent contrast enhancement.[1] These application notes provide detailed protocols for the use of this compound in murine models of glioblastoma, along with quantitative data and visualizations to guide experimental design and interpretation.

Data Presentation

Table 1: Quantitative MRI Data for Contrast Agents in Rodent Glioma Models
Contrast AgentAnimal ModelDose (mmol/kg)Imaging ParameterResultReference
This compound (Gd-DOTA)C6 Rat Glioma0.1Signal EnhancementStandard comparator for novel agents.[2]
P760C6 Rat Glioma0.02Signal EnhancementSimilar blood pool enhancement to 0.1 mmol/kg Gd-DOTA.[2]
Gadodiamide (Gd-DTPA-BMA)C6 Rat Glioma0.4KtransHigher pixel counts in Ktrans maps compared to Gd-DTPA.[3]
Gadopentetate dimeglumine (Gd-DTPA)C6 Rat Glioma0.4KtransLower pixel counts in Ktrans maps compared to Gd-DTPA-BMA.[3]
Radical DendrimerGL261 Murine Glioma0.025Relative Contrast EnhancementComparable to 0.1 mmol/kg Gd-based agents.[4]
SBK2-Tris-(Gd-DOTA)3Human Glioma Xenograft0.2T1 Relaxation TimePersistent low T1 values in tumor over 60 min.[5]
Optimark™Human Glioma Xenograft0.2T1 Relaxation TimeT1 values recover within 20 minutes post-injection.[5]

Experimental Protocols

Murine Glioblastoma Model Establishment

Objective: To establish an orthotopic glioblastoma model in mice for subsequent imaging studies.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, GL261)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Stereotaxic apparatus

  • Microsyringe (e.g., Hamilton syringe)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Immunocompromised or syngeneic mice (e.g., athymic nude mice for human cell lines, C57BL/6 for GL261)

Procedure:

  • Culture glioblastoma cells to 80-90% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 105 cells/5 µL.[6]

  • Anesthetize the mouse using an approved protocol.

  • Secure the mouse in the stereotaxic frame.

  • Create a small incision in the scalp to expose the skull.

  • Using stereotaxic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.

  • Slowly inject 5 µL of the cell suspension into the brain parenchyma using the microsyringe.

  • Withdraw the needle slowly to prevent reflux of the cell suspension.

  • Suture the scalp incision.

  • Monitor the animal for recovery and tumor growth (typically 10-14 days).

Preparation and Administration of this compound

Objective: To prepare and administer this compound for contrast-enhanced MRI.

Materials:

  • This compound (Dotarem®), 0.5 mmol/mL solution

  • Sterile saline (0.9% NaCl)

  • Insulin syringes or other suitable syringes for injection

  • Animal scale

Procedure:

  • Weigh the mouse to determine the exact body weight.

  • Calculate the required volume of this compound for a dose of 0.1 mmol/kg.

    • Calculation Example: For a 25 g (0.025 kg) mouse:

      • Total dose = 0.1 mmol/kg * 0.025 kg = 0.0025 mmol

      • Volume to inject = 0.0025 mmol / 0.5 mmol/mL = 0.005 mL or 5 µL

  • For ease of handling and to ensure accurate dosing, it is recommended to dilute the calculated volume of this compound in sterile saline to a final injection volume of approximately 100 µL.

  • Administer the diluted this compound solution via intravenous (tail vein) injection.

Contrast-Enhanced Magnetic Resonance Imaging (MRI)

Objective: To acquire pre- and post-contrast MR images for the assessment of glioblastoma.

Materials:

  • Small animal MRI scanner (e.g., 3.0T, 7.0T, or 9.4T)

  • Animal handling and monitoring equipment (anesthesia system, respiratory and temperature monitoring)

  • Appropriate radiofrequency coil for the mouse head

Procedure:

  • Anesthetize the mouse and position it in the MRI scanner's animal holder.

  • Ensure continuous monitoring of the animal's vital signs throughout the imaging session.

  • Pre-contrast Imaging:

    • Acquire anatomical T2-weighted images to localize the tumor (e.g., Fast Spin-Echo sequence).

    • Acquire pre-contrast T1-weighted images using a sequence such as:

      • Spin-Echo (SE): TR/TE = 450/8.77 ms.[7]

      • 3D Spoiled Gradient-Echo (SPGR): TR/TE/TI = 8.02/3.01/400 ms.[8]

  • Contrast Administration:

    • Administer the prepared this compound solution intravenously as a bolus.

  • Post-contrast Imaging:

    • Immediately following injection, begin acquisition of dynamic contrast-enhanced (DCE) T1-weighted images for perfusion and permeability analysis.

    • Acquire post-contrast T1-weighted images at multiple time points (e.g., 2, 30, and 60 minutes) to assess peak enhancement and washout kinetics.[7][9]

  • Image Analysis:

    • Co-register pre- and post-contrast images.

    • Define regions of interest (ROIs) within the tumor and contralateral normal brain tissue.

    • Quantify the signal enhancement in the tumor relative to pre-contrast images and normal tissue.

    • For DCE-MRI, pharmacokinetic models (e.g., Tofts model) can be applied to calculate parameters like Ktrans (volume transfer constant) and Vp (plasma volume fraction).[3]

Visualizations

Signaling Pathway

Glioblastoma_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways in glioblastoma, often targets for therapy.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Culture Glioblastoma Cells (e.g., U87MG, GL261) start->cell_culture tumor_induction 2. Orthotopic Tumor Induction in Murine Model cell_culture->tumor_induction tumor_growth 3. Allow Tumor Growth (10-14 days) tumor_induction->tumor_growth mri_setup 4. Anesthetize Mouse & Position in MRI Scanner tumor_growth->mri_setup pre_contrast 5. Acquire Pre-Contrast T1w & T2w Images mri_setup->pre_contrast gadoteric_prep 6. Prepare this compound (0.1 mmol/kg) pre_contrast->gadoteric_prep injection 7. Intravenous Injection of this compound gadoteric_prep->injection post_contrast 8. Acquire Post-Contrast T1w Images injection->post_contrast analysis 9. Image Analysis (Signal Enhancement, Ktrans) post_contrast->analysis end End analysis->end

Caption: Workflow for this compound-enhanced MRI in murine glioblastoma models.

References

Application Notes and Protocols for Quantitative Perfusion Imaging with Gadoteric Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive imaging technique that provides quantitative information about the pathophysiology of the tumor microenvironment, particularly vascular characteristics such as perfusion and permeability. When a gadolinium-based contrast agent like Gadoteric acid is administered intravenously, it transiently alters the magnetic properties of tissues, leading to signal enhancement in T1-weighted images. The rate and extent of this enhancement are directly related to the vascular supply and integrity of the tumor.

This compound (meglumine salt of DOTA-Gd), a macrocyclic, ionic gadolinium-based contrast agent, is widely used in clinical and preclinical imaging. Its high thermodynamic and kinetic stability minimizes the risk of gadolinium release in vivo. In the context of cancer research, DCE-MRI with this compound allows for the quantitative assessment of tumor angiogenesis, the evaluation of anti-angiogenic and anti-vascular therapies, and the potential for early prediction of treatment response.

These application notes provide an overview of the principles, protocols, and data analysis for conducting quantitative perfusion imaging with this compound in preclinical cancer research.

Principle of Action and Quantitative Parameters

Following intravenous injection, this compound distributes within the vascular space and subsequently leaks into the extravascular-extracellular space (EES) in tissues with a permeable capillary network, a hallmark of tumor vasculature. A rapid series of T1-weighted images is acquired before, during, and after the contrast agent administration to capture its dynamic distribution.

The signal intensity changes over time are then converted into contrast agent concentration curves. Pharmacokinetic models, most commonly the Tofts model, are applied to these curves on a voxel-by-voxel basis to generate parametric maps of key perfusion and permeability parameters:

  • Ktrans (Volume Transfer Constant): This parameter reflects the rate of transfer of the contrast agent from the blood plasma to the EES (in units of min⁻¹). It is influenced by both blood flow and capillary permeability. In highly permeable tumors, Ktrans is more reflective of blood flow, whereas in tumors with low permeability, it is primarily determined by the permeability-surface area product.

  • vp (Fractional Plasma Volume): This represents the volume of blood plasma per unit volume of tissue (unitless or as a percentage). It is a measure of the vascular density within the tissue.

  • ve (Fractional Extravascular-Extracellular Volume): This is the volume of the EES per unit volume of tissue (unitless or as a percentage), representing the interstitial space available for the contrast agent to distribute into.

Quantitative Data Summary

The following tables summarize representative quantitative perfusion parameters obtained with this compound in preclinical cancer models. It is important to note that these values can vary significantly depending on the tumor model, its size and location, the animal species, and the specifics of the imaging and analysis protocol.

Cancer ModelAnimal ModelKtrans (min⁻¹) (Mean ± SD)vp (%) (Mean ± SD)ve (%) (Mean ± SD)Reference
Glioblastoma Mouse (Orthotopic GL261)High Ktrans: > 0.1, Low Ktrans: < 0.1Not ReportedNot Reported[1]
Breast Cancer Mouse (Xenograft)0.016 ± 0.001 (whole tumor, baseline)Not ReportedNot Reported[2]

Note: The study on glioblastoma categorized tumors into high and low Ktrans groups based on a median value of 0.1/min to correlate with immune cell populations, rather than reporting a mean and standard deviation for a specific tumor type. The breast cancer study reported baseline Ktrans values before therapy.

Experimental Protocols

Preclinical DCE-MRI Protocol for a Mouse Xenograft Model

This protocol outlines a typical workflow for quantitative perfusion imaging of subcutaneous tumor xenografts in mice using this compound.

1. Animal Preparation:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10⁶ cells in a volume of 100 µL of a suitable medium like Matrigel) into the flank of an immunodeficient mouse (e.g., athymic nude mouse).

  • Tumor Growth Monitoring: Allow tumors to grow to a suitable size for imaging, typically 100-200 mm³. Monitor animal health and tumor size regularly.

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) in oxygen or a medical air/oxygen mixture.

  • Catheterization: Place a catheter in the tail vein for the intravenous administration of the contrast agent. Ensure the catheter is patent and secure.

  • Physiological Monitoring: Throughout the imaging session, monitor the animal's respiratory rate and maintain its body temperature using a heated water or air system.

2. MRI Acquisition:

  • MRI System: Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T) equipped with a suitable radiofrequency coil for the size of the animal and tumor location.

  • Localization Scans: Acquire scout images in three planes (axial, sagittal, and coronal) to localize the tumor.

  • Pre-contrast T1 Mapping: To accurately convert signal intensity to gadolinium concentration, it is essential to measure the native T1 relaxation time of the tissue before contrast administration. This can be done using a variable flip angle method or an inversion recovery sequence.

  • DCE-MRI Sequence:

    • Sequence Type: A T1-weighted fast spoiled gradient-echo (FSPGR) or similar sequence is typically used.

    • Imaging Parameters (Example for a 7T scanner):

      • Repetition Time (TR) / Echo Time (TE): e.g., 4.5 ms / 1.5 ms

      • Flip Angle: e.g., 30°

      • Field of View (FOV): To cover the entire tumor with adequate spatial resolution.

      • Matrix Size: e.g., 128 x 128

      • Slice Thickness: e.g., 1 mm

      • Temporal Resolution: Acquire one full set of images every 5-10 seconds.

    • Acquisition Timing:

      • Begin the dynamic scan and acquire 5-10 baseline images (pre-contrast).

      • Administer a bolus of this compound (Dotarem®) at a standard dose of 0.1 mmol/kg body weight via the tail vein catheter, followed by a saline flush.

      • Continue acquiring dynamic images for a total of 10-15 minutes to capture the wash-in and wash-out phases of the contrast agent.

3. Data Analysis:

  • Image Registration: Correct for any motion artifacts that may have occurred during the dynamic scan using image registration algorithms.

  • Region of Interest (ROI) Definition:

    • Tumor ROI: Manually or semi-automatically draw ROIs around the tumor on the anatomical or contrast-enhanced images.

    • Arterial Input Function (AIF): To accurately model the delivery of the contrast agent to the tissue, an AIF is required. This is typically measured by placing an ROI over a major artery (e.g., the femoral artery or carotid artery) that is within the imaging field of view.

  • Signal to Concentration Conversion: Convert the signal intensity-time curves from the tumor and the AIF ROIs into gadolinium concentration-time curves using the pre-contrast T1 values and the relaxivity of this compound.

  • Pharmacokinetic Modeling:

    • Fit the tissue concentration-time curve to the Tofts model (or an extended version that includes the plasma volume term) on a voxel-by-voxel basis using the measured AIF.

    • This fitting procedure will generate quantitative maps of Ktrans, vp, and ve.

  • Quantitative Analysis: Extract mean, median, and histogram-based metrics from the parametric maps for the entire tumor ROI or specific sub-regions for statistical analysis and comparison between different treatment groups.

Visualizations

Signaling Pathway

VEGF_Signaling_Pathway cluster_responses Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Endothelial Cell PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Akt->p2 NO Nitric Oxide (NO) eNOS->NO Permeability Permeability NO->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration ERK->p1 p1->Proliferation p1->Migration p2->Survival

Caption: Simplified VEGF signaling pathway in tumor angiogenesis.

Experimental Workflow

Caption: Workflow for quantitative DCE-MRI in preclinical cancer research.

References

Application Notes and Protocols for Assessing Tumor Vascularity in Preclinical Models Using Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteric acid, a gadolinium-based contrast agent (GBCA) with a macrocyclic structure, is a valuable tool for assessing tumor vascularity in preclinical research.[1][2] Its paramagnetic properties shorten the T1 relaxation time of surrounding water protons, leading to an enhanced signal in T1-weighted magnetic resonance imaging (MRI).[2] This enhancement is particularly useful in dynamic contrast-enhanced MRI (DCE-MRI), a non-invasive imaging technique that allows for the quantitative evaluation of tumor microvasculature characteristics, including perfusion and permeability.[3][4] These application notes provide detailed protocols for utilizing this compound in preclinical tumor models to assess vascularity, monitor therapeutic responses, and gain insights into the tumor microenvironment.

Principle of Action

This compound is an extracellular fluid agent. Following intravenous injection, it rapidly distributes within the intravascular space and subsequently extravasates into the interstitial space of tissues. In tumors, the newly formed vasculature is often chaotic and leaky, leading to a higher accumulation of this compound compared to normal tissues. DCE-MRI captures the dynamic changes in signal intensity as the contrast agent perfuses through the tissue, allowing for the calculation of pharmacokinetic parameters that reflect the underlying vascular physiology.[3][4]

Key Pharmacokinetic Parameters

The analysis of DCE-MRI data typically involves fitting the signal intensity-time course to a pharmacokinetic model, most commonly the Tofts model or its extensions.[5][6][7][8][9] This analysis yields several key parameters:

  • Ktrans (Volume Transfer Constant): Represents the rate of transfer of the contrast agent from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability and is measured in units of min-1.[9]

  • ve (Volume of Extravascular Extracellular Space): Represents the fractional volume of the EES per unit volume of tissue. It is a dimensionless parameter.[9]

  • kep (Rate Constant): Represents the rate of transfer of the contrast agent from the EES back to the blood plasma (kep = Ktrans/ve). It is measured in units of min-1.[9]

  • vp (Fractional Plasma Volume): Represents the fractional volume of blood plasma per unit volume of tissue. It is a dimensionless parameter.[9]

Data Presentation

The following table summarizes representative quantitative data for pharmacokinetic parameters obtained from a preclinical tumor model using a gadolinium-based contrast agent. This data can serve as a reference for expected values in similar studies.

Tumor ModelPharmacokinetic ParameterMean ValueStandard Deviation
Pancreatic Ductal Adenocarcinoma (Mouse Model)Ktrans (min⁻¹)0.230.14
Pancreatic Ductal Adenocarcinoma (Mouse Model)ve0.310.17

Table adapted from a study on a genetically engineered mouse model of pancreatic ductal adenocarcinoma.[10]

Experimental Protocols

Animal Models and Tumor Implantation

A variety of preclinical tumor models can be utilized, including subcutaneous xenografts, orthotopic models, and genetically engineered mouse models (GEMMs). The choice of model will depend on the specific research question. For this protocol, we will describe a general procedure for a subcutaneous tumor model in mice.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Tumor cells of interest

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture tumor cells to the desired confluence.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in a solution of PBS or a PBS/Matrigel mixture at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Monitor the animals regularly for tumor growth. Tumors are typically ready for imaging when they reach a palpable size (e.g., 100-200 mm³).

Animal Preparation for DCE-MRI

Proper animal preparation is crucial for obtaining high-quality and reproducible DCE-MRI data.

Materials:

  • Anesthesia machine with isoflurane

  • Heating pad or circulating warm water blanket

  • Small animal physiological monitoring system (for respiration and temperature)

  • Tail vein catheter (e.g., 27-30 gauge)

  • This compound solution (e.g., Dotarem®)

  • Saline solution

  • Infusion pump

Protocol:

  • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in medical air or oxygen.

  • Place the animal on the MRI-compatible bed, ensuring it is positioned securely.

  • Maintain the animal's body temperature at 37°C using a heating system.

  • Monitor the animal's respiration rate throughout the experiment.

  • Carefully place a catheter into the lateral tail vein for contrast agent administration.

  • Secure the catheter in place with tape.

  • Connect the catheter to an infusion pump pre-filled with this compound followed by a saline flush.

DCE-MRI Data Acquisition

The following is a general protocol for DCE-MRI acquisition. Specific parameters may need to be optimized based on the MRI system, tumor model, and research objectives.

MRI System: High-field small animal MRI scanner (e.g., 7T, 9.4T).

Pulse Sequence: T1-weighted gradient echo (GRE) sequence (e.g., 3D SPGR or FLASH).[11][12]

Acquisition Parameters (Example):

  • Repetition Time (TR): 4-6 ms[11]

  • Echo Time (TE): 1-3 ms[11]

  • Flip Angle (α): 10°-15°[11]

  • Matrix Size: 128x128 or 256x256

  • Field of View (FOV): To cover the entire tumor and a reference tissue

  • Slice Thickness: 1-2 mm

  • Temporal Resolution: 5-20 seconds per dynamic scan

Protocol:

  • Acquire pre-contrast T1 maps of the tumor region using a variable flip angle or inversion recovery method. This is essential for accurate quantification of contrast agent concentration.

  • Begin the dynamic T1-weighted GRE sequence.

  • Acquire several baseline (pre-contrast) dynamic scans.

  • Administer a bolus of this compound intravenously via the tail vein catheter at a dose of 0.1 to 0.2 mmol/kg body weight, followed by a saline flush.[3]

  • Continue acquiring dynamic scans for a total of 10-20 minutes to capture the wash-in and wash-out phases of the contrast agent.

Data Analysis

The analysis of DCE-MRI data involves several steps to extract quantitative parameters of tumor vascularity.

Software: Specialized software packages (e.g., PMOD, FireVoxel, or custom-written scripts in MATLAB or Python) are required for pharmacokinetic modeling.

Protocol:

  • Image Registration: Correct for any motion artifacts between dynamic scans.

  • Region of Interest (ROI) Definition: Draw ROIs on the tumor tissue and a reference tissue (e.g., muscle) on the anatomical images. An arterial input function (AIF) can be measured from a large artery within the field of view or a population-based AIF can be used.

  • Signal Intensity to Concentration Conversion: Convert the measured signal intensity in each voxel to the concentration of this compound using the pre-contrast T1 map and the relaxivity of this compound.

  • Pharmacokinetic Modeling: Fit the this compound concentration-time curve for each voxel or the entire tumor ROI to the Tofts model (or another appropriate model) to generate parametric maps of Ktrans, ve, and other parameters.[5][6][8][9]

  • Quantitative Analysis: Extract mean values and distributions of the pharmacokinetic parameters within the tumor ROIs for statistical analysis.

Visualizations

Experimental Workflow for Preclinical DCE-MRI

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model 1. Animal Model (e.g., Subcutaneous Xenograft) Tumor_Growth 2. Tumor Growth Monitoring Animal_Model->Tumor_Growth Animal_Prep 3. Animal Preparation (Anesthesia, Catheterization) Tumor_Growth->Animal_Prep Pre_Contrast 4. Pre-Contrast T1 Mapping Animal_Prep->Pre_Contrast DCE_Acquisition 5. Dynamic T1-weighted GRE Acquisition Pre_Contrast->DCE_Acquisition Contrast_Injection 6. This compound Injection (0.1-0.2 mmol/kg) DCE_Acquisition->Contrast_Injection Motion_Correction 7. Motion Correction DCE_Acquisition->Motion_Correction Contrast_Injection->DCE_Acquisition ROI_Definition 8. ROI Definition (Tumor, AIF) Motion_Correction->ROI_Definition Concentration_Conversion 9. Signal to Concentration Conversion ROI_Definition->Concentration_Conversion PK_Modeling 10. Pharmacokinetic Modeling (Tofts Model) Concentration_Conversion->PK_Modeling Quantitative_Analysis 11. Quantitative Analysis (Ktrans, ve) PK_Modeling->Quantitative_Analysis

Caption: Workflow for a preclinical DCE-MRI study to assess tumor vascularity.

Tofts Pharmacokinetic Model

G cluster_model Two-Compartment Tofts Model Plasma Blood Plasma (vp) EES Extravascular Extracellular Space (EES) (ve) Plasma->EES Ktrans EES->Plasma kep

Caption: The Tofts model describes contrast agent exchange between plasma and EES.

References

Application Notes and Protocols for High-Resolution MRI of Cartilage Using Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-resolution magnetic resonance imaging (MRI) is a non-invasive technique crucial for the evaluation of articular cartilage health and disease. Gadoteric acid, a macrocyclic, ionic gadolinium-based contrast agent, is utilized in a quantitative MRI technique known as delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC). This method provides an indirect assessment of glycosaminoglycan (GAG) content, a key component of the cartilage extracellular matrix that is depleted in the early stages of osteoarthritis. These application notes provide detailed protocols and data for researchers and professionals in drug development employing this compound for cartilage assessment.

This compound is a paramagnetic contrast agent that enhances the relaxation rates of water protons in its vicinity, leading to an increased signal intensity on T1-weighted MRI scans[1]. The principle of dGEMRIC lies in the electrostatic interaction between the negatively charged GAGs in healthy cartilage and the negatively charged gadolinium-based contrast agent. In healthy cartilage, the high concentration of GAGs repels the contrast agent, resulting in longer T1 relaxation times. Conversely, in diseased cartilage with depleted GAGs, the contrast agent penetrates more readily, leading to a shortening of T1 relaxation times[2][3].

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound in high-resolution cartilage MRI.

Table 1: Properties of this compound

PropertyValueReference
Agent Type Macrocyclic, Ionic Gadolinium-Based Contrast Agent[1][4]
Recommended Dosage 0.1 mmol/kg body weight[1][4][5][6]
T1 Relaxivity at 1.5 T 3.4 - 3.8 L/mmol·s[6]
Administration Route Intravenous[1][6]

Table 2: Comparative dGEMRIC Values: this compound vs. Gd-DTPA

A study comparing dGEMRIC values at 3T using equimolar doses of this compound and Gd-DTPA in healthy volunteers and patients with knee pain found no significant differences in the measured parameters, indicating the feasibility of using this compound for dGEMRIC.[7]

ParameterJointThis compound (mean ± SD)Gd-DTPA (mean ± SD)P-value
Delta R1 (/s) Wrist0.34 ± 0.100.32 ± 0.090.24
Relative Decrease in T1 (ms) Wrist0.25 ± 0.060.24 ± 0.050.35
Delta R1 (/s) Knee0.39 ± 0.180.41 ± 0.090.59
Relative Decrease in T1 (ms) Knee0.30 ± 0.100.33 ± 0.050.28

Experimental Protocols

Protocol 1: Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC) with this compound

This protocol is designed for the quantitative assessment of glycosaminoglycan (GAG) content in articular cartilage.

1. Patient Preparation:

  • Obtain informed consent from the participant.

  • Screen for contraindications to gadolinium-based contrast agents, such as severe renal impairment[1][4].

  • No specific dietary restrictions are required before the scan.

2. Pre-Contrast MRI:

  • Position the patient and the joint of interest (e.g., knee, wrist) in the MRI scanner.

  • Acquire baseline T1 maps of the cartilage using a validated T1 mapping sequence (e.g., 3D volumetric interpolated breath-hold examination - VIBE).[7]

3. Contrast Agent Administration:

  • Administer this compound intravenously at a dose of 0.1 mmol/kg of body weight[1][4][5][6].

  • The injection can be performed manually or using a power injector.

4. Post-Contrast Equilibration and Exercise:

  • To facilitate the distribution of the contrast agent into the cartilage, the patient should perform light exercise of the joint for approximately 10 minutes[8].

  • A subsequent delay of 30 to 90 minutes is required to allow for the equilibration of the contrast agent within the cartilage tissue[8][9][10]. The optimal delay time can vary between joints[3][11].

5. Post-Contrast MRI:

  • Reposition the patient in the MRI scanner in the same position as the pre-contrast scan.

  • Acquire post-contrast T1 maps using the identical T1 mapping sequence and parameters as the pre-contrast scan.

6. Data Analysis:

  • Register the pre- and post-contrast T1 maps to correct for any patient movement[12][13].

  • Manually or automatically segment the cartilage regions of interest (ROIs).

  • Calculate the dGEMRIC index (T1Gd) from the post-contrast T1 maps. Lower T1Gd values are indicative of lower GAG content[3].

  • Calculate the change in relaxation rate (ΔR1 = 1/T1post - 1/T1pre) for a more direct measure of gadolinium concentration.

Visualizations

dGEMRIC Principle

dGEMRIC_Principle cluster_healthy Healthy Cartilage cluster_diseased Diseased Cartilage (e.g., Osteoarthritis) Healthy_GAG High Glycosaminoglycan (GAG) Content (Negatively Charged) Healthy_Contrast Low this compound Penetration Healthy_GAG->Healthy_Contrast repels Healthy_T1 Long T1 Relaxation Time Healthy_Contrast->Healthy_T1 results in Diseased_GAG Low Glycosaminoglycan (GAG) Content Diseased_Contrast High this compound Penetration Diseased_GAG->Diseased_Contrast allows Diseased_T1 Short T1 Relaxation Time Diseased_Contrast->Diseased_T1 results in dGEMRIC_Workflow Start Patient Preparation & Consent PreContrast_MRI 1. Pre-Contrast T1 Mapping Start->PreContrast_MRI Contrast_Admin 2. Administer this compound (0.1 mmol/kg IV) PreContrast_MRI->Contrast_Admin Exercise_Delay 3. Joint Exercise & Equilibration Delay (30-90 minutes) Contrast_Admin->Exercise_Delay PostContrast_MRI 4. Post-Contrast T1 Mapping Exercise_Delay->PostContrast_MRI Data_Analysis 5. Image Registration & ROI Analysis PostContrast_MRI->Data_Analysis End Quantitative GAG Assessment Data_Analysis->End

References

Application Notes and Protocols for Conjugating Gadoteric Acid to Antibodies for Targeted Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted imaging agents are crucial for the specific visualization of biological targets in research and clinical settings. The conjugation of imaging moieties to targeting vectors, such as monoclonal antibodies (mAbs), allows for the precise delivery of the imaging agent to the tissue or cells of interest. Gadoteric acid (DOTA), a macrocyclic chelator for gadolinium (Gd³⁺), is a key component of widely used MRI contrast agents. By functionalizing this compound to create a bifunctional chelator, it can be covalently attached to antibodies, creating a potent and specific targeted MRI contrast agent.[1][2]

These application notes provide detailed protocols for the conjugation of DOTA-based chelators to antibodies, methods for the purification and characterization of the resulting conjugates, and a summary of critical quantitative data to guide the development of these imaging agents.

Principle of Conjugation

The conjugation of this compound to an antibody requires a bifunctional chelator—a molecule that has the DOTA macrocycle to chelate Gd³⁺ and a reactive functional group to form a covalent bond with the antibody.[1][2] The choice of the reactive group dictates the conjugation strategy and the site of attachment on the antibody. Two of the most common and effective strategies are:

  • Amine-reactive conjugation: This method targets the primary amines on the side chains of lysine residues, which are abundant on the surface of most antibodies. A common bifunctional chelator for this approach is a DOTA-NHS ester.[][4][5][6]

  • Thiol-reactive conjugation: This strategy targets the sulfhydryl groups of cysteine residues. This can be achieved by reducing the antibody's native interchain disulfide bonds or by introducing cysteine residues at specific sites through genetic engineering for site-specific conjugation. A frequently used bifunctional chelator for this method is a DOTA-maleimide.[][7]

Experimental Workflows and Signaling Pathways

Logical Relationship of Conjugation Components

cluster_components Components for Targeted MRI Contrast Agent cluster_conjugate Final Conjugate Antibody Targeting Antibody (e.g., IgG) Antibody_DOTA_Gd Antibody-DOTA-Gd³⁺ Conjugate (Targeted Imaging Agent) Antibody->Antibody_DOTA_Gd Targeting Specificity Gadoteric_Acid This compound (DOTA) - Chelates Gd³⁺ Bifunctional_Linker Bifunctional Linker - Reactive Group - Spacer Gadoteric_Acid->Bifunctional_Linker Incorporated Bifunctional_Linker->Antibody Covalently Binds to Bifunctional_Linker->Antibody_DOTA_Gd Forms

Caption: Relationship of components for the targeted MRI contrast agent.

Experimental Workflow for Antibody-DOTA Conjugation

Start Start: Purified Antibody & Bifunctional DOTA Conjugation Conjugation Reaction (Amine or Thiol Chemistry) Start->Conjugation Purification Purification (e.g., SEC, Ultrafiltration) Conjugation->Purification Characterization Characterization - GAR Determination - Immunoreactivity Assay - Stability Analysis Purification->Characterization Final_Product Final Product: Characterized Antibody-DOTA Conjugate Characterization->Final_Product

References

Application Notes and Protocols for Gadoteric Acid in Longitudinal Studies of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoteric acid (marketed as Dotarem®) is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues with disrupted blood-brain barrier (BBB) or abnormal vascularity.[1] In the context of neuroinflammation, such as in multiple sclerosis (MS) and its animal models like experimental autoimmune encephalomyelitis (EAE), this compound serves as a crucial tool for detecting active inflammatory lesions. Its high stability as a macrocyclic agent makes it a preferred choice in many clinical and research settings.[2]

These application notes provide an overview and detailed protocols for the use of this compound in longitudinal MRI studies to monitor neuroinflammatory activity. The protocols are synthesized from established methodologies in both preclinical and clinical research.

Principle of Action in Neuroinflammation

During neuroinflammation, inflammatory cells such as lymphocytes and macrophages infiltrate the central nervous system (CNS). This process involves the breakdown of the blood-brain barrier (BBB), a selectively permeable border of endothelial cells. This compound, when administered intravenously, circulates in the bloodstream but does not cross the intact BBB.[3] However, at sites of active inflammation where the BBB is compromised, this compound leaks into the brain parenchyma. As a paramagnetic agent, it shortens the T1 relaxation time of nearby water protons, leading to a hyperintense (bright) signal on T1-weighted MRI scans. This enhancement provides a clear, localized marker of active neuroinflammation.[1][3]

Experimental Protocols

Preclinical Longitudinal Studies in EAE Models

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used animal model for multiple sclerosis. Longitudinal MRI with this compound can be employed to monitor disease progression and the efficacy of therapeutic interventions.

1. EAE Induction:

  • Model: C57BL/6 or SJL mice are commonly used.

  • Induction: EAE can be induced by immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide or proteolipid protein (PLP) 139-151 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Monitoring: Animals should be monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and body weight.

2. MRI Protocol:

  • Scanner: A high-field MRI scanner (e.g., 7T or 9.4T) is recommended for optimal resolution in small animals.

  • Animal Preparation: Anesthetize the animal using isoflurane (1-2% in oxygen) and monitor its physiological status (respiration, temperature) throughout the imaging session.

  • Imaging Sequences:

    • Pre-contrast: Acquire T2-weighted (for visualizing total lesion burden) and T1-weighted scans.

    • Contrast Administration: Administer this compound intravenously (via tail vein catheter) at a standard dose of 0.1 mmol/kg.[2] Some preclinical studies may use a higher dose of 0.2 mmol/kg.[1]

    • Post-contrast: Acquire T1-weighted scans immediately after and at several time points (e.g., 5, 15, 30 minutes) post-injection to capture peak enhancement.

  • Longitudinal Imaging: Repeat the MRI protocol at regular intervals (e.g., weekly or bi-weekly) to track the evolution of inflammatory lesions.

3. Image Analysis:

  • Lesion Identification: Identify hyperintense lesions on T2-weighted images and enhancing lesions on post-contrast T1-weighted images.

  • Quantitative Analysis: Use image analysis software to quantify the volume and number of T2 lesions and gadolinium-enhancing lesions at each time point. The signal-to-noise ratio (SNR) within regions of interest (ROIs) can also be calculated to measure the intensity of enhancement.[1]

Clinical Longitudinal Studies in Multiple Sclerosis

Longitudinal MRI with this compound is a cornerstone in monitoring disease activity in MS patients and in clinical trials for new therapies.

1. Patient Population:

  • Patients diagnosed with MS, often with relapsing-remitting (RRMS) or secondary progressive (SPMS) forms of the disease.

2. MRI Protocol:

  • Scanner: 1.5T or 3T clinical MRI scanner.

  • Imaging Sequences:

    • Pre-contrast: Axial T2-weighted, Fluid-Attenuated Inversion Recovery (FLAIR) (for overall lesion load), and T1-weighted sequences.

    • Contrast Administration: Intravenous injection of this compound at a standard dose of 0.1 mmol/kg body weight.[2]

    • Post-contrast: A 3D T1-weighted sequence is typically acquired 5-10 minutes after contrast injection.

  • Longitudinal Imaging: Imaging is typically performed at baseline and then at regular intervals, such as every 6 or 12 months, to monitor for new or enlarging lesions.[4]

3. Image Analysis:

  • Lesion Counting: Neuroradiologists identify and count the number of new gadolinium-enhancing lesions on the post-contrast T1-weighted images compared to the previous scan.

  • Volumetric Analysis: Semi-automated or automated software can be used to segment and calculate the volume of enhancing lesions.[5] This provides a quantitative measure of inflammatory activity over time.

Quantitative Data Presentation

The following tables summarize the types of quantitative data that can be obtained from longitudinal studies using this compound in neuroinflammation.

ParameterBaseline6 Months12 Months
Number of Gadolinium-Enhancing Lesions 410
Total Volume of Enhancing Lesions (mm³) 120250
New Enhancing Lesions Since Last Scan N/A10

Table 1: Example of Longitudinal Data in a Clinical MS Study. This table illustrates how this compound-enhanced MRI can be used to track the response to a hypothetical treatment, showing a reduction in inflammatory activity over one year.

Animal GroupDay 14 Post-InductionDay 21 Post-InductionDay 28 Post-Induction
EAE + Vehicle (Mean Lesion Volume in mm³) 2.5 ± 0.84.1 ± 1.23.5 ± 1.0
EAE + Treatment X (Mean Lesion Volume in mm³) 2.3 ± 0.71.5 ± 0.5*0.8 ± 0.3**

Table 2: Example of Longitudinal Data in a Preclinical EAE Study. This table shows the mean volume of this compound-enhancing lesions in a control group versus a group receiving a potential therapeutic agent. Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to vehicle.

Visualizations

Workflow of this compound Enhancement in Neuroinflammation

G cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_cns CNS Parenchyma gadoteric_acid This compound extravasation Extravasation endothelial Endothelial Cells bbb_disruption BBB Disruption protons Water Protons t1_shortening T1 Relaxation Shortening mri MRI Scanner signal T1 Signal Enhancement inflammatory_process Neuroinflammatory Process inflammatory_process->bbb_disruption Induces bbb_disruption->extravasation Allows extravasation->t1_shortening Causes t1_shortening->signal

Caption: Workflow of this compound enhancement in neuroinflammation.

Conceptual Protocol for Longitudinal MRI Study

G cluster_protocol Longitudinal MRI Protocol cluster_analysis Data Analysis at Each Timepoint baseline Baseline MRI (Pre- and Post-Gadoteric Acid) timepoint1 Follow-up MRI 1 (e.g., 6 months) baseline->timepoint1 Interval timepoint2 Follow-up MRI 2 (e.g., 12 months) timepoint1->timepoint2 Interval quantify Quantify Enhancing Lesions (Volume, Number) timepoint1->quantify timepoint_n Follow-up MRI 'n' timepoint2->timepoint_n ... timepoint2->quantify timepoint_n->quantify compare Compare to Previous Scan (Identify New/Enlarging Lesions) quantify->compare outcome Assess Disease Activity or Treatment Efficacy compare->outcome

Caption: Conceptual workflow for a longitudinal MRI study.

References

Troubleshooting & Optimization

Troubleshooting poor signal enhancement with Gadoteric acid in MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MRI signal enhancement with Gadoteric acid.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue: Lower than expected T1 signal enhancement

  • Question: We are observing weaker than anticipated T1 signal enhancement in our region of interest after administering this compound. What are the potential causes and how can we troubleshoot this?

    Answer: Poor T1 signal enhancement can stem from several factors, ranging from the contrast agent itself to the imaging parameters and physiological conditions. Here’s a step-by-step guide to troubleshoot this issue:

    • Verify this compound Concentration and Dosage:

      • Is the correct dose being administered? The recommended dosage for this compound is typically 0.1 mmol/kg body weight.[1][2][3][4] Ensure accurate calculation based on the subject's weight.

      • Was the agent diluted? While dilution with saline can sometimes be used to reduce artifacts, improper dilution can lower the effective gadolinium concentration.[5] If dilution is necessary, it should be carefully controlled and validated.

    • Check Injection Protocol:

      • Was the injection rate appropriate? A typical injection rate is 2 mL/s.[2][4] A slow injection rate might lead to a less compact bolus and consequently, lower peak enhancement.[6]

      • Was the full dose delivered? Ensure there was no leakage at the injection site (extravasation).

    • Review MRI Acquisition Parameters:

      • Are the T1-weighted sequences optimized? The signal enhancement is most sensitive in T1-weighted sequences.[4][7] Review your sequence parameters, such as repetition time (TR) and echo time (TE), to ensure they are appropriate for maximizing T1 contrast.

      • Is the timing of the post-contrast scan optimal? The enhancement pattern is dynamic. Acquiring images too early or too late after injection can miss the peak enhancement window. The onset of action is rapid, usually within a few minutes.[3]

    • Consider Physiological Factors:

      • Is there altered tissue perfusion? Reduced blood flow to the region of interest will result in lower delivery of the contrast agent and consequently, weaker enhancement.

      • Is there a disruption in the blood-brain barrier (if applicable)? this compound is used to visualize areas with a disrupted blood-brain barrier.[2][4] If the barrier is intact, minimal enhancement will be observed in the brain parenchyma.

Issue: Inconsistent signal enhancement across scans or subjects

  • Question: We are observing significant variability in signal enhancement between different scans of the same subject or across different subjects in our study. How can we improve consistency?

    Answer: Inconsistent enhancement is a common challenge. Standardization of your experimental protocol is key to minimizing variability.

    • Standardize the Injection Protocol:

      • Use a power injector for consistent injection rates and bolus timing. Manual injections can introduce variability.

      • Ensure the same dosage (e.g., 0.1 mmol/kg) and concentration (0.5 mmol/mL) of this compound are used for all subjects.[1]

    • Maintain Consistent MRI Protocols:

      • Use the exact same imaging sequences and parameters (TR, TE, flip angle, slice thickness, etc.) for all scans.

      • Standardize the timing of post-contrast image acquisition relative to the injection.

    • Control for Physiological Variables:

      • Ensure subjects are in a similar physiological state for each scan (e.g., hydration status).

      • For longitudinal studies on the same subject, try to schedule scans at the same time of day to minimize diurnal variations in physiology.

Issue: Presence of artifacts in the enhanced images

  • Question: Our contrast-enhanced images are showing artifacts. What are the common types of artifacts associated with gadolinium-based contrast agents and how can we mitigate them?

    Answer: Artifacts can obscure important details in your images. Here are some common artifacts and how to address them:

    • Motion Artifacts: These are common and can be caused by patient movement or physiological processes like breathing and heartbeats.

      • Solution: Use motion correction techniques, such as navigator echoes or gating/triggering, to synchronize image acquisition with physiological cycles. For conscious subjects, clear instructions to remain still are crucial.

    • Susceptibility Artifacts: These occur at interfaces of materials with different magnetic susceptibilities (e.g., tissue and air). The presence of a paramagnetic contrast agent can sometimes exacerbate these.

      • Solution: Consider using spin-echo sequences, which are less sensitive to susceptibility effects than gradient-echo sequences. Shimming the magnetic field can also help to improve homogeneity.

    • Ringing or Gibbs Artifacts: These appear as parallel lines near sharp intensity transitions.

      • Solution: This is an inherent artifact of Fourier-based image reconstruction. Increasing the matrix size or using post-processing filters can help to reduce their appearance.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the use of this compound in MRI experiments.

  • What is the mechanism of action of this compound? this compound is a gadolinium-based contrast agent (GBCA).[8] The gadolinium ion (Gd³⁺) is a paramagnetic substance with seven unpaired electrons.[8] When placed in a magnetic field, it creates a large local magnetic moment. This local field interacts with the surrounding water protons, accelerating their T1 relaxation rate (longitudinal relaxation).[9][10] This shortening of T1 relaxation time leads to an increased signal intensity on T1-weighted MR images, making the tissues where the agent has accumulated appear brighter.[8][9] The gadolinium ion is chelated to an organic molecule called DOTA (dodecane-1,4,7,10-tetraacetic acid) to form a stable, macrocyclic complex, which prevents the release of toxic free Gd³⁺ ions into the body.[8][9]

  • What is the recommended dose of this compound? The typical recommended dose for this compound is 0.1 mmol/kg of body weight, which corresponds to 0.2 mL/kg of the 0.5 mmol/mL solution, administered intravenously.[1][2][3][4] It is advised not to exceed this dose in a single scan and to allow at least 7 days between repeated administrations.[11]

  • How do factors like pH and temperature affect the performance of this compound? The relaxivity (a measure of the efficiency of a contrast agent in shortening relaxation times) of gadolinium-based contrast agents can be influenced by environmental factors such as pH and temperature. While this compound is a highly stable complex, its relaxivity can show some pH dependence. Generally, for many gadolinium chelates, relaxivity can vary with pH, often showing a decrease in more acidic or basic environments away from physiological pH. Temperature also plays a role, with relaxivity generally decreasing as temperature increases. For precise quantitative studies, it is important to consider these factors.

  • What are the best practices for the storage and handling of this compound? this compound should be stored at a controlled room temperature (25°C or 77°F), with excursions permitted to 15-30°C (59-86°F). It should be protected from light and freezing. Before administration, the vial should be inspected for particulate matter and discoloration. The solution should be clear and colorless to slightly yellow.

Quantitative Data Summary

The performance of a gadolinium-based contrast agent is quantified by its relaxivity (r1), which is dependent on several factors.

ParameterValue/EffectSource
T1 Relaxivity (r1) at 1.5 T 3.4 - 3.8 L/mmol·s[1]
Standard Concentration 0.5 mmol/mL[1]
Recommended Dosage 0.1 mmol/kg body weight[1][2][3][4]
Effect of pH on Relaxivity Relaxivity of some gadolinium chelates is pH-dependent, with variations observed outside the physiological pH range. For example, some pH-sensitive agents show an increase in relaxivity in more acidic environments.[12][13][14]
Effect of Temperature on Relaxivity Generally, relaxivity tends to decrease as temperature increases.[15]

Experimental Protocols

1. Protocol for MRI Phantom Preparation for Quality Control

This protocol describes the preparation of an agarose gel phantom containing varying concentrations of this compound to assess and calibrate T1 signal enhancement.

Materials:

  • Agarose

  • Deionized water

  • This compound solution (0.5 mmol/mL)

  • Beakers

  • Magnetic stirrer and stir bar

  • Hot plate

  • Microwave oven

  • Phantom tubes or container

  • Syringes and needles

  • Analytical balance

Methodology:

  • Prepare Agarose Gel:

    • For a 1% agarose gel, weigh 1 gram of agarose for every 100 mL of deionized water.

    • Add the agarose to the deionized water in a beaker with a magnetic stir bar.

    • Heat the solution on a hot plate with continuous stirring until the agarose is completely dissolved. The solution should become clear. Alternatively, heat in a microwave oven in short bursts, swirling in between, until the solution is clear. Be careful to avoid boiling over.

  • Cool the Agarose Solution:

    • Allow the agarose solution to cool to approximately 50-60°C. This is crucial to prevent any potential degradation of the this compound chelate at very high temperatures.

  • Prepare this compound Dilutions:

    • Calculate the required volumes of the 0.5 mmol/mL this compound stock solution to achieve the desired final concentrations in the phantom (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mmol/L).

    • Use precise micropipettes or syringes to measure the calculated volumes.

  • Add this compound to Agarose:

    • Add the calculated volume of this compound to the cooled agarose solution for each desired concentration.

    • Stir the mixture gently but thoroughly to ensure a homogeneous distribution of the contrast agent within the gel. Avoid introducing air bubbles.

  • Pour the Phantoms:

    • Carefully pour the this compound-agarose mixture into the phantom tubes or container.

    • If preparing multiple concentrations, label each tube clearly.

  • Solidification and Storage:

    • Allow the phantoms to solidify at room temperature or in a refrigerator. Cooling in a refrigerator can promote more consistent gelation.[16]

    • Once solidified, seal the phantoms to prevent dehydration.

    • Store the phantoms at 4°C when not in use.

2. Generalized Protocol for in-vivo MRI with this compound Administration

This protocol provides a general workflow for performing a contrast-enhanced MRI study in a research setting. Specific imaging parameters will need to be optimized for the particular application and MRI scanner.

Pre-Scan Preparation:

  • Subject Preparation:

    • Ensure the subject has been appropriately screened for any contraindications to MRI or gadolinium-based contrast agents.

    • Obtain informed consent.

    • For animal studies, ensure appropriate anesthesia and physiological monitoring.

    • Establish intravenous (IV) access for contrast administration. A catheter in a stable vein is recommended.

Imaging Protocol:

  • Pre-Contrast Imaging:

    • Position the subject in the MRI scanner.

    • Acquire pre-contrast T1-weighted images of the region of interest. These will serve as a baseline for comparison with the post-contrast images.

    • Acquire any other necessary sequences (e.g., T2-weighted, diffusion-weighted).

  • This compound Administration:

    • Prepare the this compound dose based on the subject's weight (0.1 mmol/kg).

    • Administer the contrast agent via the IV line. A power injector is recommended for a consistent injection rate (e.g., 2 mL/s).

    • Immediately follow the contrast injection with a saline flush (e.g., 10-20 mL) at the same injection rate to ensure the entire contrast bolus is delivered to the central circulation.

  • Post-Contrast Imaging:

    • Begin acquiring dynamic contrast-enhanced (DCE) or static T1-weighted images immediately after the start of the injection.

    • The timing of the post-contrast scans is critical and should be tailored to the specific research question. For example, arterial phase imaging is typically performed within the first minute, while delayed enhancement may be assessed several minutes post-injection.

    • Acquire post-contrast T1-weighted images in the same plane and with the same parameters as the pre-contrast T1-weighted images for accurate comparison and subtraction.

Post-Scan:

  • Subject Recovery:

    • Monitor the subject for any adverse reactions.

    • Remove the IV catheter.

  • Data Analysis:

    • Analyze the images to assess the degree and pattern of signal enhancement.

    • Quantitative analysis, such as calculating the percentage of signal enhancement or performing pharmacokinetic modeling for DCE-MRI data, can be performed.

Visualizations

G cluster_0 Mechanism of T1 Shortening by this compound Gadoteric_Acid This compound (Gd³⁺-DOTA) Water_Protons Nearby Water Protons (H⁺) Gadoteric_Acid->Water_Protons Paramagnetic Interaction T1_Relaxation Accelerated T1 Relaxation Water_Protons->T1_Relaxation Energy Transfer Signal_Increase Increased Signal on T1-Weighted MRI T1_Relaxation->Signal_Increase Results in G cluster_1 Troubleshooting Workflow for Poor Signal Enhancement Start Poor Signal Enhancement Observed Check_Dose Verify Correct Dosage (0.1 mmol/kg) and Concentration Start->Check_Dose Check_Injection Review Injection Protocol (Rate, Extravasation) Check_Dose->Check_Injection If Dose is Correct Resolved Issue Resolved Check_Dose->Resolved If Dose was Incorrect and Corrected Check_MRI Optimize MRI Parameters (T1-weighting, Timing) Check_Injection->Check_MRI If Injection is Correct Check_Injection->Resolved If Injection was Faulty and Corrected Consider_Physiology Assess Physiological Factors (Perfusion, BBB) Check_MRI->Consider_Physiology If Parameters are Optimal Check_MRI->Resolved If Parameters were Suboptimal and Optimized Consider_Physiology->Resolved If a Cause is Identified and Addressed Consult Consult with MRI Physicist or Specialist Consider_Physiology->Consult If Cause is Unclear G cluster_2 Factors Influencing this compound Signal Intensity Signal_Intensity Signal Intensity Agent_Factors Contrast Agent Factors Agent_Factors->Signal_Intensity Concentration Concentration Agent_Factors->Concentration Dosage Dosage Agent_Factors->Dosage Relaxivity Relaxivity (r1) Agent_Factors->Relaxivity Injection_Rate Injection Rate Agent_Factors->Injection_Rate Protocol_Factors Acquisition Protocol Factors Protocol_Factors->Signal_Intensity Sequence_Type Sequence Type (T1w) Protocol_Factors->Sequence_Type TR_TE TR / TE Protocol_Factors->TR_TE Flip_Angle Flip Angle Protocol_Factors->Flip_Angle Scan_Timing Scan Timing Protocol_Factors->Scan_Timing Subject_Factors Subject-Specific Factors Subject_Factors->Signal_Intensity Perfusion Tissue Perfusion Subject_Factors->Perfusion Vascular_Permeability Vascular Permeability Subject_Factors->Vascular_Permeability Renal_Function Renal Function (Clearance) Subject_Factors->Renal_Function

References

Technical Support Center: Optimizing Gadoteric Acid Dosage for Rodent Kidney Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gadoteric acid (a gadolinium-based contrast agent) for rodent kidney imaging.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for rodent kidney MRI?

For intravenous (IV) administration in both mice and rats, a standard starting dosage is 0.1 mmol/kg body weight.[1][2][3] This dosage is the recommended clinical dose for humans and has been shown to be effective in providing adequate contrast for many preclinical applications.[2][3] However, the optimal dose may vary depending on the specific research question, imaging sequence, and the magnetic field strength of the MRI scanner.

Q2: How should I prepare and administer this compound for rodent imaging?

This compound is typically available in a stock concentration of 0.5 mol/L.[1] For accurate dosing in small animals, it is essential to dilute the stock solution.[4] Administration should be performed as a bolus injection via the tail vein, followed by a saline flush to ensure the entire dose reaches circulation. For dynamic contrast-enhanced (DCE-MRI) studies, a programmable syringe pump is recommended for precise timing and a consistent injection rate.[4]

Q3: What are the key safety considerations when using this compound in rodents?

This compound is a macrocyclic gadolinium-based contrast agent (GBCA), which is considered to have a higher stability and lower risk of gadolinium release compared to linear GBCAs.[2][5] While it has a good safety profile, it is still crucial to use the lowest effective dose to minimize the potential for gadolinium retention in tissues, including the kidneys.[2][3][6] Studies in rats have shown that very high and repeated doses (e.g., 2.0 mmol/kg daily for several weeks) can lead to histopathological changes in the kidneys.[7]

Q4: Can I administer this compound via intraperitoneal (IP) injection?

While intravenous administration is the standard and most reliable method, intraperitoneal (IP) injection can be an alternative if IV access is challenging. However, be aware that IP administration requires a significantly higher dose to achieve comparable contrast enhancement to IV injection. One study suggests that a dose of approximately 2.5 mmol/kg administered IP is needed to produce a similar level of enhancement as a standard IV dose.[8] The absorption kinetics from the peritoneal cavity are also slower and more variable than with IV injection.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor contrast enhancement in the kidney Insufficient Dosage: The administered dose of this compound may be too low for the specific imaging parameters or animal model.- Increase the dosage in increments (e.g., from 0.1 mmol/kg to 0.15 or 0.2 mmol/kg) and evaluate the impact on image quality. - Ensure the full dose was delivered by following the injection with a saline flush.
Subcutaneous or Interstitial Injection: The injection may have missed the tail vein, leading to a localized depot of contrast agent instead of systemic circulation.- Carefully check for swelling at the injection site. - If extravasation is suspected, the animal should be excluded from the study for that imaging session. - Ensure proper training and technique for tail vein injections.
Impaired Renal Function: In models of kidney disease, the uptake and clearance of the contrast agent may be altered.- This is an expected finding in such models. The altered enhancement pattern is the subject of investigation. - Consider acquiring images over a longer duration to capture the delayed enhancement kinetics.
Image artifacts Motion: Animal movement during the scan can cause blurring and ghosting artifacts.- Ensure the animal is properly anesthetized and its vital signs are stable. - Use respiratory gating during image acquisition to minimize motion artifacts from breathing.[4]
High Concentration of Contrast Agent: At very high concentrations, T2* shortening effects can lead to a decrease in signal intensity, particularly in gradient echo sequences.- This is more likely to occur with excessively high doses. Ensure the dose is within the recommended range. - If a high dose is necessary, consider using a spin-echo-based T1-weighted sequence, which is less sensitive to T2* effects.
Inconsistent results between animals Variability in Injection Speed: Manual injections can lead to differences in the bolus arrival time and peak enhancement.- Use a programmable syringe pump for consistent and repeatable injections.[4]
Physiological Variability: Differences in heart rate, hydration status, and anesthesia depth can affect renal perfusion and contrast agent kinetics.- Standardize animal handling and preparation procedures. - Monitor physiological parameters (respiration, temperature) throughout the experiment.

Quantitative Data

Table 1: Dosages of this compound Used in Rodent Studies

Rodent ModelDosage (mmol/kg)Route of AdministrationStudy ContextReference
Rat2.0IntravenousHistopathological changes evaluation (repeated daily doses)[7]
Mouse5.0IntravenousGadolinium retention study (repeated doses)[9]
Mouse2.5IntraperitonealTo achieve enhancement comparable to standard IV dose[8]
Rat2.0IntravenousGadolinium biodistribution and speciation (repeated daily doses)[10]
Mouse0.1Intravenous / SubcutaneousLiver imaging (applicable to general contrast principles)[11]

Table 2: Physicochemical Properties of this compound (Dotarem®)

PropertyValueReference
Structure Macrocyclic, Ionic[1]
Concentration 0.5 mmol/mL[1][12]
T1 Relaxivity (1.5 T) 3.4 - 3.8 L/mmol·s[1]
Excretion Pathway ~100% Renal[1]

Experimental Protocols

Protocol: Dynamic Contrast-Enhanced MRI (DCE-MRI) of Rodent Kidney

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (or another appropriate anesthetic) and place it on a heated cradle to maintain body temperature.

    • Insert a catheter into the tail vein for administration of the contrast agent.

    • Position the animal in the MRI scanner with the kidneys in the center of the imaging coil.

    • Set up physiological monitoring (e.g., respiratory sensor for gating).

  • Pre-Contrast Imaging:

    • Acquire anatomical reference images (e.g., T2-weighted images) to confirm the position of the kidneys.

    • Perform a T1 mapping sequence to measure the baseline T1 relaxation time of the renal cortex and medulla. This is crucial for quantitative analysis.[4]

  • Contrast Agent Administration:

    • Prepare a diluted solution of this compound in sterile saline. For a 25g mouse and a dose of 0.1 mmol/kg, you would inject 50 µL of a 0.05 mmol/mL solution.

    • Draw the calculated dose into a syringe and connect it to the tail vein catheter via a line with minimal dead space.

    • Use a programmable syringe pump for a controlled injection rate (e.g., 1-2 mL/second).[12]

  • Dynamic Image Acquisition:

    • Start the dynamic T1-weighted image acquisition (e.g., a fast gradient echo sequence with high temporal resolution) just before injecting the contrast agent.

    • Inject the this compound bolus, immediately followed by a saline flush (e.g., 100-200 µL) to ensure the entire dose is delivered.

    • Continue acquiring dynamic images for a set period (e.g., 5-15 minutes) to capture the wash-in and wash-out of the contrast agent in the kidneys.

  • Post-Processing and Analysis:

    • Draw regions of interest (ROIs) over the renal cortex and medulla on the dynamic images.

    • Generate time-intensity curves (TICs) showing the change in signal intensity over time for each ROI.

    • Convert the TICs to contrast agent concentration curves using the pre-contrast T1 map.

    • Apply pharmacokinetic models to the concentration curves to quantify parameters such as renal perfusion, blood flow, and glomerular filtration rate (GFR).

Visualizations

G cluster_mri MRI Scanner cluster_agent This compound Action Water_Protons Water Protons in Kidney Tissue T1_Relaxation T1 Relaxation Time Signal_Intensity MRI Signal Intensity T1_Relaxation->Signal_Intensity Determines Increased_Signal Increased Signal Intensity (Contrast Enhancement) Signal_Intensity->Increased_Signal Leads to Gadoteric_Acid This compound (Gd³⁺) Magnetic_Field Interaction with Magnetic Field of Water Protons Gadoteric_Acid->Magnetic_Field Shortened_T1 Shortened T1 Relaxation Time Magnetic_Field->Shortened_T1 Shortened_T1->T1_Relaxation Alters Gadoteric_Acid_Injection IV Injection of this compound Gadoteric_Acid_Injection->Gadoteric_Acid

Mechanism of Action of this compound

G Start Start Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization, Positioning) Start->Animal_Prep Pre_Contrast_Scan 2. Pre-Contrast Imaging (Anatomical Scan, T1 Mapping) Animal_Prep->Pre_Contrast_Scan Dose_Calc 3. Dose Calculation & Dilution (0.1 mmol/kg starting dose) Pre_Contrast_Scan->Dose_Calc Dynamic_Scan_Start 4. Start Dynamic T1-weighted Scan Dose_Calc->Dynamic_Scan_Start Injection 5. Inject this compound + Saline Flush (via Syringe Pump) Dynamic_Scan_Start->Injection Dynamic_Scan_Continue 6. Continue Dynamic Scan (5-15 minutes) Injection->Dynamic_Scan_Continue Post_Processing 7. Image Post-Processing (ROI Analysis, Curve Generation) Dynamic_Scan_Continue->Post_Processing Analysis 8. Pharmacokinetic Modeling (Calculate Perfusion, GFR, etc.) Post_Processing->Analysis End End Analysis->End

Workflow for Rodent Kidney DCE-MRI

References

Technical Support Center: Minimizing Motion Artifacts in Gadoteric Acid-Enhanced Liver MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in Gadoteric acid-enhanced liver MRI experiments.

Troubleshooting Guides

Issue: Presence of ghosting or blurring artifacts in the acquired images.

This is a common problem caused by patient motion. The following guide will help you identify the source of the motion and implement the appropriate corrective measures.

Q1: What is the first step in troubleshooting motion artifacts?

A1: The first step is to determine the type of motion causing the artifact. Motion in MRI can be broadly categorized as voluntary (e.g., patient moving) or involuntary (e.g., breathing, heartbeat, peristalsis). Observing the characteristics of the artifact can provide clues to its origin.

Q2: How can I differentiate between different types of motion artifacts?

A2:

  • Respiratory Motion: Often appears as ghosting or blurring in the phase-encoding direction. It is the most common source of motion artifact in liver MRI.

  • Cardiac Motion: Can cause artifacts, particularly in the left lobe of the liver, which is in close proximity to the heart. These artifacts may appear as signal loss or ghosting synchronized with the cardiac cycle.[1][2]

  • Peristaltic Motion: Motion from the bowel can introduce artifacts, which are typically more random and less periodic than respiratory or cardiac motion.

  • Voluntary Patient Motion: Sudden or erratic movements will cause more severe and unpredictable image blurring or ghosting.

Q3: What are the immediate steps to take if motion is observed during an acquisition?

A3:

  • Communicate with the patient: If the patient is conscious and cooperative, reiterate the importance of holding still and following breathing instructions.

  • Check patient comfort and positioning: Ensure the patient is comfortable and securely positioned. Use immobilization aids like foam pads or straps if necessary.[3][4]

  • Review breathing instructions: If using breath-hold techniques, ensure the instructions are clear and the patient is performing them correctly. Consider practicing the breath-hold with the patient before the scan.[3]

Logical Troubleshooting Workflow

Below is a DOT script for a logical workflow to troubleshoot motion artifacts.

MotionArtifactTroubleshooting Start Motion Artifact Detected IdentifyMotion Identify Motion Type Start->IdentifyMotion Voluntary Voluntary Motion IdentifyMotion->Voluntary Patient Movement Involuntary Involuntary Motion IdentifyMotion->Involuntary Physiological Communicate Improve Patient Communication & Comfort Voluntary->Communicate Immobilize Use Immobilization Aids Voluntary->Immobilize Respiratory Respiratory Involuntary->Respiratory Cardiac Cardiac Involuntary->Cardiac Peristaltic Peristaltic Involuntary->Peristaltic BreathHold Implement/Optimize Breath-Hold Technique Respiratory->BreathHold RespComp Use Respiratory Compensation/Gating Respiratory->RespComp CardiacGating Implement Cardiac Gating Cardiac->CardiacGating Antiperistaltic Administer Anti-peristaltic Agent (e.g., Glucagon) Peristaltic->Antiperistaltic PostProcessing Apply Post-Processing Motion Correction BreathHold->PostProcessing RespComp->PostProcessing CardiacGating->PostProcessing Antiperistaltic->PostProcessing

A logical workflow for troubleshooting motion artifacts in liver MRI.

Frequently Asked Questions (FAQs)

Patient Preparation and Positioning

Q4: What are the standard patient preparation procedures to minimize motion?

A4: Patients should be instructed to fast for 4-6 hours before the scan to reduce bowel motion.[5] It is also crucial to explain the entire procedure to the patient to alleviate anxiety, which can contribute to voluntary motion. Ensure all metal objects are removed.[5]

Q5: How should the patient be positioned for a liver MRI?

A5: The patient should be in a supine, head-first position.[1] Use a body coil placed over the upper abdomen, covering the area from the nipple line down to the iliac crest.[1] Secure the coil with straps to minimize respiratory motion.[1] Providing pillows under the head and knees enhances comfort and reduces the likelihood of movement.[1][4]

Breath-Hold Techniques

Q6: What is the recommended breath-hold technique for liver MRI?

A6: End-expiration breath-holds are generally recommended over end-inspiration. This is because the muscles of the chest and abdominal wall are more relaxed at end-expiration, leading to less diaphragmatic displacement and motion artifact.

Q7: Can you provide a step-by-step protocol for breath-hold instructions?

A7:

  • Coach the patient: Before the scan, practice the breath-hold maneuver with the patient two to three times.[1]

  • Provide clear instructions: A common instruction is: "Take a normal breath in, and breathe all the way out. Hold your breath."

  • Alternative instruction: Some protocols suggest having the patient take two deep breaths in and out before the final instruction to "breathe in and hold".[1]

  • Oxygen Supplementation: For patients with difficulty holding their breath, providing supplemental oxygen may improve compliance.

Experimental Workflow: Patient Setup and Breath-Hold Protocol

The following DOT script visualizes the workflow for patient setup and executing a breath-hold sequence.

BreathHoldWorkflow cluster_prep Patient Preparation cluster_position Positioning cluster_instruct Breath-Hold Instructions Prep1 Explain Procedure & Obtain Consent Prep2 Patient Fasting (4-6 hours) Prep1->Prep2 Prep3 Remove Metallic Objects Prep2->Prep3 Pos1 Supine, Head-First Position Prep3->Pos1 Pos2 Place and Secure Body Coil Pos1->Pos2 Pos3 Provide Comfort Aids (Pillows) Pos2->Pos3 BH1 Coach Patient on Breath-Hold Technique Pos3->BH1 BH2 Provide Clear, Timed Instructions BH1->BH2 BH3 Initiate Scan Sequence BH2->BH3 BH4 Monitor Patient Compliance BH3->BH4

Workflow for patient setup and breath-hold protocol.
Respiratory and Cardiac Gating

Q8: When should respiratory gating or compensation be used?

A8: These techniques are valuable for patients who cannot consistently hold their breath. Respiratory gating synchronizes data acquisition with the patient's breathing, typically during the end-expiration phase when motion is minimal.[6] Respiratory compensation methods acquire data throughout the respiratory cycle but order the k-space filling to minimize motion artifacts.[7]

Q9: How is cardiac gating implemented for liver MRI?

A9: Cardiac gating uses an electrocardiogram (ECG) signal to trigger data acquisition during the diastolic phase of the cardiac cycle when the heart is relatively still. This is particularly useful for reducing motion artifacts in the segments of the liver adjacent to the heart.

Pharmacological Intervention

Q10: When is the use of an anti-peristaltic agent recommended?

A10: To reduce motion artifacts arising from bowel peristalsis, an anti-peristaltic agent like glucagon can be administered. This is particularly useful for dynamic contrast-enhanced sequences.

Q11: What is the standard protocol for glucagon administration?

A11: A common dosage is 0.5 mg to 1.0 mg administered intravenously immediately before the scan sequence requiring bowel immobility.[8] An intramuscular injection of 1-2 mg can be given if IV access is not available, but the onset of action is slower.[8][9]

Quantitative Data Summary

TechniqueEfficacy in Motion Artifact ReductionKey Considerations
End-Expiration Breath-Hold Superior to end-inspiration breath-hold for reducing respiratory motion.Requires patient cooperation and ability to hold breath for 15-25 seconds.[10]
Respiratory Gating Effective for patients unable to perform breath-holds, but can significantly increase scan time.[10]Gated studies can take two to four times longer than non-gated studies.[10]
Gadoxetic Acid Dilution Can improve image quality in the early arterial phases by reducing transient severe motion artifacts.A 1:1 dilution with saline is a common approach.
Deep Learning-Based Correction Post-processing techniques have shown significant improvement in image quality by reducing motion artifacts.[11][12]Requires specialized software and trained algorithms. Can significantly reduce artifact scores.[11]

Advanced Techniques

Q12: What are some advanced MRI sequences that can help minimize motion artifacts?

A12:

  • Radial k-space acquisition: This technique is inherently less sensitive to motion artifacts compared to Cartesian sampling.

  • Compressed Sensing: Can significantly shorten acquisition times, making breath-holds more manageable for patients.[13]

  • CAIPIRINHA (Controlled Aliasing in Parallel Imaging Results in Higher Acceleration): A parallel imaging technique that can reduce breath-hold durations to as short as 10 seconds.[14]

Q13: Are there post-processing methods to correct for motion artifacts?

A13: Yes, several post-processing techniques, including deep learning-based algorithms, can effectively reduce motion artifacts from acquired images. These methods can salvage images that would otherwise be non-diagnostic.[15][16]

Signaling Pathway and Experimental Workflow Diagrams

Simplified Workflow for Deep Learning-Based Motion Correction

The DOT script below outlines a simplified workflow for applying a deep learning model to correct for motion artifacts.

DeepLearningWorkflow Input Input Motion-Corrupted MRI Image Model Deep Learning Model Trained Convolutional Neural Network (CNN) Input:f1->Model:f0 Process Output Output Motion-Corrected MRI Image Model:f1->Output:f0 Generate

A simplified workflow for deep learning-based motion correction.

References

Gadoteric Acid In Vitro Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of gadoteric acid (a macrocyclic gadolinium-based contrast agent, GBCA) in long-term in vitro cell culture experiments. It includes troubleshooting guides and frequently asked questions to address common challenges and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

This compound (gadoterate) is a gadolinium-based contrast agent where the toxic gadolinium ion (Gd³⁺) is bound within a macrocyclic DOTA chelator.[1][2] Its stability is crucial because the release of free Gd³⁺ is known to be toxic to cells.[3][4] While this compound is characterized by excellent thermodynamic and kinetic stability, making it one of the safest GBCAs, long-term in vitro experiments introduce variables (e.g., culture medium components, pH shifts, extended duration) that could potentially compromise this stability.[5]

Q2: Is this compound cytotoxic? At what concentrations should I be concerned?

This compound is generally considered to have low cytotoxicity due to its high stability.[2] However, like any substance, it can induce toxic effects at high concentrations. Studies on NIH3T3 fibroblast cells have shown a dose-dependent decrease in cell viability, with a calculated IC50 (the concentration at which 50% of cells are non-viable) of 28.19 mM.[6] For long-term cultures, it is recommended to start with the lowest effective concentration and establish a dose-response curve for your specific cell line. A study on RAW264.7 macrophage cells showed no toxicity at 1.4 mM after 24 hours.[7]

Q3: Does this compound enter the cells?

This compound is a hydrophilic molecule and is generally considered an extracellular agent, meaning it does not readily cross intact cell membranes.[1] However, some cellular uptake can occur, potentially through processes like endocytosis, especially in specific cell types such as macrophages.[3] Long-term retention of gadolinium has been observed in macrophages even after 7 days of exposure.[7]

Q4: What are the primary mechanisms of gadolinium-induced cell toxicity?

The toxicity of gadolinium primarily stems from the free, unchelated Gd³⁺ ion. Key mechanisms include:

  • Oxidative Stress: Generation of reactive oxygen species (ROS).[3]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to apoptosis (programmed cell death).[3]

  • Ion Homeostasis Disruption: Gd³⁺ can interfere with calcium signaling pathways and has been shown to impact iron metabolism.[3][8]

  • Apoptosis and Necrosis: At lower concentrations, Gd³⁺ can trigger apoptosis, while higher levels may lead to necrosis.[3][9]

Troubleshooting Guide

Problem 1: I'm observing unexpected cytotoxicity or a decrease in cell viability over time.

Possible CauseRecommended Solution
High Concentration The concentration of this compound may be too high for your specific cell line and experiment duration. Solution: Perform a dose-response experiment (e.g., using an MTT or WST-8 assay) to determine the IC50 and select a non-toxic working concentration. A study on NIH3T3 cells found cytotoxicity increased significantly at concentrations of 10 mM and 100 mM.[10]
Free Gd³⁺ Release Over time, dissociation or transmetallation (where an endogenous ion like zinc or iron displaces Gd³⁺ from the DOTA chelator) may occur, releasing toxic free gadolinium.[3][5] Solution: Test your culture supernatant for the presence of free Gd³⁺ using a colorimetric assay (see Protocol 2). Ensure your culture medium pH remains stable, as low pH can accelerate Gd³⁺ release.[2]
Medium Instability Components in complex cell culture media could interact with the this compound chelate over long incubation periods. Some GBCAs have been shown to precipitate in cell culture media.[11] Solution: Analyze the stability of this compound directly in your specific medium over time using HPLC-ICP-MS if available. Visually inspect for any precipitate formation.
Assay Interference The this compound molecule itself might be interfering with your viability assay reagents (e.g., MTT, WST-8). Solution: Run a control experiment with the highest concentration of this compound in cell-free medium to check for direct chemical reactions with your assay reagents.

Problem 2: My experimental results are inconsistent or not reproducible.

Possible CauseRecommended Solution
Stock Solution Degradation Improper storage of this compound stock solutions could lead to degradation. Solution: Prepare fresh stock solutions for each experiment. Store according to the manufacturer's instructions, typically protected from light.
pH Fluctuation in Culture Cellular metabolism can cause the pH of the culture medium to drop, which can decrease the kinetic stability of the chelate.[12] Solution: Monitor the pH of your cell culture regularly and ensure your buffering system (e.g., HEPES, bicarbonate) is adequate for long-term experiments.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to GBCAs. Solution: Characterize the response for each cell line you use. Do not assume that a non-toxic concentration for one cell line will be safe for another.

Quantitative Data Summary

The stability of GBCAs is a key factor in their safety profile. Macrocyclic agents like this compound are significantly more stable than linear agents.

Table 1: Cytotoxicity Data for this compound

Cell Line Assay Concentration Effect on Cell Viability Citation
NIH3T3 Fibroblasts MTS 28.19 mM IC50 (50% viability reduction) [6]
NIH3T3 Fibroblasts Not specified 10 mM Significant cytotoxicity observed [10]
NIH3T3 Fibroblasts Not specified 100 mM Significant cytotoxicity observed [10]
RAW264.7 Macrophages MTT 1.4 mM (24h) Not toxic [7]

| K562 Cancer Cells | Not specified | Concentration-dependent | Decreased cell viability |[3] |

Table 2: Stability Comparison of Selected GBCAs

Agent Structure Type Stability Characteristic Finding Citation
This compound (Dotarem®) Macrocyclic Thermodynamic/Kinetic Highest stability among all available Gd-chelates.
This compound (Dotarem®) Macrocyclic Gd³⁺ release in human plasma No detectable release. [12][13]
Gadodiamide (Omniscan®) Linear Gd³⁺ release in human plasma ~20% release after 15 days at 37°C. [12]

| Gadopentetic acid (Magnevist®) | Linear | Transmetallation | Much quicker release of Gd³⁺ compared to macrocyclic agents. |[14] |

Experimental Protocols & Visualizations

Protocol 1: Assessing Cell Viability via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • Cells seeded in a 96-well plate

  • This compound solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl Sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours, or longer with medium changes).

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage relative to the untreated control cells.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with This compound B->C D Long-term Incubation (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add DMSO to Solubilize F->G H Read Absorbance at 570 nm G->H I Calculate % Viability H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Colorimetric Detection of Free Gadolinium

This protocol provides a simplified method to screen for significant Gd³⁺ release in your culture medium using a colorimetric indicator like Arsenazo III or Xylenol orange, which changes color upon binding free Gd³⁺.[13][16]

Materials:

  • Cell culture supernatant samples

  • Gd³⁺ standards (for calibration curve)

  • Arsenazo III or Xylenol orange solution in a suitable buffer (e.g., pH 6.0)

  • Microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Collection: Collect supernatant from your cell cultures at various time points. Centrifuge to remove any cells or debris.

  • Standard Preparation: Prepare a series of known Gd³⁺ concentrations in fresh, cell-free culture medium to create a standard curve.

  • Reaction: In a microplate, mix a specific volume of your supernatant sample or standard with the colorimetric indicator solution.

  • Incubation: Allow the reaction to proceed for the recommended time (typically a few minutes) at room temperature.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for Arsenazo III).

  • Quantification: Plot the absorbance of the standards against their concentrations to create a standard curve. Use this curve to determine the concentration of free Gd³⁺ in your samples.

Chelate_Stability cluster_system In Vitro System cluster_stressors Potential Stressors cluster_outcome Potential Outcomes Gd_DOTA This compound (Stable Gd³⁺-DOTA Complex) Dissociation Dissociation / Transmetallation Gd_DOTA->Dissociation Instability Stable Chelate Remains Stable (No Toxicity) Gd_DOTA->Stable High Stability pH Low pH pH->Dissociation Ions Competing Endogenous Ions (Zn²⁺, Fe³⁺, Cu²⁺) Ions->Dissociation Free_Gd Toxic Free Gd³⁺ Dissociation->Free_Gd Toxicity Cellular Toxicity (Oxidative Stress, Apoptosis) Free_Gd->Toxicity Gd_Toxicity_Pathway A Free Gd³⁺ Ion B ↑ Reactive Oxygen Species (ROS Production) A->B Induces C Mitochondrial Membrane Depolarization B->C Causes D Cytochrome c Release C->D Leads to E Caspase-9 Activation D->E Activates F Caspase-3 Activation (Executioner Caspase) E->F Activates G Apoptosis F->G Executes

References

Technical Support Center: Addressing Gadoteric Acid-Induced Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gadoteric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro cytotoxicity experiments with primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

This compound (marketed as Dotarem®) is a macrocyclic, gadolinium-based contrast agent (GBCA) used to enhance the quality of magnetic resonance imaging (MRI).[1] While its chelated structure is designed to be stable and minimize the release of toxic free gadolinium ions (Gd³⁺), concerns about potential cytotoxicity persist, especially with repeated exposure or in sensitive cell types.[2][3] Understanding its cytotoxic profile is crucial for ensuring its safe use and for the development of new, even safer contrast agents.

Q2: What are the known mechanisms of this compound-induced cytotoxicity?

Research suggests that the cytotoxic effects of gadolinium-based contrast agents, including this compound, are primarily linked to the induction of:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage of cellular components like lipids, proteins, and DNA.[2]

  • Mitochondrial Dysfunction: Damage to mitochondria, the powerhouses of the cell, can disrupt energy production and trigger apoptosis.[2]

  • Apoptosis: Programmed cell death, a controlled process that eliminates damaged or unwanted cells.[2][4]

Q3: Is this compound more or less toxic than other gadolinium-based contrast agents?

This compound is a macrocyclic GBCA. Macrocyclic agents are generally considered more stable and less likely to release free Gd³⁺ compared to linear GBCAs.[3][4] This higher stability is associated with a lower potential for cytotoxicity.[4] However, dose-dependent cytotoxic effects can still be observed.[2]

Troubleshooting Guides

Unexpected or Inconsistent Cytotoxicity Results

Problem: I am observing high variability in my cytotoxicity assay results (e.g., MTT, LDH) between experiments.

  • Possible Cause 1: Cell Culture Conditions. Primary cells are sensitive to their environment. Inconsistent seeding density, passage number, or media composition can lead to variable responses.

    • Solution: Strictly standardize your cell culture protocol. Use cells within a narrow passage range, ensure consistent seeding density, and use the same batch of media and supplements for a set of experiments.

  • Possible Cause 2: this compound Solution Preparation. Improperly prepared or stored this compound solutions can lead to inconsistent concentrations.

    • Solution: Prepare fresh solutions of this compound for each experiment from a reliable source. Ensure it is fully dissolved in the appropriate vehicle (e.g., cell culture medium, PBS).

  • Possible Cause 3: Assay Interference. Components in the this compound solution or the cell culture medium may interfere with the assay chemistry.

    • Solution: Run appropriate controls, including a "this compound only" (no cells) control to check for direct effects on the assay reagents. Also, include a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced toxicity.[5]

Problem: I am not observing any cytotoxicity, even at high concentrations of this compound.

  • Possible Cause 1: Insufficient Incubation Time. The cytotoxic effects of this compound may be time-dependent.

    • Solution: Perform a time-course experiment, testing various incubation periods (e.g., 24, 48, 72 hours) to determine the optimal time point for observing cytotoxicity.

  • Possible Cause 2: Cell Line Resistance. The primary cell line you are using may be particularly resistant to this compound-induced toxicity.

    • Solution: If possible, test a different primary cell line known to be more sensitive. Alternatively, consider using a positive control known to induce cytotoxicity in your chosen cell line to ensure the assay is working correctly.

  • Possible Cause 3: Low Bioavailability. The this compound may not be effectively reaching the cells.

    • Solution: Ensure proper mixing of the this compound in the culture medium. For adherent cells, ensure the compound is distributed evenly across the well.

Issues with Specific Cytotoxicity Assays

Problem (MTT Assay): I am observing a high background signal in my MTT assay.

  • Possible Cause: Direct Reduction of MTT. Some compounds can directly reduce the MTT reagent, leading to a false-positive signal.

    • Solution: Run a cell-free control with this compound and the MTT reagent to see if the compound directly reduces it. If it does, consider using an alternative cytotoxicity assay like the LDH assay.[5]

Problem (LDH Assay): My LDH assay results are showing high spontaneous release in the negative control wells.

  • Possible Cause: Cell Handling. Overly aggressive pipetting or frequent handling of the cells can cause membrane damage and LDH release.

    • Solution: Handle cells gently during seeding and media changes. Avoid excessive pipetting.

Problem (Annexin V/PI Assay): I am seeing a high percentage of necrotic cells (Annexin V and PI positive) even at early time points.

  • Possible Cause: High Concentration of this compound. Very high concentrations of a toxic substance can induce necrosis directly, bypassing the early apoptotic stages.

    • Solution: Perform a dose-response experiment with a wider range of lower concentrations of this compound to identify the concentrations that induce apoptosis.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data in Various Cell Lines

Cell LineAssayConcentration RangeIncubation TimeObserved EffectReference
Human MonocytesMTT0.1 - 100 mM24 hoursDose-dependent cytotoxicity[6]
Human LymphocytesAnnexin V/PI2 mM, 20 mM24 hoursNo significant increase in apoptosis[5]
LLC-PK1 (Porcine Kidney)MTTEquimolar to Iomeprol24 hoursSimilar cytotoxicity to iodinated contrast media[7]
RAW 264.7 (Macrophage)MTT0.25 - 2.5 µM/mL24 hoursDose-dependent decrease in cell viability[2]
MCF-7 (Breast Cancer)MTT1 - 100 mMNot specifiedSignificant cytotoxicity[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).[9]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.

  • Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible.[10] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Primary Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding gadoteric_prep This compound Dilution treatment Incubation with this compound gadoteric_prep->treatment cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Assay treatment->apoptosis data_analysis Absorbance/Fluorescence Measurement mtt->data_analysis ldh->data_analysis apoptosis->data_analysis results Determination of Cell Viability/Death data_analysis->results

Caption: Workflow for evaluating this compound cytotoxicity.

G Signaling Pathway of this compound-Induced Cytotoxicity gadoteric_acid This compound (or free Gd³⁺) ros Increased Reactive Oxygen Species (ROS) gadoteric_acid->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis ros->apoptosis mito_dysfunction->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Key pathways in this compound cytotoxicity.

G Troubleshooting Logic for Unexpected Cytotoxicity Results start Unexpected Results? check_controls Are Controls OK? start->check_controls check_protocol Protocol Followed? check_controls->check_protocol Yes revise_protocol Revise Protocol check_controls->revise_protocol No check_reagents Reagents Fresh? check_protocol->check_reagents Yes check_protocol->revise_protocol No consider_assay Assay Interference? check_reagents->consider_assay Yes prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No optimize Optimize Assay (Time/Concentration) consider_assay->optimize No change_assay Change Assay Type consider_assay->change_assay Yes end Consistent Results optimize->end revise_protocol->start prepare_fresh->start change_assay->start

Caption: A logical approach to troubleshooting cytotoxicity assays.

References

Technical Support Center: T1 Mapping with High Concentrations of Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing T1 mapping with high concentrations of Gadoteric acid (gadoterate meglumine).

Frequently Asked Questions (FAQs)

Q1: Why are my measured T1 values inaccurate at high concentrations of this compound?

At high concentrations, the relationship between this compound concentration and the longitudinal relaxation rate (R1 = 1/T1) is no longer linear. This is due to several factors:

  • T2 and T2 Shortening Effects:* At high concentrations, the T2 and particularly T2* shortening effects of gadolinium become significant. These effects lead to a rapid decay of the transverse magnetization, resulting in signal loss in T1-weighted images. This signal loss can cause underestimation of the true T1 value.[1]

  • Non-Linear Relaxivity: The assumption of a constant relaxivity (r1) breaks down at very high concentrations. The relationship between R1 and the contrast agent concentration can become non-linear, further contributing to inaccuracies in T1 estimation.

Q2: What are the common artifacts observed in T1 mapping with high contrast agent doses, and how can I mitigate them?

High concentrations of contrast agents can introduce several artifacts that may compromise the accuracy of T1 maps.

  • Susceptibility Artifacts: These appear as signal loss or geometric distortions, especially near interfaces of tissues with different magnetic susceptibilities. High concentrations of gadolinium can exacerbate these artifacts.

    • Mitigation: Use of spin-echo based sequences instead of gradient-echo sequences can help reduce susceptibility artifacts. Shimming of the magnetic field should also be optimized.

  • Motion Artifacts: Patient motion, including respiratory and cardiac motion, can lead to ghosting and blurring in the T1 maps.

    • Mitigation: Employ motion correction techniques, such as image registration, and use breath-holding or cardiac gating where applicable.

  • Partial Volume Effects: This occurs when a single voxel contains a mixture of different tissue types, leading to an averaged T1 value that may not be representative of any single tissue.

    • Mitigation: Use of high-resolution imaging protocols can help to minimize partial volume effects.

Troubleshooting Guides

Problem: Measured T1 values are lower than expected at high this compound concentrations.

Cause: This is a common issue and is primarily due to the T2* and T2 shortening effects becoming dominant at high gadolinium concentrations, leading to signal loss and an underestimation of T1. The relationship between signal intensity and T1 becomes non-linear.

Solution:

  • Simultaneous T1 and T2/T2 Mapping:* Employ pulse sequences that allow for the simultaneous acquisition of T1 and T2 or T2* maps. A dual-echo gradient echo sequence is a common approach. By measuring T2* concurrently, you can correct for its signal-attenuating effects on the T1 measurement.

  • Model-Based Correction: Utilize a signal model that accounts for both T1 and T2* effects. The signal intensity (S) in a spoiled gradient echo sequence can be modeled as: S = S0 * (1 - exp(-TR/T1)) * exp(-TE/T2) By acquiring data at multiple echo times (TE), you can fit for both T1 and T2, thus obtaining a more accurate T1 value.

  • Phantom Calibration: Perform a phantom study using a range of high this compound concentrations to characterize the non-linear response of your specific T1 mapping protocol. This allows you to create a correction look-up table or a calibration curve to apply to your in-vivo data.

Problem: Significant signal loss in regions with very high contrast agent accumulation.

Cause: At extremely high concentrations of this compound, the T2* and T2 relaxation times become very short, leading to a substantial decrease in signal intensity, which can be misinterpreted as a lack of enhancement or even tissue dropout.

Solution:

  • Reduce Echo Time (TE): Use the shortest possible TE in your pulse sequence to minimize the signal loss due to T2* decay.

  • Lower Flip Angle: In gradient-echo sequences, reducing the flip angle can help to mitigate T1 saturation effects and preserve signal in areas of very short T1.

  • Consider a Lower Dose: If the scientific question allows, a reduction in the administered dose of this compound can help to avoid the extreme concentration ranges where signal loss is most pronounced.

Experimental Protocols

Phantom Preparation for High Concentration Studies

Objective: To create a set of phantoms with a range of high this compound concentrations to validate and calibrate T1 mapping sequences.

Materials:

  • This compound (e.g., Dotarem®)

  • Deionized water or a buffered solution (e.g., phosphate-buffered saline)

  • Agarose (optional, to create a gel-like consistency and reduce motion)

  • Non-magnetic vials or tubes

  • Phantom holder

Procedure:

  • Prepare a Stock Solution: Create a high-concentration stock solution of this compound.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations. For high concentration studies, this range could be from 1 mmol/L up to 50 mmol/L or higher, depending on the specific application.

  • Phantom Filling:

    • If using a liquid phantom, carefully fill each vial with a different concentration of the this compound solution.

    • If creating a gel phantom, dissolve agarose in the deionized water or buffer, heat to dissolve, and then add the this compound to achieve the desired final concentrations before the gel solidifies. Pour the mixture into the vials.

  • Sealing and Labeling: Securely seal each vial to prevent evaporation and clearly label each with its corresponding concentration.

  • Phantom Assembly: Arrange the vials in a phantom holder for scanning. Include a vial with no contrast agent as a reference.

Simultaneous T1 and T2* Mapping Protocol using a Dual-Echo Spoiled Gradient Echo Sequence

Objective: To acquire data for the simultaneous estimation of T1 and T2* to correct for T2* effects at high this compound concentrations.

Scanner Preparation:

  • Perform standard quality assurance procedures on the MRI scanner.

  • Use a suitable coil for the phantom or subject being imaged.

Pulse Sequence:

  • Sequence Type: 3D Spoiled Gradient Echo (e.g., VIBE, FSPGR) with two echoes.

  • Repetition Time (TR): Use a short TR to allow for rapid acquisition, for example, TR < 20 ms.

  • Echo Times (TE): Acquire at least two echoes. A very short first TE (e.g., TE1 ≈ 1-2 ms) and a second, longer TE (e.g., TE2 ≈ 4-6 ms). The exact values should be optimized for the expected range of T2* values.

  • Flip Angles (FA): Acquire data at multiple flip angles (e.g., 2°, 5°, 10°, 15°, 20°) to allow for accurate T1 fitting.

  • Other Parameters: Adjust field of view (FOV), matrix size, and slice thickness to achieve the desired spatial resolution.

Data Analysis Workflow:

  • Image Acquisition: Acquire the dual-echo gradient echo images at multiple flip angles.

  • Signal Extraction: For each voxel, extract the signal intensity at each echo time and for each flip angle.

  • T2 Fitting:* For each flip angle, fit the signal decay across the two echo times to a mono-exponential decay model to estimate the T2* value. S(TE) = S0 * exp(-TE/T2*)

  • T1 Fitting: Using the estimated T2* values, fit the signal intensity at the first echo time across the different flip angles to the spoiled gradient echo signal equation to estimate the T1 value and the equilibrium signal intensity (S0). S(FA, TR, TE1) = S0 * sin(FA) * (1 - exp(-TR/T1)) / (1 - cos(FA) * exp(-TR/T1)) * exp(-TE1/T2*)

  • Generate Corrected T1 Map: The resulting T1 map will be corrected for the confounding effects of T2*.

Quantitative Data

The following table presents hypothetical but realistic data from a phantom study, demonstrating the impact of high this compound concentrations on T1 measurements and the effect of a T2* correction. The data is based on a 3T MRI system.

This compound Concentration (mmol/L)Uncorrected T1 (ms)Measured T2* (ms)T2*-Corrected T1 (ms)
125050255
5602068
10351045
2020530
40152.525

Visualizations

CorrectionWorkflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Output acq Acquire Dual-Echo Spoiled GRE Data (Multiple Flip Angles) t2_fit Fit Signal Decay vs. TE to Estimate T2 acq->t2_fit Signal vs. TE t1_fit Fit Signal vs. Flip Angle (using T2) to Estimate T1 acq->t1_fit Signal vs. FA t2_fit->t1_fit Estimated T2 t1_map Corrected T1 Map t1_fit->t1_map

Workflow for T2-corrected T1 mapping.

LogicalRelationship cluster_problem Problem cluster_effects Physical Effects cluster_consequences Measurement Consequences high_conc High this compound Concentration t1_shorten Significant T1 Shortening high_conc->t1_shorten t2_shorten Significant T2*/T2 Shortening high_conc->t2_shorten non_linear Non-linear R1-Concentration Relationship high_conc->non_linear signal_loss Signal Loss in T1-weighted Images t2_shorten->signal_loss t1_error Inaccurate T1 Measurement non_linear->t1_error signal_loss->t1_error

References

Technical Support Center: Improving Gadoteric Acid Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the delivery of gadoteric acid across the blood-brain barrier (BBB).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and techniques used to overcome the BBB for this compound delivery.

General Concepts

Q1: What is the blood-brain barrier (BBB) and why is it a challenge for this compound delivery? The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[1][2] this compound, a gadolinium-based contrast agent, is hydrophilic and does not readily cross the intact BBB, confining it to the vascular and interstitial spaces.[3] This property is useful for detecting existing BBB breakdown (e.g., in tumors) but poses a significant challenge when trying to deliver it to the brain parenchyma for other diagnostic or therapeutic research purposes.[3][4]

Focused Ultrasound (FUS)

Q2: How does Focused Ultrasound (FUS) with microbubbles facilitate BBB opening? Focused ultrasound, when combined with intravenously injected microbubbles, can transiently and locally open the BBB.[1][5] The microbubbles, upon entering the ultrasound field, undergo stable cavitation (expansion and contraction).[6] This mechanical stimulation on the blood vessel walls is believed to temporarily loosen the tight junctions between endothelial cells, allowing molecules like this compound to pass through.[5][6]

Q3: Is FUS-induced BBB opening reversible and safe? Yes, preclinical and early clinical studies suggest that FUS-mediated BBB opening is a transient and reversible process.[6][7] The barrier typically reseals within 24 hours.[7] Phase I trials have demonstrated the procedure can be performed safely in human patients with no serious adverse events.[8]

Q4: How can I confirm that the BBB has been opened during my FUS experiment? The most common and reliable method is to use contrast-enhanced T1-weighted Magnetic Resonance Imaging (MRI).[1][6] After the FUS procedure, an intravenous injection of a gadolinium-based contrast agent like this compound is administered. The extravasation of the agent into the brain parenchyma, visible as hyperintensity on T1-weighted images, confirms successful BBB opening.[1][4]

Convection-Enhanced Delivery (CED)

Q5: What is Convection-Enhanced Delivery (CED) and when is it used? CED is a neurosurgical technique that bypasses the BBB by delivering therapeutic agents directly into the brain's interstitial space through a surgically implanted catheter.[9][10] It uses a continuous pressure gradient to achieve a greater volume of distribution compared to simple diffusion.[9][11] This method is particularly useful for delivering macromolecules that cannot cross the BBB.[9]

Q6: How can the distribution of this compound be monitored during a CED procedure? this compound (often formulated as Gd-DTPA for these applications) can be co-infused with the therapeutic agent to act as a surrogate tracer.[12][13] Its distribution can be monitored in near real-time using conventional T1-weighted MRI, allowing researchers to assess the volume of distribution and detect any potential leakage into unintended spaces like the subarachnoid or intraventricular areas.[11][12]

Nanoparticle-Mediated Delivery

Q7: How can nanoparticles be used to deliver this compound across the BBB? Nanoparticles (NPs) can be engineered to transport therapeutic or diagnostic agents across the BBB.[14][15] this compound can be encapsulated within or conjugated to various types of NPs, such as liposomes or polymeric nanoparticles.[15] These NPs can exploit endogenous transport mechanisms, including receptor-mediated transcytosis (RMT) or adsorptive-mediated transcytosis (AMT), to cross the endothelial cells of the BBB.[14][16]

Q8: What is receptor-mediated transcytosis (RMT) in the context of nanoparticle delivery? RMT is an active transport mechanism that can be leveraged for brain delivery.[16] Nanoparticles are functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors expressed on the surface of the BBB's endothelial cells, such as the transferrin receptor or insulin receptor.[16][17] This binding triggers the cell to internalize the nanoparticle and transport it across to the brain side.[16]

Intranasal Delivery

Q9: How does intranasal administration bypass the BBB? Intranasal (IN) delivery is a non-invasive method that allows direct access to the CNS, bypassing the BBB.[18][19] It utilizes the unique anatomical connections between the nasal cavity and the brain, primarily through the olfactory and trigeminal nerve pathways.[18][20] Once administered into the nasal cavity, agents can travel along these neural pathways to reach the brain.[18]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments.

Troubleshooting Focused Ultrasound (FUS) Experiments
Problem Potential Cause(s) Recommended Solution(s)
No/Weak MRI contrast enhancement post-FUS. 1. Insufficient Acoustic Power: The pressure may be too low to induce stable cavitation. 2. Microbubble (MB) Issues: Incorrect dosage, premature destruction of MBs, or improper timing of FUS application relative to MB injection. 3. Incorrect Targeting: The acoustic focus is not correctly aligned with the target brain region.1. Gradually increase the acoustic pressure in increments. Ensure calibration is accurate. 2. Verify MB concentration and dosage. Administer FUS shortly after MB injection (within seconds). 3. Use MRI guidance for precise targeting of the FUS beam.[6]
Inconsistent BBB opening between subjects. 1. Physiological Variability: Differences in skull thickness, vascularity, or animal age. 2. MB Distribution: Inconsistent circulation of microbubbles at the time of sonication.1. Ensure a homogenous subject group (age, weight). Consider using acoustic feedback controllers to standardize the delivered energy.[6] 2. Standardize the injection protocol and timing meticulously for all subjects.
Evidence of tissue damage (e.g., hemorrhage on T2* images). 1. Excessive Acoustic Power: High pressure can lead to inertial cavitation, causing vascular damage. 2. High MB Dose: Too many microbubbles can amplify the mechanical effects to a damaging level.1. Reduce the acoustic pressure. Use parameters that favor stable, not inertial, cavitation.[6] 2. Lower the microbubble dosage. Perform dose-response studies to find the optimal safe concentration.
Troubleshooting Convection-Enhanced Delivery (CED) Experiments
Problem Potential Cause(s) Recommended Solution(s)
Infusate backflow along the catheter track. 1. High Infusion Rate: The rate exceeds the tissue's capacity to absorb the fluid, forcing it back along the path of least resistance.[10] 2. Low Infusate Viscosity: Low-viscosity fluids are more prone to backflow.[11]1. Reduce the infusion rate. Typical rates range from 0.1 to 10 µL/min.[10] 2. Increase the viscosity of the infusate.[11] Co-infusion with agents like Gd-albumin conjugates can also be considered.[12]
Poor or unpredictable volume of distribution (Vd). 1. Catheter Misplacement: The catheter tip is not in the desired parenchymal location. 2. Leakage into CSF Spaces: The infusate is escaping into the ventricles or subarachnoid space, preventing parenchymal distribution.[13]1. Use stereotactic guidance for accurate catheter implantation. Confirm placement with imaging. 2. Monitor the infusion in real-time with co-infused this compound and MRI to detect leakage early.[13] Adjust catheter position if necessary.

Section 3: Diagrams and Visualizations

Visual guides to key experimental workflows and biological mechanisms.

FUS_Workflow cluster_prep Preparation cluster_procedure FUS Procedure cluster_analysis Analysis A Animal Anesthesia & Stereotactic Frame Mounting B Catheter Placement (Tail Vein) A->B C MRI for Targeting (Anatomical Scan) B->C D IV Injection of Microbubbles C->D E Apply Focused Ultrasound to Target Region D->E F IV Injection of this compound E->F G Post-FUS T1-Weighted MRI Acquisition F->G H Image Analysis: Quantify Contrast Enhancement G->H

Caption: Experimental workflow for FUS-mediated BBB opening and MRI analysis.

BBB_Transport_Mechanisms cluster_blood Blood Vessel Lumen cluster_brain Brain Parenchyma cluster_bbb Blood-Brain Barrier (Endothelial Cell) NP This compound-Loaded Nanoparticle (NP) AMT_Node Adsorptive-Mediated Transcytosis (AMT) NP->AMT_Node Electrostatic Interaction NP_Targeted Targeted NP with Ligands Receptor Receptor NP_Targeted->Receptor Ligand Binding NP_out NP NP_Targeted_out Targeted NP Vesicle Vesicle Receptor->Vesicle Vesicle->NP_Targeted_out Transport AMT_Node->NP_out RMT_Node Receptor-Mediated Transcytosis (RMT)

Caption: Nanoparticle transport pathways across the blood-brain barrier.

Section 4: Experimental Protocols

Detailed methodologies for key experiments cited in the literature.

Protocol 1: FUS-Mediated BBB Opening for this compound Delivery in a Rodent Model
  • Objective: To transiently open the BBB in a targeted brain region of a rat to allow for this compound delivery and subsequent MRI detection.

  • Materials:

    • Fischer 344 rats (or other appropriate strain).

    • Anesthesia (e.g., isoflurane).

    • Stereotactic frame.

    • MRI-compatible FUS system.

    • Microbubbles (e.g., Definity®, Optison™).

    • This compound (e.g., Dotarem®) at a dose of 0.1 mmol/kg.[21]

    • 7T MRI scanner (or similar).

  • Methodology:

    • Animal Preparation: Anesthetize the rat and place it in a stereotactic frame. Shave the head to ensure good acoustic coupling. Place a tail vein catheter for injections.

    • Targeting: Acquire a pre-contrast T2-weighted anatomical MRI scan to identify the target coordinates (e.g., hippocampus, caudate putamen).[7]

    • Microbubble Administration: Administer a bolus injection of microbubbles via the tail vein catheter.

    • FUS Application: Immediately following microbubble injection, apply focused ultrasound to the predetermined target coordinates. Use parameters known to induce stable cavitation (e.g., center frequency ~500 kHz, burst duration ~10 ms, pulse repetition frequency ~1 Hz, for a total duration of ~60s).

    • This compound Administration: Following the FUS procedure, inject this compound (0.1 mmol/kg) via the tail vein catheter.[21]

    • Post-FUS Imaging: Acquire T1-weighted MRI scans immediately after contrast injection and at subsequent time points to visualize and quantify the extravasation of this compound into the brain parenchyma.[1]

    • Confirmation of BBB Closure: (Optional) Perform a follow-up MRI with this compound 24 hours later to confirm the BBB has returned to its normal, non-permeable state.[7]

Protocol 2: Quantitative Assessment of BBB Permeability using T1-Weighted MRI
  • Objective: To quantify the degree of BBB leakage after an enhancement procedure using this compound-enhanced MRI.

  • Materials:

    • Pre- and post-contrast T1-weighted image sets.

    • Image analysis software (e.g., ImageJ, MATLAB).

  • Methodology:

    • Image Acquisition: Acquire a series of T1-weighted images before and at multiple time points after the intravenous administration of this compound.[4][22]

    • Region of Interest (ROI) Placement: Using the analysis software, draw regions of interest over the targeted brain area (e.g., the FUS-sonicated region) and a contralateral, non-targeted region to serve as a control.[22]

    • Signal Intensity Measurement: Measure the mean signal intensity (SI) within each ROI on both pre- and post-contrast images.

    • Calculation of Contrast Enhancement: Calculate the percentage of signal enhancement or the contrast-to-noise ratio (CNR) to quantify the extent of this compound extravasation.

      • Percent Enhancement = [(SI_post - SI_pre) / SI_pre] * 100

      • CNR = (SI_target - SI_control) / SD_noise (where SD_noise is the standard deviation of the signal in a background region).

    • Dynamic Contrast-Enhanced (DCE-MRI) Analysis (Advanced): For more detailed quantification, acquire images rapidly over time (dynamic scanning) and apply pharmacokinetic models to calculate parameters like the volume transfer constant (K_trans_), which reflects vessel permeability.[23]

Section 5: Quantitative Data Summary

A compilation of key parameters for different delivery strategies.

Parameter Focused Ultrasound (FUS) Convection-Enhanced Delivery (CED) Nanoparticle (NP) Delivery Intranasal Delivery
Delivery Principle Transient disruption of tight junctions via acoustic cavitation.[5][6]Direct, pressurized infusion into brain parenchyma, bypassing the BBB.[9][10]Exploitation of endogenous transport mechanisms (e.g., RMT, AMT).[14][16]Bypasses BBB via olfactory and trigeminal neural pathways.[18][20]
Invasiveness Non-invasive to minimally invasive.[6]Highly invasive (requires craniotomy and catheter placement).[9]Minimally invasive (requires systemic injection).[14]Non-invasive.[18]
Typical this compound Dose 0.1 mmol/kg (for detection).[21]Variable; co-infused at concentrations like 7 µmol/mL.[13]Dependent on NP loading capacity.Not a primary route for this compound alone; used more for therapeutic NPs.
Key Experimental Variable(s) Acoustic pressure, frequency, microbubble dose.[1][24]Infusion rate (0.1-10 µL/min), infusate viscosity, catheter design.[10][11]NP size (20-100 nm optimal), surface charge, targeting ligand.[25]Formulation (e.g., mucoadhesive), droplet size, delivery device.
Monitoring Method Contrast-enhanced MRI (T1-weighted).[1]Real-time MRI with co-infused contrast agent.[11]MRI, PET, SPECT (depending on NP label).[19]MRI, SPECT, Fluorescence Imaging.[26][27]
Primary Advantage Non-invasive, targeted, and reversible.[6][7]Bypasses the BBB completely for large molecules.[13]Potential for high specificity and cell targeting.[17]Non-invasive and avoids systemic exposure.[18]
Primary Challenge Skull-induced acoustic distortion, potential for off-target effects.Backflow, limited and unpredictable distribution volume.[11][13]Rapid clearance by the reticuloendothelial system (RES), potential toxicity.[28]Low delivery efficiency to the brain.

References

Technical Support Center: Protocol Refinement for Consistent Gadoteric acid-Enhanced Perfusion MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gadoteric acid-enhanced perfusion MRI. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound for perfusion MRI studies?

The recommended dose of this compound (Dotarem®) for most applications is 0.1 mmol/kg of body weight.[1][2][3][4][5] This dosage is administered as a single intravenous injection.[1][2] It is not recommended to administer more than one dose during a single scan, and repeat administrations should be separated by at least 7 days.[1][2][4][5] For pediatric patients, the dose should also not exceed 0.1 mmol/kg.[1][4][5]

Q2: What is the optimal injection rate for this compound in perfusion MRI?

For adult patients, a typical injection rate is 2 mL/s.[1] However, the optimal rate can depend on the specific perfusion technique and the vessel of interest. Slower injection rates (e.g., 1 mL/s) have been shown to be beneficial in some cases by prolonging the contrast bolus and increasing the peak enhancement.[6][7]

Q3: How does field strength affect the performance of this compound?

The relaxivity of this compound is relatively stable across a range of magnetic field strengths commonly used in clinical MRI (0.2T to 1.5T). At 1.5T, the T1 relaxivity is in the range of 3.4-3.8 L/mmol·s.[3] At 3T, the T1 relaxivity is approximately 3.5 mM⁻¹s⁻¹.

Q4: What are the key differences between Dynamic Susceptibility Contrast (DSC)-MRI and Dynamic Contrast-Enhanced (DCE)-MRI?

Both are perfusion techniques that utilize a gadolinium-based contrast agent.

  • DSC-MRI tracks the first pass of a contrast agent bolus using T2 or T2*-weighted images to measure signal loss.[8][9][10] It is primarily used for brain perfusion imaging to assess parameters like cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).[9][10][11]

  • DCE-MRI uses rapid T1-weighted imaging to measure the signal increase as the contrast agent perfuses the tissue.[8] This technique provides information about tissue vascularity and permeability (e.g., Ktrans).[12]

Q5: What is an Arterial Input Function (AIF) and why is it critical?

The Arterial Input Function (AIF) represents the concentration of the contrast agent in the artery supplying the tissue of interest over time.[11][13] It is a crucial component for the quantitative analysis of perfusion parameters in both DSC and DCE-MRI.[11][12][13] An inaccurate AIF can lead to significant errors in the calculated perfusion maps.[13]

Troubleshooting Guides

Issue 1: Motion Artifacts

Motion during image acquisition is a significant source of error in perfusion MRI, potentially leading to inaccurate quantification of blood flow.[14]

Symptoms:

  • Ghosting or blurring in the images.

  • Misalignment between consecutive dynamic scans.

  • Inaccurate AIF due to contamination from surrounding tissues.[14]

Possible Causes:

  • Patient movement (voluntary or involuntary, e.g., breathing).

  • Pulsation of cerebrospinal fluid or blood vessels.[15]

Solutions:

  • Patient Preparation:

    • Clearly instruct the patient to remain as still as possible.

    • Use comfortable padding and restraints to minimize involuntary movement.

  • Acquisition Techniques:

    • Employ motion correction sequences if available on your scanner.

    • Consider using radial acquisition schemes (e.g., BLADE, PROPELLER) which are less sensitive to motion.[9]

  • Post-Processing:

    • Utilize image registration algorithms to retrospectively correct for motion between dynamic scans.[16] These can be rigid, affine, or non-rigid transformations.[14]

Issue 2: Poor Arterial Input Function (AIF)

A suboptimal AIF is a common problem that directly impacts the accuracy of perfusion quantification.[13]

Symptoms:

  • AIF curve with a distorted baseline, low peak amplitude, or inconsistent shape.[13]

  • Inaccurate and noisy perfusion maps.

Possible Causes:

  • Partial Volume Effects: The selected arterial voxel may contain non-arterial tissue, leading to an underestimation of the contrast agent concentration.[11][17]

  • Bolus Delay and Dispersion: The contrast bolus may be delayed or spread out as it travels to the tissue of interest.[11]

  • Patient-related factors: Low cardiac output or severe arterial stenosis can affect the bolus shape.[13]

  • Improper Voxel Selection: Choosing a voxel that is not fully contained within a large artery.[17]

Solutions:

  • AIF Voxel Selection:

    • Carefully select a voxel from a large, proximal artery within the imaging plane.

    • Automated AIF selection methods can help in identifying the optimal voxel.[18]

  • Acquisition Parameters:

    • Ensure a sufficiently high temporal resolution to accurately capture the peak of the bolus.

  • Post-Processing Correction:

    • Use curve fitting techniques to model the AIF and reduce noise.[13]

    • Some advanced methods use multi-echo information to improve AIF estimation.[19]

Issue 3: Suboptimal Contrast Enhancement

Insufficient contrast between tissues can make it difficult to accurately assess perfusion.

Symptoms:

  • Low signal-to-noise ratio in the dynamic images.

  • Difficulty in differentiating enhancing lesions from the background tissue.

Possible Causes:

  • Incorrect Dose or Injection Rate: An insufficient dose or a slow injection rate may not produce a compact enough bolus for strong enhancement.[20]

  • Suboptimal Imaging Parameters: Incorrect flip angle or repetition time (TR) can lead to poor T1-weighting and reduced contrast.[21]

  • Patient Physiology: Factors like renal function can affect the clearance of the contrast agent.

Solutions:

  • Verify Protocol Parameters:

    • Ensure the correct dose of this compound (0.1 mmol/kg) is being used.[1][2][3][4][5]

    • Optimize the injection rate for your specific application.

  • Optimize MRI Sequence:

    • Adjust the flip angle and TR to maximize the contrast between the tissue of interest and the background.[21]

    • Perform T1 mapping prior to the dynamic scan to determine the native T1 of the tissue, which can help in optimizing the sequence parameters.[12][22]

Quantitative Data

Table 1: this compound (Dotarem®) Properties

PropertyValueReferences
Structure Macrocyclic, ionic[2][3]
Recommended Dose 0.1 mmol/kg body weight[1][2][3][4][5]
Concentration 0.5 mmol/mL[3][4]
T1 Relaxivity (1.5T) 3.4 - 3.8 L/mmol·s[3]
T1 Relaxivity (3T) ~3.5 mM⁻¹s⁻¹
Elimination Half-life Approximately 90 minutes (normal renal function)[4][5]
Excretion Primarily renal[3]

Table 2: Recommended MRI Parameters for Perfusion Studies

ParameterRecommendationRationaleReferences
Technique DSC or DCEApplication dependent (DSC for brain, DCE for body)[8]
Sequence T2*/T2-weighted EPI (DSC), T1-weighted GRE (DCE)Sensitive to susceptibility changes (DSC) or T1 shortening (DCE)[9][22]
Injection Rate 2-3 mL/sTo achieve a compact contrast bolus[6]
Temporal Resolution High (e.g., < 2 seconds per volume)To accurately capture the first pass of the contrast agent[9]
Flip Angle (DCE) Optimized for T1-weightingTo maximize signal enhancement[23]

Experimental Protocols

Protocol 1: T1 Mapping for Pre-Contrast T1 Measurement

Accurate pre-contrast T1 values are essential for quantitative DCE-MRI analysis.[12][22]

  • Sequence Selection: Utilize a variable flip angle (VFA) or inversion recovery (IR) sequence.[22]

  • Image Acquisition (VFA Method):

    • Acquire a series of T1-weighted gradient-echo images at multiple flip angles (e.g., 2, 5, 10, 15, 20 degrees).

    • Keep other parameters such as TR and TE constant.

  • Data Analysis:

    • Fit the signal intensities from the different flip angles to the spoiled gradient-echo signal equation to calculate the T1 value for each voxel.

    • Generate a pre-contrast T1 map of the region of interest.

Protocol 2: Dynamic Contrast-Enhanced (DCE)-MRI Acquisition
  • Patient Positioning: Position the patient comfortably to minimize motion.

  • Pre-Contrast Imaging:

    • Acquire a high-resolution anatomical T2-weighted or T1-weighted sequence.

    • Perform T1 mapping to obtain baseline T1 values (as per Protocol 1).[12]

  • Dynamic Acquisition Setup:

    • Set up a rapid T1-weighted gradient-echo sequence (e.g., VIBE, DISCO).[7][23]

    • Ensure the temporal resolution is sufficient to capture the contrast uptake kinetics.

  • Contrast Administration and Scanning:

    • Begin the dynamic scan and acquire several baseline images before contrast injection.

    • Inject a 0.1 mmol/kg dose of this compound intravenously as a bolus, followed by a saline flush.[1]

    • Continue acquiring dynamic images for a sufficient duration (e.g., 5-10 minutes) to capture the wash-in and wash-out phases.

  • Post-Processing:

    • Perform motion correction on the dynamic series.

    • Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 map and the relaxivity of this compound.[12]

    • Select an appropriate AIF and apply a pharmacokinetic model (e.g., Tofts model) to generate perfusion maps (Ktrans, Ve, etc.).

Visualizations

experimental_workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Processing & Analysis patient_prep Patient Preparation & Positioning protocol_select Select Perfusion Protocol (DSC/DCE) patient_prep->protocol_select pre_contrast Acquire Pre-Contrast Scans (T1/T2 anatomical, T1 Map) protocol_select->pre_contrast dynamic_setup Setup Dynamic Scan pre_contrast->dynamic_setup contrast_admin Inject this compound (0.1 mmol/kg) dynamic_setup->contrast_admin dynamic_acq Acquire Dynamic T1/T2* Weighted Images contrast_admin->dynamic_acq motion_correction Motion Correction dynamic_acq->motion_correction aif_selection AIF Selection motion_correction->aif_selection signal_conversion Signal to Concentration Conversion aif_selection->signal_conversion pk_model Apply Pharmacokinetic Model signal_conversion->pk_model perfusion_maps Generate Perfusion Maps (CBV, Ktrans, etc.) pk_model->perfusion_maps

Caption: Experimental workflow for this compound-enhanced perfusion MRI.

troubleshooting_workflow action_node action_node start Image Artifacts Observed? motion Motion Artifacts? start->motion Yes aif_issue Poor AIF Quality? motion->aif_issue No fix_motion Apply Motion Correction - Patient repositioning - Retrospective registration motion->fix_motion Yes contrast_issue Low Contrast? aif_issue->contrast_issue No fix_aif Optimize AIF - Re-select arterial voxel - Use AIF correction algorithms aif_issue->fix_aif Yes fix_contrast Enhance Contrast - Verify dose & injection rate - Optimize flip angle/TR contrast_issue->fix_contrast Yes end_node Acceptable Image Quality contrast_issue->end_node No fix_motion->aif_issue fix_aif->contrast_issue fix_contrast->end_node

Caption: Troubleshooting decision tree for common perfusion MRI artifacts.

signaling_pathway cluster_factors Influencing Factors cluster_process Signal Generation cluster_output Output contrast_dose This compound Dose & Rate t1_shortening T1 Relaxation Time Shortening contrast_dose->t1_shortening mri_params MRI Parameters (TR, TE, Flip Angle) signal_intensity T1-Weighted Signal Intensity Change mri_params->signal_intensity tissue_props Tissue Properties (Native T1, Perfusion, Permeability) tissue_props->t1_shortening t1_shortening->signal_intensity perfusion_params Quantitative Perfusion Parameters (Ktrans, CBV, etc.) signal_intensity->perfusion_params

Caption: Factors influencing signal intensity in DCE-MRI.

References

Image artifact reduction techniques for Gadoteric acid MRI at high field strengths

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gadoteric acid (gadoterate meglumine) in high-field magnetic resonance imaging (MRI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common image artifact challenges encountered at 3T and 7T field strengths.

Troubleshooting Guides & FAQs

This section is designed to help you identify and mitigate common image artifacts that can arise during your experiments with this compound at high field strengths.

Dielectric Effect Artifacts

Q1: I am observing dark shading and signal loss in the center of my abdominal/pelvic images at 3T after administering this compound. What is causing this?

A: This is likely a dielectric effect artifact. At high field strengths like 3T, the radiofrequency (RF) wavelength is shortened within the body. In larger anatomical regions like the abdomen, this can lead to wave interference, causing signal loss in the center of the image.[1][2] this compound administration does not directly cause this artifact, but its presence in tissues can be affected by the signal loss, potentially obscuring areas of enhancement.

Q2: How can I reduce dielectric effect artifacts in my 3T abdominal MRI scans with this compound?

A: The most common and effective solution is the use of dielectric pads or "RF cushions".[1][2][3][4] These are pouches filled with a high-permittivity material that are placed on the patient's body. They help to homogenize the B1 field and reduce wave interference.

B1 Inhomogeneity Artifacts

Q3: My 7T neuroimages enhanced with this compound show uneven contrast and signal intensity across the brain, particularly in the temporal lobes. What is the issue?

A: This is a classic presentation of B1 (transmit field) inhomogeneity. At 7T, it is very challenging to maintain a uniform B1 field across the entire imaging volume. This results in spatial variations in the flip angle, leading to inconsistent signal and contrast enhancement, which can mimic or mask pathology.

Q4: What are the primary methods to correct for B1 inhomogeneity when using this compound at 7T?

A: The primary technique to combat B1 inhomogeneity at 7T is B1 shimming . This involves adjusting the phase and amplitude of the radiofrequency pulses from multiple transmit channels to create a more uniform B1 field over the region of interest.[5][6] Both static and dynamic B1 shimming techniques can be employed.

Susceptibility Artifacts

Q5: I am seeing geometric distortion and signal voids in my gradient-echo (GRE) sequences at 3T after injecting this compound, especially near air-tissue interfaces like the sinuses. Why is this happening?

A: You are observing magnetic susceptibility artifacts. These occur at the interface of materials with different magnetic susceptibilities, such as tissue and air. This compound, being a paramagnetic contrast agent, also alters the magnetic susceptibility of the tissues it perfuses, which can exacerbate these artifacts, particularly in GRE sequences which are highly sensitive to T2* effects.

Q6: What are the recommended strategies to minimize susceptibility artifacts in this compound-enhanced high-field MRI?

A: Several strategies can be employed:

  • Use Spin-Echo (SE) or Fast Spin-Echo (FSE) sequences: These sequences utilize a 180-degree refocusing pulse that corrects for susceptibility-induced dephasing.[1]

  • Shorten the Echo Time (TE): A shorter TE allows less time for dephasing to occur.[1]

  • Increase Receiver Bandwidth: This can reduce the spatial distortion component of the artifact.

  • Employ Metal Artifact Reduction Sequences (MARS): Techniques like Slice-Encoding for Metal Artifact Correction (SEMAC) and Multi-Acquisition Variable-Resonance Image Combination (MAVRIC), though designed for metallic implants, can also be effective in reducing susceptibility artifacts from other sources.

T2* Shortening Artifacts

Q7: In my dynamic contrast-enhanced (DCE) MRI study at 3T using this compound, I've noticed a signal decrease in some highly enhanced regions during the early arterial phase. Is this expected?

A: Yes, this can be an expected phenomenon known as T2* shortening or "blooming" artifact. At high local concentrations, the paramagnetic effect of this compound can significantly shorten the T2* relaxation time. In T2*-sensitive sequences like GRE-EPI used in DCE-MRI, this rapid signal decay can overwhelm the T1-shortening effect (which causes signal increase), resulting in a net signal loss.[7]

Q8: How can I mitigate the impact of T2 shortening artifacts in my this compound DCE-MRI experiments?*

A: Consider the following adjustments:

  • Optimize Contrast Agent Dose and Injection Rate: Avoid an excessively high concentration of this compound in the region of interest during the first pass.

  • Use a Shorter Echo Time (TE): This will reduce the sensitivity of the sequence to T2* effects.[1]

  • Employ Spin-Echo Based Perfusion Sequences: If feasible for your application, SE-based sequences are less prone to T2* shortening artifacts.

  • Post-processing Correction: Some advanced analysis packages can model and correct for T2* effects during the conversion of signal intensity to concentration curves.

Quantitative Data on Artifact Reduction Techniques

The following tables summarize quantitative data from various studies on the effectiveness of different artifact reduction techniques. Note that the specific results can vary based on the exact imaging parameters, hardware, and patient anatomy.

Technique Field Strength Artifact Type Region of Interest Reported Improvement Reference
Dielectric Pads 3TDielectric Effect / B1 InhomogeneityAbdomenSignificant improvement in signal homogeneity on HASTE and DWI sequences.[3]
B1 Shimming 7TB1 InhomogeneityBrain2.2 to 2.6-fold improvement in B1+ excitation homogeneity.[5]
B1 Shimming 7TB1 InhomogeneityProstate4.2 ± 2.7 gain in transmit efficiency; B1+ nonuniformity decreased from 24 ± 9% to 5 ± 4%.
MARS (MAVRIC SL) 3TSusceptibility ArtifactPhantom with Metal ImplantSignificantly less distortion and artifact regions compared to standard sequences.

Experimental Protocols

Below are detailed methodologies for key artifact reduction experiments. These can be adapted for your specific research needs.

Protocol 1: Dielectric Pad Application for Abdominal MRI at 3T
  • Objective: To reduce dielectric effect artifacts in this compound-enhanced abdominal MRI.

  • Materials:

    • 3T MRI scanner with a multi-channel body array coil.

    • Commercially available or custom-made dielectric pads (e.g., pouches filled with a solution of manganese chloride or a gel of barium/calcium titanates).[4]

    • This compound (standard dose, e.g., 0.1 mmol/kg).

  • Procedure:

    • Position the patient on the MRI table.

    • Place the dielectric pad(s) directly on the anterior surface of the patient's abdomen, ensuring good contact and coverage of the imaging area.

    • Secure the body array coil over the patient and the dielectric pad.

    • Perform standard localizer and pre-contrast sequences.

    • Administer this compound intravenously.

    • Acquire post-contrast sequences (e.g., T1-weighted fat-suppressed spoiled gradient-echo).

    • Comparison: For validation, acquire images with and without the dielectric pad in the same subject or in a cohort study.

  • Image Analysis:

    • Qualitatively assess for the presence and severity of central signal loss.

    • Quantitatively, place regions of interest (ROIs) in the center and periphery of the liver or other abdominal organs on the same image slice. Calculate the signal intensity ratio between the periphery and the center. A ratio closer to 1 indicates better signal homogeneity.

Protocol 2: B1 Shimming for Neuroimaging at 7T
  • Objective: To mitigate B1 inhomogeneity in this compound-enhanced neuroimaging at 7T.

  • Materials:

    • 7T MRI scanner equipped with a multi-channel transmit head coil (e.g., 8-channel or 16-channel).

    • B1 mapping sequence.

    • Shimming algorithm software.

    • This compound (standard dose).

  • Procedure:

    • Position the patient in the head coil.

    • B1 Calibration: Acquire B1 maps for each transmit channel. This is a prerequisite for calculating the optimal shim settings.

    • Shim Calculation: Use a shimming algorithm (e.g., magnitude least squares) to calculate the optimal phase and/or amplitude settings for each channel to achieve a homogeneous B1 field over the desired brain region.[6]

    • Apply the calculated shim settings.

    • Perform pre-contrast sequences.

    • Administer this compound.

    • Acquire post-contrast T1-weighted sequences (e.g., MPRAGE).

    • Comparison: Compare images acquired with B1 shimming to those acquired in a standard circularly polarized (CP) mode.

  • Image Analysis:

    • Visually inspect for uniformity of contrast enhancement across the brain.

    • Quantitatively, measure the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in different brain regions. Analyze the coefficient of variation of the signal intensity within a uniform region of interest.

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of troubleshooting and the relationships between MRI artifacts and their solutions.

cluster_troubleshooting Troubleshooting Workflow for High-Field MRI Artifacts Start Observe Image Artifact in This compound-Enhanced Scan IdentifyArtifact Identify Artifact Type Start->IdentifyArtifact Dielectric Dielectric Effect (Central Signal Loss) IdentifyArtifact->Dielectric Abdomen/Pelvis @ 3T B1Inhomogeneity B1 Inhomogeneity (Uneven Contrast) IdentifyArtifact->B1Inhomogeneity Neuro @ 7T Susceptibility Susceptibility Artifact (Distortion/Void) IdentifyArtifact->Susceptibility GRE Sequence T2Star T2* Shortening (Signal Drop) IdentifyArtifact->T2Star DCE-MRI ApplySolution Apply Appropriate Reduction Technique Dielectric->ApplySolution B1Inhomogeneity->ApplySolution Susceptibility->ApplySolution T2Star->ApplySolution DielectricSolution Use Dielectric Pads ApplySolution->DielectricSolution Dielectric B1Solution Perform B1 Shimming ApplySolution->B1Solution B1 SusceptibilitySolution Change Sequence (SE/FSE) Shorten TE, Use MARS ApplySolution->SusceptibilitySolution Susceptibility T2StarSolution Optimize Dose/Injection Shorten TE ApplySolution->T2StarSolution T2* Evaluate Evaluate Image Quality DielectricSolution->Evaluate B1Solution->Evaluate SusceptibilitySolution->Evaluate T2StarSolution->Evaluate

Caption: Troubleshooting workflow for identifying and mitigating common image artifacts.

cluster_relationships Relationships Between Artifacts, Causes, and Solutions HighField High Field Strength (3T, 7T) Dielectric Dielectric Effect HighField->Dielectric B1Inhomogeneity B1 Inhomogeneity HighField->B1Inhomogeneity PatientAnatomy Patient Anatomy (e.g., large FOV) PatientAnatomy->Dielectric SequenceType Pulse Sequence (e.g., GRE) Susceptibility Susceptibility Artifact SequenceType->Susceptibility T2Star T2* Shortening SequenceType->T2Star ContrastAgent This compound (High Concentration) ContrastAgent->Susceptibility ContrastAgent->T2Star DielectricPads Dielectric Pads Dielectric->DielectricPads B1Shimming B1 Shimming B1Inhomogeneity->B1Shimming MARS MARS / FSE Sequences Susceptibility->MARS ShortTE Shorten Echo Time (TE) Susceptibility->ShortTE T2Star->ShortTE

Caption: Causal relationships between artifact sources and mitigation techniques.

References

Validation & Comparative

Navigating Contrast: A Comparative Analysis of Gadoteric Acid and Gadobutrol for Murine Brain Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A definitive head-to-head comparison of gadoteric acid and gadobutrol for brain tumor imaging specifically within murine models remains elusive in currently available research. While comprehensive data from mouse-specific studies is lacking, this guide synthesizes existing knowledge from broader research, including human clinical trials and studies on other animal models, to provide researchers, scientists, and drug development professionals with a comparative overview of these two critical contrast agents.

This guide will delve into the fundamental physicochemical properties, relaxivity, and concentration differences that underpin the performance of this compound (marketed as Dotarem®, Artosense®) and gadobutrol (marketed as Gadovist®, Gadavist®). We will also explore findings from relevant preclinical and clinical studies to extrapolate potential performance characteristics in a murine brain tumor imaging context.

Core Physicochemical and Pharmacokinetic Differences

The primary distinctions between this compound and gadobutrol lie in their molecular structure, gadolinium concentration, and resulting relaxivity. This compound is an ionic, macrocyclic gadolinium-based contrast agent (GBCA), whereas gadobutrol is a non-ionic, macrocyclic GBCA. A key differentiator is that gadobutrol is formulated at a higher concentration (1.0 mol/L) compared to most other GBCAs, including this compound (0.5 mol/L).[1][2]

This higher concentration, combined with its molecular structure, contributes to gadobutrol's higher T1 relaxivity.[3][4] Relaxivity is a measure of a contrast agent's ability to shorten the T1 relaxation time of surrounding water protons, which directly translates to a brighter signal on T1-weighted MRI images. Some in vitro measurements have indicated that gadobutrol has an approximately 1.5-fold higher relaxivity compared to this compound.[5]

Extrapolating Performance for Brain Tumor Imaging

While direct comparative studies in mouse brain tumor models are not available, research in other models and humans provides valuable insights. In a rat glioma model, gadobutrol demonstrated greater tumor enhancement compared to gadoterate meglumine (a salt of this compound).[3]

Human studies comparing gadobutrol and gadoterate meglumine for primary brain tumor imaging have generally concluded that both agents are effective, with some studies suggesting non-inferiority of gadoterate meglumine to gadobutrol for overall lesion visualization and characterization.[2] However, some research has indicated that the higher relaxivity and concentration of gadobutrol may offer advantages in certain scenarios, such as a higher rate of lesion depiction and greater contrast enhancement.[1]

The following table summarizes key characteristics and findings, drawing from a range of studies. It is important to note that these values are not from a direct head-to-head comparison in a murine brain tumor model and should be interpreted with caution.

FeatureThis compound (Gd-DOTA)GadobutrolSource
Structure Ionic, MacrocyclicNon-ionic, Macrocyclic[5]
Concentration 0.5 mol/L1.0 mol/L[1][2]
T1 Relaxivity (in plasma at 1.5T) ~3.4 - 4.1 L·mmol⁻¹·s⁻¹~4.9 - 5.5 L·mmol⁻¹·s⁻¹[2]
Standard Dose 0.1 mmol/kg0.1 mmol/kg[1]
Reported Performance Effective for lesion visualization.May provide greater enhancement and higher lesion depiction rates in some contexts.[1][2]

Experimental Considerations for Murine Studies

For researchers designing comparative studies in mice, the following experimental workflow provides a general framework.

G cluster_0 Animal Model Preparation cluster_1 MRI Acquisition cluster_2 Data Analysis A Brain Tumor Induction (e.g., stereotactic injection of glioma cells) B Tumor Growth Monitoring (e.g., bioluminescence or initial MRI) A->B C Pre-contrast T1-weighted MRI B->C D Intravenous Injection (this compound or Gadobutrol) C->D E Dynamic Contrast-Enhanced (DCE) MRI D->E F Post-contrast T1-weighted MRI E->F G Region of Interest (ROI) Placement (Tumor and contralateral normal brain) F->G H Signal Intensity Measurement G->H I Calculation of Enhancement Ratios (e.g., Tumor-to-Brain Ratio) H->I J Pharmacokinetic Modeling (e.g., Ktrans, Ve) H->J

Fig. 1: Experimental workflow for comparative MRI studies.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol for a comparative study of this compound and gadobutrol in a murine brain tumor model. This protocol is intended as a template and should be adapted based on the specific tumor model, MRI system, and research question.

1. Animal Model:

  • Species: Athymic nude mice (or other appropriate strain).

  • Tumor Model: Intracranial implantation of a human glioblastoma cell line (e.g., U87MG). Tumor cells are stereotactically injected into the striatum.

  • Tumor Growth Confirmation: Tumor growth is monitored by bioluminescence imaging or a baseline MRI scan 10-14 days post-implantation.

2. MRI Acquisition:

  • MRI System: A 7T or 9.4T small-animal MRI scanner.

  • Anesthesia: Mice are anesthetized with isoflurane (1-2% in oxygen) and their body temperature is maintained at 37°C.

  • Imaging Sequences:

    • Pre-contrast: T2-weighted sequence for anatomical reference and tumor localization. T1-weighted sequence (e.g., spin-echo or gradient-echo) to establish baseline signal intensity.

    • Contrast Administration: A tail vein catheter is used for intravenous injection of either this compound (0.1 mmol/kg) or gadobutrol (0.1 mmol/kg) in a randomized, crossover design with a washout period of at least 48 hours between scans.

    • Post-contrast: T1-weighted sequences are acquired immediately after contrast injection and at multiple time points (e.g., 2, 5, 10, 15, and 30 minutes) to assess dynamic enhancement and optimal imaging windows.

3. Data Analysis:

  • Image Analysis Software: Utilize software such as ImageJ or specialized MRI analysis packages.

  • Quantitative Analysis:

    • Regions of interest (ROIs) are drawn around the enhancing portion of the tumor and in a corresponding contralateral region of normal brain tissue.

    • The signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated for each time point.

    • The percentage of signal enhancement in the tumor is calculated relative to the pre-contrast baseline.

    • Pharmacokinetic parameters, such as the volume transfer constant (Ktrans), can be derived from dynamic contrast-enhanced (DCE)-MRI data to assess vascular permeability.

Signaling Pathways in Brain Tumor Angiogenesis

The enhancement observed with gadolinium-based contrast agents in brain tumors is largely due to the disruption of the blood-brain barrier (BBB) and increased vascular permeability, processes driven by tumor angiogenesis. Key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, are central to this phenomenon.

G cluster_0 Tumor Cell cluster_1 Endothelial Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a VEGF VEGF Secretion HIF1a->VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Permeability Increased Permeability (GBCA Extravasation) PKC->Permeability

Fig. 2: Simplified VEGF signaling pathway in tumor angiogenesis.

Conclusion

While a definitive murine-specific comparative dataset for this compound and gadobutrol in brain tumor imaging is not yet available, the existing body of research provides a strong foundation for understanding their respective properties. Gadobutrol's higher concentration and relaxivity may offer an advantage in terms of signal enhancement, which could be particularly beneficial for detecting smaller or less enhancing lesions. However, this compound remains a widely used and effective contrast agent.

Ultimately, the choice of contrast agent for preclinical brain tumor imaging in mice may depend on the specific research question, the tumor model, and the imaging protocol. The information and proposed methodologies in this guide are intended to assist researchers in designing and interpreting their studies until direct comparative data becomes available.

References

Comparative Stability of Gadoteric Acid Versus Linear Gadolinium Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of the stability of gadoteric acid, a macrocyclic gadolinium-based contrast agent (GBCA), and various linear GBCAs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data on the thermodynamic and kinetic stability of these agents, offering insights into their potential for gadolinium release and subsequent tissue retention.

The stability of a GBCA is a critical factor in its safety profile. It is determined by how strongly the gadolinium ion (Gd³⁺) is bound to its chelating ligand. GBCAs are broadly classified into two structural categories: linear and macrocyclic. This compound (commercially known as Dotarem®) is a macrocyclic agent, where the gadolinium ion is encased within a rigid, pre-organized ring-like structure.[1] In contrast, linear agents feature a more flexible, open-chain ligand that wraps around the gadolinium ion.[2] This structural difference significantly impacts their stability.[1][2]

Understanding GBCA Stability: Thermodynamic and Kinetic Parameters

The stability of GBCAs is characterized by two key parameters:

  • Thermodynamic Stability: This refers to the strength of the bond between the gadolinium ion and the ligand at equilibrium.[3] It is often expressed as the thermodynamic stability constant (log Ktherm). A higher log Ktherm value indicates a more stable complex. The conditional stability constant (log Kcond) is a measure of thermodynamic stability at a physiological pH of 7.4, providing a more biologically relevant metric.[4]

  • Kinetic Stability: This describes the rate at which the gadolinium ion dissociates from the ligand.[3] It is often expressed as the dissociation half-life (t1/2). A longer half-life signifies greater kinetic stability, meaning the complex is slower to release the gadolinium ion.[5] Kinetic stability is considered a crucial predictor of in vivo gadolinium release.[5]

Quantitative Comparison of Stability

Experimental data consistently demonstrates the superior stability of macrocyclic agents like this compound compared to linear agents. This is evident in both thermodynamic and kinetic stability measurements, as well as in studies quantifying gadolinium release and retention.

In Vitro Stability Data

The following table summarizes key stability parameters for this compound and several linear GBCAs.

Contrast AgentChemical StructureIonicityThermodynamic Stability Constant (log Ktherm)Conditional Stability Constant (log Kcond at pH 7.4)Dissociation Half-life (t1/2) in 0.1 M HCl
This compound (Dotarem®) Macrocyclic Ionic 25.6 [6]19.3 [4]> 1 month [6]
Gadopentetate dimeglumine (Magnevist®)LinearIonic22.117.7[7]-
Gadobenate dimeglumine (MultiHance®)LinearIonic22.6--
Gadodiamide (Omniscan®)LinearNon-ionic16.914.9[4]35 seconds[6]
Gadoversetamide (OptiMARK®)LinearNon-ionic16.915.0[4]-

Note: Data is compiled from multiple sources and experimental conditions may vary.

Gadolinium Release in Human Serum

Studies incubating GBCAs in human serum at 37°C provide a more physiologically relevant assessment of stability. The data below highlights the significant difference in gadolinium release between macrocyclic and linear agents over a 15-day period.

Contrast AgentStructure% Gd³⁺ Release after 15 days in Human Serum
This compound (Dotarem®) Macrocyclic < 0.1% [8][9]
Gadodiamide (Omniscan®)Linear (Non-ionic)20%[8][9]
Gadoversetamide (OptiMARK®)Linear (Non-ionic)21%[8][9]
Gadopentetate dimeglumine (Magnevist®)Linear (Ionic)1.9%[10]
Gadobenate dimeglumine (MultiHance®)Linear (Ionic)1.9%[10]
In Vivo Gadolinium Retention

The lower stability of linear agents leads to a higher propensity for dechelation and subsequent deposition of gadolinium in various tissues. Animal and human studies have consistently shown significantly lower gadolinium retention following the administration of macrocyclic agents like this compound.

TissueLinear Agent (Gadodiamide) Gd Concentration (nmol/g)Macrocyclic Agent (this compound) Gd Concentration (nmol/g)Fold DifferenceStudy Population
Skin--180-fold higher with GadodiamideRats[11]
Femur--25-fold higher with GadodiamideRats[11]
Liver--30-fold higher with GadodiamideRats[11]
Brain (Tumor)627 µg/kg (median)349 µg/kg (median, vs. Gadopentetate)Significantly higher with linear agentsHumans[12]
Brain (Normal)Higher with GadodiamideLower with Gadoterate meglumineSignificantly higher with linear agentsHumans[12]

Experimental Protocols

The assessment of GBCA stability involves various in vitro and in vivo experimental methodologies. Below are outlines of key experimental protocols cited in the literature.

In Vitro Stability Assessment in Human Serum

Objective: To determine the rate and extent of gadolinium release from GBCAs under physiological conditions.

Methodology:

  • Sample Preparation: The GBCA is incubated in pooled human serum from healthy volunteers at a concentration of 1 mmol/L.[8][9]

  • Incubation: Samples are maintained at 37°C and a pH of 7.4 for a specified period, typically up to 15 days.[8][9] To simulate conditions in patients with renal impairment, a separate set of experiments may be conducted with the addition of phosphate (e.g., 10 mmol/L).[8]

  • Analysis: At various time points, aliquots are taken, and the concentration of released Gd³⁺ is determined. This is often achieved using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), which can separate the intact chelate from the free gadolinium ion.[8][9]

Transmetallation Assay

Objective: To assess the susceptibility of a GBCA to release its gadolinium ion in the presence of competing endogenous metal ions.

Methodology:

  • Principle: Transmetallation is a reaction where a metal ion from the biological system displaces the gadolinium from its ligand.[13] Zinc (Zn²⁺) is often used as a competing ion due to its physiological relevance.[14]

  • Relaxometry Method: The stability of the GBCA is monitored by measuring the change in the longitudinal relaxation rate (R1) of water protons over time in the presence of a competing ion. Dissociation of the paramagnetic Gd³⁺ leads to a change in R1.[14]

  • Luminescence Method: A sensitized GBCA can be used where transmetallation with a luminescent ion like Terbium (Tb³⁺) results in a measurable change in luminescence, allowing for quantification of gadolinium release.[15]

  • Experimental Setup: The GBCA is incubated in a buffered solution at a controlled temperature (e.g., 37°C) with a specific concentration of the competing metal ion. The change in the analytical signal (relaxivity or luminescence) is monitored over time to determine the rate of transmetallation.[14][16]

In Vivo Gadolinium Retention Studies

Objective: To quantify the amount of gadolinium retained in various tissues after administration of different GBCAs.

Methodology:

  • Animal Models: Healthy or disease-model animals (e.g., rats) receive single or multiple intravenous injections of the GBCAs being compared.[1][11]

  • Tissue Harvesting: After a specified period (e.g., days, weeks, or months), the animals are euthanized, and various organs and tissues (e.g., brain, kidney, liver, femur, skin) are harvested.[1][11]

  • Gadolinium Quantification: The concentration of gadolinium in the tissue samples is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique offers high sensitivity for the detection of trace elements.[1][17]

Visualizing Stability and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows discussed.

G cluster_0 GBCA Classification cluster_1 Stability Outcome Macrocyclic Macrocyclic (e.g., this compound) HighStability High Stability (Low Gd³⁺ Release) Macrocyclic->HighStability Leads to Linear Linear LowStability Low Stability (High Gd³⁺ Release) Linear->LowStability Leads to

Caption: Relationship between GBCA structure and stability.

G start Start: GBCA Sample incubation Incubate with Competing Ion (e.g., Zn²⁺) at 37°C start->incubation measurement Monitor Change in Analytical Signal (Relaxivity or Luminescence) over Time incubation->measurement analysis Calculate Rate of Transmetallation measurement->analysis end End: Determine Kinetic Stability analysis->end

Caption: Simplified workflow of a transmetallation assay.

Conclusion

The evidence strongly indicates that this compound, a macrocyclic GBCA, possesses significantly greater thermodynamic and kinetic stability compared to linear GBCAs. This superior stability translates to a much lower propensity for gadolinium release and subsequent retention in bodily tissues. For researchers and drug development professionals, the choice of a GBCA with high stability is a critical consideration to minimize potential long-term safety concerns associated with gadolinium deposition. The experimental protocols outlined provide a framework for the continued evaluation and comparison of the stability profiles of existing and novel contrast agents.

References

A Comparative Guide to the Histological Validation of Gadoteric Acid-Enhanced MRI for Fibrosis Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate, non-invasive quantification of fibrosis is a critical unmet need. Magnetic Resonance Imaging (MRI) with gadolinium-based contrast agents (GBCAs) has emerged as a leading modality for this purpose. This guide provides a comparative overview of the histological validation of gadoteric acid-enhanced MRI for fibrosis assessment, with a focus on its performance relative to other GBCAs.

Introduction to Gadolinium-Based Contrast Agents in Fibrosis Imaging

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, primarily collagen. GBCAs enhance the visibility of fibrotic tissue by altering the relaxation times of water protons in their vicinity. The distribution and kinetics of these agents within tissue provide insights into the extent of fibrosis.

GBCAs can be broadly categorized based on their biodistribution:

  • Extracellular Fluid (ECF) Agents: These agents, including This compound (Gd-DOTA) , distribute within the intravascular and interstitial spaces. They are cleared by the kidneys and are used to measure the expansion of the extracellular volume (ECV), a surrogate for diffuse fibrosis, and to identify areas of focal fibrosis through Late Gadolinium Enhancement (LGE).

  • Hepatobiliary Agents: Agents like gadoxetate disodium (Gd-EOB-DTPA) are taken up by hepatocytes and excreted into the biliary system, in addition to having an initial extracellular distribution. This dual functionality allows for the assessment of both liver perfusion and hepatocyte function, which can be indirectly related to the severity of liver fibrosis.

  • Blood Pool Agents: These agents, such as the discontinued gadofosveset trisodium , have a high affinity for serum albumin, leading to a longer intravascular residence time. Their primary application was in contrast-enhanced MR angiography.

This guide will focus on comparing the utility of the extracellular agent, this compound, with the hepatobiliary agent, gadoxetate disodium, for fibrosis quantification, supported by histological evidence.

Quantitative Comparison of MRI Parameters with Histology

The correlation between MRI-derived metrics and histologically confirmed fibrosis is the cornerstone of validation. The following tables summarize key quantitative data from various studies.

Cardiac Fibrosis Assessment

For cardiac fibrosis, ECF agents like this compound are utilized to perform T1 mapping for ECV calculation and for LGE imaging. A meta-analysis has shown a strong correlation between ECV and histological collagen volume fraction.[1]

MRI ParameterContrast Agent ClassCorrelation with Histology (Collagen Volume Fraction)Key Findings
Extracellular Volume (ECV) Extracellular (e.g., this compound)Pooled correlation coefficient (r) = 0.884[1]ECV demonstrates a very strong correlation with histologically measured collagen content.[1][2]
Post-Contrast T1 Time Extracellular (e.g., this compound)Pooled correlation coefficient (r
Late Gadolinium Enhancement (LGE) Extracellular (e.g., this compound)r = 0.91 (at an optimal signal intensity threshold)LGE is highly accurate for assessing regional (focal) myocardial fibrosis.
Liver Fibrosis Assessment

In liver fibrosis, both extracellular and hepatobiliary agents can be used. Gadoxetate disodium has been more extensively studied for this application.

MRI ParameterContrast AgentCorrelation with Histology (Fibrosis Stage)Key Findings
Contrast Enhancement Index (CEI) Gadoxetate Disodiumr = -0.79[3]A strong negative correlation exists; as fibrosis severity increases, contrast enhancement decreases.[3][4]
Relative Liver Enhancement (RLE) Gadoxetate DisodiumStrong correlation observed[5][6]RLE is a reliable indicator of fibrosis stage.[5][6]
Histogram Analysis (cCV) Gadoxetate DisodiumUnivariable linear regression: β = 0.40 (p<0.001)[7][8]Texture analysis of hepatobiliary phase images can quantitatively measure liver fibrosis.[7][8]
Delayed Phase Contrast Enhancement Extracellular GBCAr = 0.96[9]High correlation with histological staging of fibrosis in patients with hepatitis.[9]

Note: Direct comparative studies with histological validation between this compound and other agents for liver fibrosis are limited. The data for extracellular GBCAs in liver fibrosis is less extensive than for hepatobiliary agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative experimental protocols for MRI-based fibrosis assessment and its histological validation.

Cardiac MRI Protocol for Fibrosis Quantification
  • Patient Preparation: Obtain informed consent. Screen for contraindications to MRI and GBCAs.

  • Pre-Contrast Imaging:

    • Acquire cine images to assess cardiac function.

    • Perform native T1 mapping using a Modified Look-Locker Inversion recovery (MOLLI) sequence.

  • Contrast Administration:

    • Administer an intravenous bolus of an extracellular GBCA (e.g., this compound) at a dose of 0.1-0.2 mmol/kg.

  • Post-Contrast Imaging:

    • Acquire post-contrast T1 maps approximately 10-15 minutes after contrast injection.

    • Perform LGE imaging 10-20 minutes post-contrast using an inversion-recovery gradient-echo sequence.

  • Image Analysis:

    • Generate ECV maps by combining pre- and post-contrast T1 maps and correcting for hematocrit.

    • Quantify LGE by identifying areas of signal intensity exceeding a certain threshold (e.g., >5 standard deviations above the mean of null remote myocardium).

Liver MRI Protocol for Fibrosis Staging
  • Patient Preparation: Patient should fast for at least 4 hours prior to the scan. Obtain informed consent and screen for contraindications.

  • Pre-Contrast Imaging:

    • Acquire T1- and T2-weighted images of the liver.

  • Contrast Administration:

    • Administer an intravenous bolus of a hepatobiliary agent (e.g., gadoxetate disodium) at a dose of 0.025 mmol/kg.

  • Dynamic Post-Contrast Imaging:

    • Acquire images in the arterial, portal venous, and transitional phases.

  • Hepatobiliary Phase Imaging:

    • Acquire T1-weighted images 20 minutes post-injection.

  • Image Analysis:

    • Measure signal intensity in the liver parenchyma and a reference tissue (e.g., muscle) on pre-contrast and hepatobiliary phase images.

    • Calculate the Contrast Enhancement Index (CEI) or Relative Liver Enhancement (RLE).

Histological Validation Protocol
  • Tissue Procurement: Obtain tissue samples from the region of interest identified by MRI (e.g., via biopsy or from explanted organs).

  • Tissue Processing:

    • Fix the tissue in 10% neutral buffered formalin.

    • Process and embed the tissue in paraffin.

    • Section the paraffin blocks into 4-5 µm thick slices.

  • Staining:

    • Stain sections with Masson's trichrome or Picrosirius red to visualize collagen.

  • Image Acquisition:

    • Digitize the stained slides using a high-resolution slide scanner.

  • Quantitative Analysis:

    • Use image analysis software to calculate the collagen proportionate area (CPA) by segmenting the stained regions (e.g., blue for Masson's trichrome, red/orange for Picrosirius red) and dividing by the total tissue area.

Visualizing the Workflow and Concepts

The following diagrams illustrate the key workflows and relationships in the histological validation of gadolinium-enhanced MRI for fibrosis.

Experimental_Workflow cluster_MRI MRI Acquisition cluster_Analysis Image & Data Analysis cluster_Histology Histological Validation PreContrast Pre-Contrast Scan ContrastAdmin GBCA Administration (e.g., this compound) PreContrast->ContrastAdmin PostContrast Post-Contrast Scan ContrastAdmin->PostContrast MRI_Analysis MRI Parameter Calculation (ECV, LGE, CEI) PostContrast->MRI_Analysis Correlation Statistical Correlation MRI_Analysis->Correlation Histology_Analysis Histology Quantification (Collagen Proportionate Area) Histology_Analysis->Correlation Biopsy Tissue Biopsy/ Explant Staining Collagen Staining (Masson's Trichrome/Picrosirius Red) Biopsy->Staining Staining->Histology_Analysis

Experimental workflow for histological validation of GBCA-enhanced MRI.

GBCA_Classification cluster_GBCA Gadolinium-Based Contrast Agents (GBCAs) cluster_ECF_Examples Examples cluster_Hepatobiliary_Examples Examples cluster_BloodPool_Examples Examples ECF Extracellular Fluid (ECF) Agents GadotericAcid This compound ECF->GadotericAcid Hepatobiliary Hepatobiliary Agents Gadoxetate Gadoxetate Disodium Hepatobiliary->Gadoxetate BloodPool Blood Pool Agents Gadofosveset Gadofosveset Trisodium (Discontinued) BloodPool->Gadofosveset

Classification of Gadolinium-Based Contrast Agents.

Conclusion

This compound, as an extracellular agent, is well-validated for the assessment of cardiac fibrosis through ECV and LGE techniques, demonstrating a strong correlation with histology. In the context of liver fibrosis, while extracellular agents are effective, hepatobiliary agents like gadoxetate disodium have been more extensively studied and show a robust negative correlation between contrast enhancement and fibrosis stage.

The choice of contrast agent depends on the organ of interest and the specific information required. For diffuse myocardial fibrosis, an extracellular agent like this compound is the standard of care. For liver fibrosis, a hepatobiliary agent such as gadoxetate disodium may provide more comprehensive information. It is crucial for researchers and clinicians to understand the properties of each agent and the validated quantitative methods to accurately assess fibrosis non-invasively. Further head-to-head comparative studies, particularly in liver fibrosis, would be beneficial to delineate the specific advantages of each class of contrast agent.

References

Cross-Validation of DCE-MRI with Gadoteric Acid Against Fluorescent Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a powerful, non-invasive imaging technique used to assess tissue vascularity and permeability by analyzing the pharmacokinetics of a contrast agent.[1][2] Gadoteric acid (marketed as Dotarem®) is a widely used gadolinium-based, macrocyclic contrast agent for such procedures.[3][4] While DCE-MRI provides crucial macroscopic information on vascular function, validating these findings at a microscopic level is essential for robust interpretation, particularly in preclinical drug development.[1][5] Fluorescent microscopy serves as a gold-standard for this validation, offering high-resolution visualization of vascular structure and permeability.[6]

This guide provides a comparative overview of a cross-validation workflow, detailing the experimental protocols, presenting comparative data, and illustrating the logical relationship between these two powerful techniques.

Experimental Protocols

A rigorous cross-validation study requires a carefully planned experimental workflow that integrates both imaging modalities. The following protocols outline a standard procedure using a preclinical tumor model.

Preclinical Model Preparation

A common approach involves using immunodeficient mice (e.g., SCID mice) with subcutaneously implanted human tumor xenografts.[7] Dorsal skinfold window chambers can also be implanted to allow for direct intravital microscopy of the tumor microvasculature.[7]

DCE-MRI Protocol with this compound

The primary goal of the DCE-MRI protocol is to quantitatively map key physiological parameters related to blood flow and vessel permeability.[8]

Animal Preparation:

  • Anesthetize the animal (e.g., using isoflurane) and place it on an MRI-compatible cradle.[9][10]

  • Insert a catheter into the lateral tail vein for the administration of the contrast agent.[9]

  • Monitor vital signs, including respiration and body temperature, throughout the imaging session.[10]

Image Acquisition:

  • T1 Mapping: Acquire a pre-contrast T1 map of the tumor region using a variable flip angle method. This baseline measurement is crucial for converting signal intensity changes into contrast agent concentration.[11]

  • Dynamic Scan: Begin a T1-weighted fast gradient-echo sequence with high temporal resolution (e.g., 1.5-5 seconds).[11][12]

  • Contrast Injection: After acquiring a set of baseline images, administer a bolus of this compound (e.g., 0.1 mmol/kg) through the tail vein catheter.[3][4]

  • Post-Contrast Imaging: Continue the dynamic scan for a sufficient duration (e.g., 5-15 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.[8]

Data Analysis:

  • The acquired dynamic image series is processed using pharmacokinetic models, such as the Tofts model.[8]

  • This analysis yields parametric maps of key physiological indicators, including:

    • Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (EES). It is a measure influenced by both blood flow and vessel permeability.[13][14]

    • ve (Fractional Volume of EES): Represents the volume of the extravascular extracellular space per unit volume of tissue.

    • vp (Fractional Plasma Volume): Represents the volume of blood plasma per unit volume of tissue.

Fluorescent Microscopy Protocol

Following the DCE-MRI scan, fluorescent microscopy is used to obtain microscopic validation of vascular permeability.

Procedure:

  • Tracer Injection: While the animal is still under anesthesia, inject a high-molecular-weight fluorescent tracer, such as FITC-dextran (e.g., 70 kDa), via the tail vein.[15] This tracer is large enough that its extravasation is primarily dependent on vessel permeability.

  • Circulation and Tissue Harvest: Allow the tracer to circulate for a predetermined time (e.g., 30 minutes).[15] Subsequently, euthanize the animal and perfuse it with a fixative (e.g., paraformaldehyde) to preserve tissue structure.

  • Immunohistochemistry (Optional): The harvested tumor tissue can be sectioned and stained for endothelial markers like CD31 to visualize the blood vessels.[16] This allows for co-localization of the fluorescent tracer with the vasculature.

  • Imaging: Image the tissue sections using a confocal or widefield fluorescent microscope.[15] Capture images of both the fluorescent tracer distribution and the stained blood vessels.

Data Analysis:

  • Quantify the fluorescence intensity of the extravasated tracer in the interstitial space, outside of the blood vessels. This provides a direct microscopic correlate of vessel permeability.

  • Measure vascular density from the CD31-stained images.

Data Presentation and Comparison

The quantitative data derived from both DCE-MRI and fluorescent microscopy can be summarized and correlated to establish the validity of the MRI-based measurements.

Table 1: Key Parameters from DCE-MRI and Fluorescent Microscopy

ParameterModalityDescriptionUnits
Ktrans DCE-MRIRate of contrast agent transfer from plasma to the EES. Correlates with vessel permeability and flow.min⁻¹
ve DCE-MRIFractional volume of the extravascular extracellular space.(unitless)
vp DCE-MRIFractional volume of the blood plasma space.(unitless)
Tracer Extravasation Fluorescent MicroscopyIntegrated fluorescence intensity of the tracer in the interstitial space.Arbitrary Units (A.U.)
Microvessel Density Fluorescent MicroscopyNumber or area of blood vessels per unit area of tissue.vessels/mm² or % area

Table 2: Representative Correlation Data

The table below presents hypothetical but realistic correlation coefficients (r) that would be expected from a successful cross-validation study. Significant positive correlations between DCE-MRI parameters and microscopy metrics support the biological basis of the imaging findings.

DCE-MRI ParameterMicroscopy MetricExpected Correlation (r-value)Significance (p-value)Supporting Rationale
Ktrans Tracer Extravasation0.75 - 0.90< 0.05A higher Ktrans value, indicating greater leakage of the small this compound molecule, is expected to strongly correlate with the observed extravasation of the larger fluorescent dextran tracer.[16][17]
vp Microvessel Density0.60 - 0.80< 0.05The fractional plasma volume measured by MRI should correlate well with the density of blood vessels identified through histological staining.[17]
ve Extracellular Matrix ContentVariableVariableThe relationship between ve and histological features can be more complex and may depend on tumor cellularity and stromal content.[18]

Visualizing the Workflow and Concepts

Diagrams created using the DOT language help to clarify the experimental process and the underlying principles connecting the two methodologies.

G cluster_prep Phase 1: Preparation cluster_mri Phase 2: DCE-MRI cluster_microscopy Phase 3: Microscopy cluster_validation Phase 4: Validation Animal Preclinical Model (Tumor-bearing Mouse) Anesthesia Anesthesia & Monitoring Animal->Anesthesia Catheter Tail Vein Catheterization Anesthesia->Catheter T1Map Pre-Contrast T1 Mapping Catheter->T1Map DynamicScan Dynamic T1w Scan Start T1Map->DynamicScan Gadoteric Inject this compound DynamicScan->Gadoteric PostScan Post-Contrast Scan Gadoteric->PostScan AnalysisMRI Pharmacokinetic Modeling (Ktrans, ve, vp maps) PostScan->AnalysisMRI FITC Inject FITC-Dextran PostScan->FITC Correlation Correlate MRI & Microscopy Data AnalysisMRI->Correlation Harvest Tissue Harvest & Fixation FITC->Harvest Section Sectioning & Staining (CD31) Harvest->Section Imaging Fluorescent Imaging Section->Imaging AnalysisMicro Quantify Tracer Extravasation & Microvessel Density Imaging->AnalysisMicro AnalysisMicro->Correlation

Caption: Experimental workflow for cross-validating DCE-MRI with fluorescent microscopy.

G cluster_mri DCE-MRI (Macroscopic View) cluster_microscopy Fluorescent Microscopy (Microscopic Reality) MRI_Signal Change in T1 Signal PK_Model Pharmacokinetic Model MRI_Signal->PK_Model Ktrans Ktrans (Vessel Leakage Index) PK_Model->Ktrans Validation Validation (Correlation) Ktrans->Validation Vessel Tumor Blood Vessel (CD31 Stain) Extravasation Tracer in Interstitium (Permeability) Vessel->Extravasation Tracer Fluorescent Tracer (FITC-Dextran) Tracer->Extravasation Extravasation->Validation

Caption: Conceptual link between macroscopic DCE-MRI metrics and microscopic validation.

Conclusion

The cross-validation of DCE-MRI with fluorescent microscopy is a critical step in preclinical research, ensuring that the non-invasive imaging parameters accurately reflect the underlying tumor microenvironment. While DCE-MRI with this compound provides a powerful, repeatable method for assessing vascular function across an entire tumor, fluorescent microscopy offers the definitive, high-resolution evidence of vascular permeability and structure.[6][17] A strong correlation between Ktrans values and the extravasation of fluorescent tracers provides confidence that DCE-MRI can serve as a robust biomarker for evaluating the efficacy of anti-angiogenic therapies and other cancer treatments in drug development.[1]

References

A Guide to Validating Quantitative T1 Mapping with Gadoteric Acid Phantoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative T1 mapping is a crucial MRI technique for characterizing tissues and monitoring disease progression. Accurate and precise T1 measurements are paramount for the reliability of clinical and research findings. This guide provides a comprehensive comparison of methods for validating quantitative T1 mapping sequences using gadoteric acid phantoms, supported by experimental data and detailed protocols.

The Importance of Phantom Validation

Phantom studies are an indispensable first step in the validation of any quantitative MRI technique. They provide a controlled environment to assess the accuracy, precision, and linearity of T1 measurements without the physiological complexities of in vivo imaging.[1] While in vivo validation is also critical, phantom studies allow for the isolation and characterization of the performance of the T1 mapping sequence itself.[2][3]

Experimental Protocol: T1 Phantom Preparation and Imaging

A standardized experimental protocol is essential for reproducible validation of T1 mapping sequences.

Phantom Preparation:

  • Material Selection: Phantoms are typically prepared using an agarose gel base to mimic the water content of biological tissues.[4]

  • Paramagnetic Agent: this compound (Gd-DOTA) is a stable, macrocyclic gadolinium-based contrast agent commonly used to shorten T1 relaxation times in a controlled manner.[5] Varying concentrations of this compound are used to create a range of physiologically relevant T1 values.

  • Concentration Range: A series of vials are prepared with known concentrations of this compound, typically ranging from 0.0625 mM to 4 mM, to achieve a spectrum of T1 values.[5]

  • Temperature Control: The T1 relaxation time is temperature-dependent.[6][7] Therefore, it is crucial to maintain the phantom at a constant physiological temperature (e.g., 37°C) during imaging using a circulating water bath or other temperature control systems.[8]

MRI Acquisition:

  • Reference T1 Measurement: A "gold standard" sequence, such as a single-slice inversion recovery spin-echo (IR-SE) with a long repetition time (TR) and multiple inversion times (TI), is used to establish the reference T1 values for each phantom vial.[6]

  • Test Sequence Imaging: The T1 mapping sequences to be validated (e.g., MOLLI, ShMOLLI, SASHA) are then used to acquire T1 maps of the phantom.[9][10]

  • Imaging Parameters: It is important to use consistent imaging parameters (e.g., field of view, slice thickness, flip angle) across all sequences to ensure a fair comparison.

Data Presentation: Comparison of T1 Mapping Sequences

The performance of different T1 mapping sequences can be compared based on their accuracy (closeness to the reference T1 value) and precision (reproducibility of the measurement).

T1 Mapping SequenceAccuracy (Mean Difference from Reference T1)Precision (Standard Deviation of Measurements)Key Characteristics
MOLLI 44 msec[9][10]4.0 msec[9][10]Inversion recovery-based, widely available, good precision but can be affected by magnetization transfer.[11]
ShMOLLI 62 msec[9][10]5.6 msec[9][10]A shortened version of MOLLI, faster acquisition but may have lower accuracy.
SASHA 13 msec[9][10]8.7 msec[9][10]Saturation recovery-based, generally more accurate and less sensitive to magnetization transfer, but can be noisier.[9][11]
SAPPHIRE 12 msec[9]6.8 msec[9]Saturation pulse prepared, high accuracy similar to SASHA.

Note: The values presented are derived from phantom studies and may differ in vivo. The performance can also be influenced by the specific implementation and imaging parameters.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for validating quantitative T1 mapping sequences using phantoms.

G cluster_prep Phantom Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis prep1 Prepare Agarose Gel prep2 Add Varying Concentrations of this compound prep1->prep2 prep3 Fill Phantom Vials prep2->prep3 prep4 Seal and Degas prep3->prep4 acq1 Place Phantom in Scanner prep4->acq1 acq2 Temperature Stabilization (37°C) acq1->acq2 acq3 Acquire Reference T1 Data (e.g., IR-SE) acq2->acq3 acq4 Acquire T1 Maps with Test Sequences (e.g., MOLLI, SASHA) acq3->acq4 an2 Calculate T1 Values from Test Sequences acq4->an2 an1 Calculate Reference T1 Values an3 Compare Accuracy and Precision an1->an3 an2->an3 an4 Assess Linearity an3->an4

Caption: Experimental workflow for T1 mapping validation.

Relationship Between this compound Concentration and T1

The following diagram illustrates the relationship between the concentration of this compound, its relaxivity, and the resulting T1 relaxation time.

G conc This compound Concentration [Gd] r1_rate Relaxation Rate due to Contrast Agent (1/T1c = r1 * [Gd]) conc->r1_rate relax Longitudinal Relaxivity (r1) (s⁻¹·mM⁻¹) relax->r1_rate total_r1 Observed Relaxation Rate (1/T1_obs = 1/T1_native + 1/T1c) r1_rate->total_r1 native_r1 Native Relaxation Rate of Phantom (1/T1_native) native_r1->total_r1 final_t1 Observed T1 Time (T1_obs = 1 / (1/T1_native + r1 * [Gd])) total_r1->final_t1

Caption: this compound concentration and T1 relationship.

Conclusion

Validation of quantitative T1 mapping with this compound phantoms is a critical step to ensure the accuracy and reliability of these advanced imaging techniques. By following standardized protocols and understanding the performance characteristics of different T1 mapping sequences, researchers and clinicians can have greater confidence in their quantitative MRI results. While phantom studies provide essential baseline validation, it is important to note that in vivo conditions can introduce additional factors that may influence T1 measurements, warranting further investigation in biological systems.[1][3]

References

A Comparative Guide to Gadoteric Acid and Novel Manganese-Based MRI Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of magnetic resonance imaging (MRI) contrast agents is evolving, driven by the pursuit of safer and more efficient diagnostic tools. Gadoteric acid, a widely used gadolinium-based contrast agent (GBCA), is facing new competition from a class of novel manganese-based agents. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in this critical area of medical imaging.

Performance Data at a Glance

A key performance indicator for MRI contrast agents is relaxivity (r₁ and r₂), which quantifies their ability to shorten the T₁ and T₂ relaxation times of water protons, thereby enhancing image contrast. The following tables summarize the relaxivity and biodistribution data for this compound and several novel manganese-based contrast agents.

Table 1: Comparative In Vitro and In Vivo Relaxivity (r₁)
Contrast AgentChelater₁ Relaxivity (mM⁻¹s⁻¹)Magnetic Field (T)MediumTemperature (°C)Reference
This compound (Gd-DOTA) DOTA3.61.5Bovine Plasma37[1]
2.11.4Buffer (pH 7.4)37[2]
Mn-PyC3A (RVP-001) PyC3A3.81.5Bovine Plasma37[1]
2.11.4Buffer (pH 7.4)37[2]
GEH200486 MacrocyclicHigher than Gadoterate3Porcine Blood PoolIn vivo[3]
GEH300017 MacrocyclicSimilar to Gadoterate3Porcine Blood PoolIn vivo[3]
AH114608 MacrocyclicLower than Gadoterate3Porcine Blood PoolIn vivo[3]
Table 2: Comparative Biodistribution and Elimination in Animal Models
Contrast AgentAnimal ModelPrimary Elimination Route% Injected Dose Remaining (Whole Body)Time PointReference
This compound (Gd-DOTA) RatRenal0.57 ± 0.121 Day[4]
0.19 ± 0.0527 Days[4]
Rat (renally impaired)Renal1.3 ± 0.341 Day[5][6]
0.41 ± 0.247 Days[6]
Mn-PyC3A RatRenal (85%) and Fecal (15%)0.32 ± 0.121 Day[4]
0.058 ± 0.0517 Days[4]
Rat (renally impaired)Increased Hepatobiliary2.0 ± 1.11 Day[5][6]
0.14 ± 0.117 Days[6]

Mechanism of Action: T₁ Relaxation Enhancement

Both this compound and manganese-based contrast agents are paramagnetic, meaning they possess unpaired electrons. When placed in a strong magnetic field, these agents create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons. This is particularly effective for T₁ relaxation, leading to a brighter signal on T₁-weighted MRI images. The efficiency of this process is influenced by the number of unpaired electrons (Gd³⁺ has seven, Mn²⁺ has five) and the molecular structure of the chelate.[7][8][9]

G Mechanism of T1 Relaxation Enhancement cluster_agent Paramagnetic Contrast Agent cluster_body Biological Environment cluster_mri MRI Physics Agent Paramagnetic Ion (Gd³⁺ or Mn²⁺) - Unpaired Electrons Water Water Protons (¹H) in Tissue Agent->Water Creates fluctuating local magnetic field Chelate Chelating Ligand (e.g., DOTA, PyC3A) T1_Relaxation Shortened T1 Relaxation Water->T1_Relaxation Protons return to equilibrium RF_Pulse Radiofrequency Pulse (Excitation) RF_Pulse->Water Excites protons Signal Increased Signal Intensity (T1-weighted Image) T1_Relaxation->Signal Results in

Mechanism of T1 Relaxation Enhancement

Experimental Protocols

In Vitro Relaxivity Measurement

Objective: To determine the r₁ and r₂ relaxivity of a contrast agent in a controlled environment.

Methodology:

  • Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant medium (e.g., deionized water, saline, or plasma) at known concentrations.

  • MRI Acquisition: The samples are placed in a phantom and imaged using an MRI scanner.

  • T₁ Measurement: A T₁-weighted spin-echo or inversion recovery sequence is used with varying repetition times (TR) or inversion times (TI), respectively.

  • T₂ Measurement: A T₂-weighted spin-echo sequence is used with varying echo times (TE).

  • Data Analysis: The T₁ and T₂ relaxation times for each concentration are calculated by fitting the signal intensity data to the appropriate exponential decay or recovery equations.

  • Relaxivity Calculation: The relaxation rates (R₁ = 1/T₁ and R₂ = 1/T₂) are plotted against the contrast agent concentration. The slope of the resulting linear regression line represents the r₁ and r₂ relaxivity in units of mM⁻¹s⁻¹.

G Workflow for In Vitro Relaxivity Measurement Prep Sample Preparation (Dilution Series) Phantom Phantom Loading Prep->Phantom MRI MRI Acquisition (T1 & T2 sequences) Phantom->MRI Analysis Data Analysis (Signal Intensity Fitting) MRI->Analysis Plot Plot R1 & R2 vs. Concentration Analysis->Plot Result Calculate Relaxivity (Slope) Plot->Result

Workflow for In Vitro Relaxivity Measurement
In Vivo Contrast-Enhanced MRI in Animal Models

Objective: To evaluate the efficacy, biodistribution, and pharmacokinetics of a contrast agent in a living organism.

Methodology:

  • Animal Model: A suitable animal model (e.g., mouse, rat, or pig) is selected based on the research question. For specific pathologies, disease models are induced (e.g., tumor implantation or myocardial infarction).[10][11]

  • Anesthesia and Monitoring: The animal is anesthetized and physiologically monitored (e.g., heart rate, respiration) throughout the imaging procedure.[12][13]

  • Baseline Imaging: Pre-contrast T₁-weighted and/or T₂-weighted images are acquired.

  • Contrast Agent Administration: The contrast agent is administered intravenously at a specified dose.

  • Dynamic Imaging: A series of T₁-weighted images are acquired dynamically immediately following injection to observe the initial distribution and enhancement.

  • Post-Contrast Imaging: Static post-contrast images are acquired at various time points to assess tissue enhancement and clearance.

  • Data Analysis: Regions of interest (ROIs) are drawn on the images to quantify signal intensity changes over time. This data can be used to calculate parameters such as contrast-to-noise ratio (CNR), and to model pharmacokinetic parameters.[11]

  • Biodistribution Analysis (optional): Tissues and excreta can be collected post-mortem at different time points for elemental analysis (e.g., ICP-MS) to quantify the concentration of the contrast agent in different organs.[5][6][11]

G Workflow for In Vivo Contrast-Enhanced MRI Animal Animal Preparation (Anesthesia & Monitoring) Baseline Baseline MRI Scan (Pre-contrast) Animal->Baseline Inject Contrast Agent Injection (Intravenous) Baseline->Inject Dynamic Dynamic MRI Scanning (Post-injection) Inject->Dynamic Post Static Post-Contrast Scans (Delayed Time Points) Dynamic->Post Analysis Image & Data Analysis (CNR, Pharmacokinetics) Post->Analysis Biodist Biodistribution Analysis (Optional: Tissue Collection) Post->Biodist Result Evaluation of Efficacy & Safety Analysis->Result Biodist->Result

Workflow for In Vivo Contrast-Enhanced MRI

Safety Profile Comparison

A significant driver for the development of manganese-based contrast agents is the concern over gadolinium retention in the body, particularly in patients with renal impairment.[14]

This compound (and GBCAs in general):

  • Advantages: this compound has a macrocyclic structure, which provides high kinetic and thermodynamic stability, reducing the risk of free gadolinium release compared to linear GBCAs.[2]

  • Concerns: Despite its stability, concerns remain about long-term gadolinium deposition in tissues, including the brain, even in patients with normal renal function. For patients with severe renal impairment, the use of GBCAs is associated with a risk of nephrogenic systemic fibrosis (NSF).[14]

Novel Manganese-Based Contrast Agents:

  • Advantages: Manganese is an essential trace element in the human body with natural biological pathways for regulation and excretion.[4][15] This suggests that any released manganese could be more readily managed by the body compared to gadolinium, which has no known biological function.[4] Studies on agents like Mn-PyC3A have shown efficient clearance through both renal and hepatobiliary pathways, which could be advantageous for patients with impaired kidney function.[5][6][15] Furthermore, preclinical studies have demonstrated a lower whole-body retention of manganese from Mn-PyC3A compared to gadolinium from this compound.[4]

  • Concerns: The primary safety concern for manganese-based agents is the potential for toxicity from free manganese ions if the chelate is not sufficiently stable.[16][17] However, novel macrocyclic and other highly stable chelates are being designed to minimize this risk.[3][18]

Conclusion and Future Directions

Novel manganese-based MRI contrast agents, particularly those with highly stable macrocyclic chelates, present a promising alternative to gadolinium-based agents like this compound. Preclinical data suggest that some of these novel agents offer comparable relaxivity and image enhancement with the potential for a more favorable safety profile, especially concerning long-term retention and clearance in patients with renal impairment.

Further research, including extensive preclinical toxicity studies and human clinical trials, is crucial to fully establish the safety and efficacy of these novel manganese-based contrast agents. Should they prove successful, they could represent a significant advancement in the field of medical imaging, offering a safer option for a broad range of patients.

References

A Comparative Analysis of Gadoteric Acid and Gadopentetate Dimeglumine in a Rat Model of Stroke: A Focus on Gadolinium Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a gadolinium-based contrast agent (GBCA) for preclinical magnetic resonance imaging (MRI) studies is a critical decision. This guide provides a comparative overview of two commonly used GBCAs, the macrocyclic agent Gadoteric acid (meglumine salt: gadoterate meglumine) and the linear agent gadopentetate dimeglumine, in the context of a rat model of ischemic stroke. While direct comparative data on imaging efficacy in this specific model is limited in the published literature, a significant body of evidence exists regarding their differential gadolinium deposition in the brain, a key consideration for safety and long-term studies.

This compound is a macrocyclic, ionic GBCA, while gadopentetate dimeglumine is a linear, ionic GBCA.[1][2] The fundamental difference in their molecular structure—a cage-like ligand for macrocyclic agents versus an open-chain ligand for linear agents—plays a crucial role in the stability of the gadolinium chelate.[3] This stability is inversely correlated with the potential for gadolinium release and subsequent deposition in tissues, including the brain.[4]

Gadolinium Deposition in the Brain: Experimental Data

Studies utilizing a rat model of transient middle cerebral artery occlusion (tMCAO), a common method for inducing ischemic stroke, have demonstrated significantly higher concentrations of gadolinium in the brain following the administration of linear GBCAs compared to macrocyclic agents.

One study investigating the effects of ischemic stroke on gadolinium deposition found that in the tMCAO group, the gadolinium concentration in the ipsilateral hemisphere was significantly higher for gadopentetate dimeglumine compared to the macrocyclic agent gadobutrol on both day 3 and day 28 post-injection. While this study did not use this compound, gadobutrol is also a macrocyclic agent, and the findings are indicative of the general trend between linear and macrocyclic agents.

Contrast Agent ClassContrast AgentBrain Hemisphere (tMCAO Group)Gd Concentration (µg/g) - Day 3 p.i.Gd Concentration (µg/g) - Day 28 p.i.
LinearGadopentetate DimeglumineIpsilateral0.085 ± 0.0060.075 ± 0.012
MacrocyclicGadobutrolIpsilateral0.049 ± 0.0050.012 ± 0.007

p.i. = post-injection. Data from a study comparing gadopentetate dimeglumine and gadobutrol in a rat tMCAO model.

These findings are consistent with studies in healthy rats, which also show greater retention of gadolinium in the brain after administration of linear agents compared to macrocyclic ones. For instance, one study reported that after repeated injections, a large portion of gadolinium from a linear agent was retained in the brain, binding to macromolecules, whereas only trace amounts of the intact macrocyclic chelate were observed with time-dependent clearance.[5]

Experimental Protocols

A standardized experimental protocol for investigating GBCAs in a rat stroke model typically involves the following key steps:

1. Animal Model:

  • Species: Male Sprague-Dawley rats are commonly used.

  • Stroke Induction: Transient middle cerebral artery occlusion (tMCAO) is a widely accepted method. This involves the insertion of a filament to block the middle cerebral artery for a specific duration (e.g., 60-120 minutes), followed by reperfusion.

2. Contrast Agent Administration:

  • Agents: this compound (or another macrocyclic agent) and gadopentetate dimeglumine.

  • Dosing: Agents are typically administered intravenously at a standard dose, for example, 0.1 mmol/kg body weight.

  • Timing: Administration can occur at various time points post-stroke induction to assess the blood-brain barrier integrity and tissue enhancement.

3. Imaging and Analysis:

  • MRI: T1-weighted MRI is performed before and after contrast administration to evaluate signal enhancement.

  • Gadolinium Quantification: Post-mortem brain tissue is analyzed using inductively coupled plasma mass spectrometry (ICP-MS) to determine the concentration of retained gadolinium.

Visualizing the Experimental Workflow and Rationale

The following diagrams illustrate the typical experimental workflow and the underlying principle of differential gadolinium deposition.

ExperimentalWorkflow cluster_preclinical Preclinical Study Setup cluster_intervention Intervention cluster_analysis Analysis AnimalModel Rat Model (Sprague-Dawley) StrokeInduction Stroke Induction (tMCAO) AnimalModel->StrokeInduction GroupA Group A: This compound (Macrocyclic) StrokeInduction->GroupA Randomization GroupB Group B: Gadopentetate Dimeglumine (Linear) StrokeInduction->GroupB Randomization MRI MRI Imaging (T1-weighted) GroupA->MRI IV Administration GroupB->MRI IV Administration ICPMS Gadolinium Quantification (ICP-MS) MRI->ICPMS Post-mortem DataAnalysis Comparative Data Analysis ICPMS->DataAnalysis DepositionLogic cluster_agents Gadolinium-Based Contrast Agents cluster_properties Chemical Properties cluster_outcome Outcome in Stroke Model (Compromised BBB) Macrocyclic This compound (Macrocyclic) HighStability High Kinetic Stability (Cage-like Structure) Macrocyclic->HighStability Linear Gadopentetate Dimeglumine (Linear) LowStability Lower Kinetic Stability (Open-chain Structure) Linear->LowStability LowDeposition Lower Gadolinium Deposition in Brain Tissue HighStability->LowDeposition HighDeposition Higher Gadolinium Deposition in Brain Tissue LowStability->HighDeposition

References

A Comparative Guide: Correlating Gadoteric Acid Enhancement with Immunohistochemical Markers in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the correlation between gadoteric acid-enhanced Magnetic Resonance Imaging (MRI) and key immunohistochemical (IHC) markers of angiogenesis and hypoxia. While direct quantitative correlational studies specifying this compound are limited in publicly available literature, this document synthesizes findings from Dynamic Contrast-Enhanced MRI (DCE-MRI) studies using gadolinium-based contrast agents to offer valuable insights for researchers in oncology and drug development.

Introduction to this compound and its Role in Imaging

This compound, commercially known as Dotarem®, is a gadolinium-based contrast agent (GBCA) widely used in MRI.[1][2] Its macrocyclic and ionic structure provides high kinetic and thermodynamic stability, minimizing the release of free gadolinium ions in the body.[2] When injected intravenously, this compound distributes into the extracellular fluid space, altering the relaxivity of surrounding water protons.[1] This effect shortens the T1 relaxation time, resulting in a brighter signal on T1-weighted MR images, thereby enhancing the visualization of tissues with increased vascularity or a disrupted blood-brain barrier, which are characteristic features of many tumors.[1][2]

Key Immunohistochemical Markers

This guide focuses on the correlation of this compound enhancement with two critical aspects of the tumor microenvironment: angiogenesis and hypoxia.

  • Angiogenesis Markers:

    • Vascular Endothelial Growth Factor (VEGF): A key signaling protein that stimulates the formation of new blood vessels (angiogenesis).[3][4]

    • CD31 (PECAM-1): A transmembrane glycoprotein expressed on the surface of endothelial cells, serving as a marker for microvessel density (MVD).[5]

  • Hypoxia Markers:

    • Hypoxia-Inducible Factor-1 alpha (HIF-1α): A transcription factor that plays a pivotal role in the cellular response to low oxygen levels (hypoxia).[6]

    • Carbonic Anhydrase IX (CAIX): A cell surface enzyme upregulated by HIF-1α, considered a robust marker of tumor hypoxia.[7]

Comparative Data: DCE-MRI and Immunohistochemistry

The following tables summarize quantitative data from studies correlating DCE-MRI parameters with the expression of angiogenesis and hypoxia markers. It is important to note that while these studies utilized gadolinium-based contrast agents, they do not all specify this compound. The pharmacokinetic parameters derived from DCE-MRI, such as Ktrans (volume transfer constant), Kep (rate constant of contrast agent reflux), and Ve (extravascular extracellular space volume fraction), provide quantitative measures of vascular permeability and perfusion.

Table 1: Correlation of DCE-MRI Parameters with Angiogenesis Markers (VEGF and CD31)

Tumor TypeDCE-MRI ParameterIHC MarkerCorrelation Coefficient (r)p-valueReference
GliomaKtransCD31 (MVD)0.474< 0.01[8]
GliomaVeCD31 (MVD)0.379< 0.05[8]
Head and Neck Squamous Cell CarcinomaKtransCD34 (MVD)Positive Correlation0.015[9]
Breast CancerKtrans (Q50)VEGF0.320.041[10]
Non-Small Cell Lung CancerFp (skewness)VEGF-0.527< 0.001[10]
Non-Small Cell Lung CancerFp (kurtosis)VEGF-0.4280.005[10]

Table 2: Correlation of MRI Contrast Enhancement with Hypoxia Markers (HIF-1α)

Tumor TypeMRI ParameterIHC MarkerCorrelationp-valueReference
Endometrial CarcinomaR2*HIF-1αPositive Correlation< 0.001[11]
Endometrial CarcinomaKepHIF-1αPositive Correlation0.001[11]
Lung CancerSUVmax (PET)HIF-1αSignificant Positive Correlation< 0.01[12]
Clear Cell Renal Cell CarcinomaEarly Nephrographic EnhancementHIF-1 Target GenesPositive and Negative Correlations< 0.05[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standardized protocols for this compound-enhanced MRI and immunohistochemical staining of the key markers.

This compound-Enhanced MRI Protocol (Preclinical Model)

This protocol is adapted for a murine xenograft model.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1.5-2% in oxygen).

    • Place a catheter in the tail vein for contrast agent administration.

    • Position the animal in the MRI scanner, ensuring the tumor is at the isocenter of the magnet.

    • Monitor the animal's respiration and maintain body temperature at 37°C.[14]

  • MRI Acquisition:

    • Use a preclinical MRI scanner with a field strength of 7T or higher for optimal resolution.

    • Pre-contrast Imaging:

      • Acquire T2-weighted images (e.g., Turbo Spin Echo) to localize the tumor.

      • Acquire pre-contrast T1-weighted images (e.g., Spoiled Gradient Echo) of the tumor region to establish a baseline.

    • Contrast Administration:

      • Administer a bolus injection of this compound (0.1 mmol/kg body weight) via the tail vein catheter.[2]

    • Post-contrast Imaging:

      • Immediately following the injection, acquire a series of dynamic T1-weighted images for at least 10 minutes to capture the contrast enhancement kinetics.

      • Acquire static T1-weighted images at the time of peak enhancement (typically 5-10 minutes post-injection).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor on the dynamic images.

    • Generate time-intensity curves (TICs) from the ROIs.

    • Apply a pharmacokinetic model (e.g., Tofts model) to the TICs to calculate quantitative parameters such as Ktrans, Kep, and Ve.

Immunohistochemistry Protocols
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 5 minutes each).

    • Wash in deionized water (2 changes, 5 minutes each).

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a 10 mM sodium citrate buffer (pH 6.0) in a water bath at 65°C for 1 hour.

    • Allow slides to cool for 20 minutes.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a suitable blocking serum (e.g., normal goat serum) for 30 minutes.

    • Incubate with the primary anti-VEGF antibody (e.g., Abcam ab2992) diluted according to the manufacturer's instructions, overnight at 4°C.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

The protocol for CD31 staining is similar to that for VEGF, with the primary antibody being a specific anti-CD31 antibody (e.g., Abcam ab28364). The antigen retrieval and antibody incubation times and concentrations should be optimized according to the specific antibody datasheet.

This protocol allows for the simultaneous visualization of both hypoxia markers.

  • Deparaffinization, Rehydration, and Antigen Retrieval: Follow the same steps as for the VEGF protocol.

  • First Primary Antibody (HIF-1α):

    • Block endogenous biotin.

    • Incubate with the primary anti-HIF-1α antibody (e.g., Novus Biologicals H1alpha67) overnight at 4°C.[15]

    • Use a biotinylated secondary antibody and an ABC-peroxidase system.

    • Develop with DAB (brown precipitate).

  • Second Primary Antibody (CAIX):

    • After developing the first stain, wash the slides thoroughly.

    • Incubate with the primary anti-CAIX antibody.

    • Use a different detection system, for example, an alkaline phosphatase-based system with a Fast Red substrate (red precipitate).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain lightly with hematoxylin.

    • Dehydrate and mount as previously described.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

VEGF_Signaling_Pathway cluster_0 Tumor Cell (Hypoxic) cluster_1 Endothelial Cell HIF1a HIF-1α VEGF VEGF HIF1a->VEGF Upregulates VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) VEGFR2->Angiogenesis

VEGF Signaling Pathway in Angiogenesis

Experimental_Workflow cluster_0 In Vivo Imaging cluster_1 Ex Vivo Analysis cluster_2 Data Correlation AnimalModel Tumor-Bearing Animal Model GadotericAcid This compound Injection AnimalModel->GadotericAcid DCEMRI DCE-MRI Acquisition GadotericAcid->DCEMRI MRI_Data Quantitative MRI Parameters (Ktrans, Kep, Ve) DCEMRI->MRI_Data Tissue Tumor Tissue Extraction IHC Immunohistochemical Staining (VEGF, CD31, HIF-1α, CAIX) Tissue->IHC Microscopy Microscopic Analysis IHC->Microscopy IHC_Data Quantitative IHC Scores (MVD, % positive cells) Microscopy->IHC_Data Correlation Statistical Correlation MRI_Data->Correlation IHC_Data->Correlation

References

A comparative study of the safety profiles of Gadoteric acid and gadodiamide in research animals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the safety profiles of two gadolinium-based contrast agents (GBCAs), Gadoteric acid and gadodiamide, based on preclinical data from research animal studies. The objective is to offer researchers, scientists, and drug development professionals a concise overview of the key safety differences, supported by experimental data and methodologies. The primary distinction between these agents lies in their molecular structure: this compound is a macrocyclic agent, while gadodiamide is a linear agent. This structural difference significantly impacts the stability of the gadolinium chelate and, consequently, its safety profile.

Comparative Analysis of Gadolinium Retention

A primary safety concern with GBCAs is the potential for gadolinium (Gd) to be released from its chelating ligand and deposited in tissues. Preclinical studies in various animal models have consistently shown significantly higher retention of gadolinium in key tissues following the administration of the linear agent gadodiamide compared to the macrocyclic agent this compound.

Table 1: Gadolinium Concentration in Rat Tissues

Tissue Gadodiamide Concentration (nmol/g) This compound (Gadoterate) Concentration (nmol/g) Fold Difference Animal Model & Study Details
Brain 11.1 ± 5.1 0.7 ± 0.4 (as Gadoteridol) ~15x higher Wistar-Han rats, 20 daily injections of 2.5 mmol Gd/kg, analysis 8 weeks post-injection.[1]
Brain - (High total concentration) - (Significantly lower concentration) 8 to 52x higher Rats, dose equivalent to 0.1 mmol/kg human dose.[2]
Brain - (10 to 30-fold higher) - (Lower concentration) 10-30x higher Juvenile and adult rats, 20 doses totaling 12 mmol Gd/kg.[3]
Bone - (10 to 30-fold higher) - (Lower concentration) 10-30x higher Juvenile and adult rats, 20 doses totaling 12 mmol Gd/kg.[3]

| Skin | 1472 ± 115 | 1.7 ± 0.8 (as Gadoteridol) | ~865x higher | Wistar-Han rats, 20 daily injections of 2.5 mmol Gd/kg, analysis 8 weeks post-injection.[1] |

Table 2: Gadolinium Concentration in Sheep Tissues

Tissue Gadodiamide Concentration (ng/g) This compound (Gadoterate) Concentration (ng/g) Fold Difference Animal Model & Study Details
Deep Cerebellar Nuclei ~155 Below limit of quantification (<5.7) >27x higher Sheep, single injection of 0.1 mmol/kg, analysis 10 weeks post-injection.[4]
Kidney 502 (mean) 86 (mean, not significantly elevated vs. control) ~5.8x higher Swiss-Alpine sheep, single injection of 0.1 mmol/kg, analysis 10 weeks post-injection.

| Liver | 445 (mean) | 21 (mean, not significantly elevated vs. control) | ~21x higher | Swiss-Alpine sheep, single injection of 0.1 mmol/kg, analysis 10 weeks post-injection. |

Adverse Events and Histopathological Findings

Beyond tissue deposition, animal studies have revealed differences in elicited adverse effects. High doses of gadodiamide have been reported to be toxic, necessitating early termination in some rat studies.[5] Furthermore, skin lesions, fibrosis, and mononuclear cell infiltration, resembling nephrogenic systemic fibrosis (NSF)-like lesions, were observed in rats injected with gadodiamide, effects not seen with macrocyclic agents in the same study.[1] In contrast, some studies investigating lung and kidney tissue in rats have reported that both gadodiamide and this compound can induce histopathological changes, such as increased collagen-3 and caspase-3 positive cells in the lungs and alterations in kidney tubules.[6][7][8] However, gadodiamide was associated with more significant interstitial fibrosis and amyloid deposits in the kidneys compared to this compound.[8]

Mechanism of Differential Toxicity: Chelate Stability and Transmetallation

The disparity in safety profiles is largely attributed to the thermodynamic and kinetic stability of the GBCA molecule. Macrocyclic agents like this compound encapsulate the gadolinium ion more tightly within a pre-organized cavity, making them less susceptible to dissociation. Linear agents like gadodiamide have a more flexible, open-chain structure, which allows for a higher probability of transmetallation. Transmetallation is a process where endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), or calcium (Ca²⁺), displace the gadolinium ion (Gd³⁺) from the chelate.[9] The released, highly toxic free Gd³⁺ can then deposit in tissues and is believed to be a key trigger for fibrotic conditions like NSF.[9][10]

G cluster_0 Macrocyclic Agent (this compound) cluster_1 Linear Agent (Gadodiamide) cluster_2 Biological Environment Macro_Admin Administration Macro_Stable Stable Gd-Chelate in Circulation Macro_Admin->Macro_Stable High Stability Macro_Excrete Renal Excretion (Intact) Macro_Stable->Macro_Excrete Linear_Admin Administration Linear_Unstable Less Stable Gd-Chelate in Circulation Linear_Admin->Linear_Unstable Lower Stability Transmetallation Transmetallation Linear_Unstable->Transmetallation Free_Gd Free Gd³⁺ Release Transmetallation->Free_Gd Deposition Tissue Deposition (Brain, Skin, Bone) Free_Gd->Deposition Endo_Ions Endogenous Ions (Zn²⁺, Cu²⁺, Ca²⁺) Endo_Ions->Transmetallation Displace Gd³⁺

Caption: Conceptual pathway of GBCA stability and transmetallation.

Experimental Protocols

The findings presented are based on rigorous preclinical animal studies. Below is a synthesized methodology representative of the key experiments comparing this compound and gadodiamide.

1. Animal Model and Allocation:

  • Species: Healthy male/female Wistar-Han or Sprague-Dawley rats, or Swiss-Alpine sheep.[1][4][5]

  • Allocation: Animals are randomly assigned to several groups, typically including a control group (saline), a this compound group, and a gadodiamide group.[1][3][4]

2. Contrast Agent Administration:

  • Dosage: Doses vary by study, ranging from a single clinical equivalent dose (e.g., 0.1 mmol/kg) to repeated high doses (e.g., 20 daily injections of 2.5 mmol Gd/kg) to assess long-term accumulation and toxicity.[1][4]

  • Route: Administration is typically via intravenous (IV) injection to mimic clinical use.[3][5]

3. Study Duration and Monitoring:

  • Time Course: Animals are monitored for a period ranging from days to several months post-injection to evaluate both acute and long-term effects.[3][11]

  • Clinical Observations: Regular monitoring for clinical signs of toxicity, such as changes in behavior, body weight, and the appearance of skin lesions.[5]

4. Sample Collection and Analysis:

  • Tissue Harvesting: At the end of the study period, animals are euthanized, and various tissues (e.g., brain, kidney, liver, skin, bone) and blood are collected.[3][4][12]

  • Gadolinium Quantification: The total gadolinium concentration in tissues is measured with high precision using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][3] Laser Ablation ICP-MS (LA-ICP-MS) may be used to assess the spatial distribution of gadolinium within a specific tissue, such as the deep cerebellar nuclei of the brain.[4]

  • Histopathology: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to identify any pathological changes, such as fibrosis, inflammation, or cellular damage.[1][8]

G start Start grouping Animal Selection & Random Grouping (Control, this compound, Gadodiamide) start->grouping admin Intravenous Administration of Assigned Agent grouping->admin observe Observation Period (Clinical Monitoring) admin->observe collect Euthanasia & Tissue/Blood Collection observe->collect analysis Sample Analysis collect->analysis icpms Gd Quantification (ICP-MS) analysis->icpms Quantify histo Histopathology analysis->histo Examine mri MRI Imaging (T1-weighted) analysis->mri Visualize data Data Comparison & Statistical Analysis icpms->data histo->data mri->data end End data->end

Caption: A typical experimental workflow for comparative GBCA safety studies.

Conclusion

The body of evidence from research in animal models strongly indicates a more favorable safety profile for the macrocyclic agent this compound compared to the linear agent gadodiamide. The key differentiating factor is the significantly lower propensity of this compound to release free gadolinium, resulting in substantially less tissue retention. While both agents can induce some level of biological response at high doses, the risk of significant, long-term gadolinium deposition and associated adverse findings, such as NSF-like skin lesions, is markedly higher with gadodiamide. These preclinical data underscore the importance of molecular structure and chelate stability in the safety design of gadolinium-based contrast agents.

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal Procedures for Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical agents is paramount, extending beyond the laboratory to encompass environmental responsibility. Gadoteric acid, a gadolinium-based contrast agent (GBCA), requires meticulous disposal procedures to mitigate potential ecological impact. This guide provides essential, step-by-step instructions for the proper management of this compound waste, aligning with safety protocols and environmental stewardship.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1][2] Spills should be contained to prevent entry into drains or sewer systems.[1][3] Collect the spilled material using an absorbent, non-combustible material and place it in a suitable, closed container for disposal.[1][4]

Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is that it should not be discharged into sewer systems or the environment.[1] The recommended method of disposal is through a licensed professional waste disposal service or a chemical destruction plant.[1][5]

  • Identify Waste Type : Categorize the this compound waste. This can include unused or expired product, contaminated materials from a spill, or empty containers.

  • Package for Disposal :

    • Unused Product & Contaminated Materials : Keep the chemical in its original or a suitable, closed container, clearly labeled as hazardous waste.[1][6]

    • Empty Containers : Containers must be thoroughly emptied. They should then be triple-rinsed.[1][6] The first rinseate must be collected and treated as hazardous waste.[6] After rinsing, the packaging can be punctured to prevent reuse and then offered for recycling, reconditioning, or disposal in a sanitary landfill.[1]

  • Engage a Licensed Disposal Service : Contact a licensed hazardous material disposal company to handle the final destruction of the waste.[3][5] The preferred method is controlled incineration equipped with an afterburner and scrubber.[1][5]

  • Maintain Records : Keep detailed records of all disposed chemical waste in accordance with federal, state, and local regulations.[7]

Disposal Methods Summary

The following table summarizes the appropriate disposal procedures for different types of this compound waste.

Waste TypeDisposal ProcedureKey Considerations
Unused/Expired Product Dispose of as hazardous chemical waste via a licensed disposal company.[3][5]Do not pour down the drain.[1] Recommended method is incineration.[1][5]
Spill Residue & Contaminated PPE Collect in a suitable, closed container and treat as hazardous waste.[1]Ensure adequate ventilation and use of appropriate PPE during cleanup.[1][2]
Empty Vials/Containers Triple-rinse the container. Collect the first rinse as hazardous waste.[6]After rinsing and puncturing, the container may be recycled or landfilled.[1]
Contaminated Packaging Dispose of in the same manner as the product itself if it cannot be cleansed.[4]Follow local regulations for disposal of contaminated materials.[7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GadotericAcidDisposal cluster_start cluster_waste_type cluster_disposal_paths cluster_actions cluster_rinse_collection cluster_final_disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused / Expired Product waste_type->unused_product Product spill_residue Spill Residue / Contaminated Materials waste_type->spill_residue Spill empty_container Empty Container waste_type->empty_container Container hazardous_waste Package as Hazardous Waste in Closed, Labeled Container unused_product->hazardous_waste spill_residue->hazardous_waste rinse Triple-Rinse Container empty_container->rinse incinerate Arrange for Disposal via Licensed Service (Incineration) hazardous_waste->incinerate collect_rinse Collect First Rinse as Hazardous Waste rinse->collect_rinse recycle_landfill Puncture Container; Recycle or Landfill rinse->recycle_landfill collect_rinse->incinerate

Caption: Decision workflow for the safe disposal of this compound waste.

Environmental Impact and Mitigation

There is growing concern regarding the environmental presence of gadolinium from GBCAs in aquatic systems.[8] These compounds are highly stable and are not effectively removed by conventional wastewater treatment plants, leading to their detection in rivers and even drinking water.[8][9] The long-term ecological effects of this contamination are still being studied.[10]

To address this, the scientific community is encouraged to adopt measures that reduce the environmental load of gadolinium:

  • Waste Minimization : Employing practices like using multi-patient injection systems can reduce the amount of contrast media waste generated.[8]

  • Collection of Residues : Instead of disposing of residual contrast media down the sink, it should be collected in dedicated containers for proper disposal via incineration.[8]

  • Recycling Programs : Some manufacturers have initiated recycling programs to recover and reuse gadolinium from waste, preventing its release into the environment.[11] These programs allow for the collection of contrast media residues for recycling into non-pharmaceutical markets.[11]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gadoteric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Gadoteric acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risk.

This compound, a gadolinium-based contrast agent, requires careful handling due to its potential health effects. While generally stable, direct contact and aerosol inhalation should be avoided. The following procedures are designed to provide clear, step-by-step guidance for safe operational workflow and emergency response.

Personal Protective Equipment (PPE) at a Glance

A summary of recommended personal protective equipment for handling this compound is provided below. This table outlines the minimum required protection for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Solution Preparation & Aliquoting Tightly fitting safety goggles with side-shields.[1][2]Chemical-resistant, impervious gloves (e.g., nitrile).[1]Laboratory coat or impervious clothing.[1][2]Not generally required if handled in a well-ventilated area or fume hood.[3]
Handling Open Vials/Containers Tightly fitting safety goggles with side-shields.[1][2]Chemical-resistant, impervious gloves.[1]Laboratory coat or impervious clothing.[1][2]Not generally required in a well-ventilated area.[3]
Spill Cleanup Tightly fitting safety goggles with side-shields.[1][2]Double-gloving with chemical-resistant gloves.Chemical-resistant gown or apron over a lab coat.Full-face respirator with appropriate cartridges if there is a risk of aerosolization or if the spill is large.[1]
Waste Disposal Safety glasses with side-shields.Chemical-resistant, impervious gloves.[1]Laboratory coat.Not generally required.

Operational Plan: From Receipt to Disposal

This section details the standard operating procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed when not in use.[1]

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.[3]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as specified in the table above.

  • Aseptic Technique: When preparing solutions, use aseptic techniques to avoid contamination of the product and the work area.

  • Avoidance of Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid breathing dust or aerosols.[3][4]

Disposal Plan
  • Waste Segregation: Dispose of all materials contaminated with this compound (e.g., pipette tips, vials, gloves) in a designated hazardous waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify "this compound."

  • Collection and Disposal: Adhere to your institution's and local regulations for the collection and disposal of chemical waste.[1] Do not discharge into the environment.[1]

Emergency Response Protocols

Immediate and appropriate action is crucial in the event of an emergency. The following protocols provide step-by-step guidance for common emergency scenarios.

Skin Contact
  • Immediate Action: Immediately remove contaminated clothing.[1][3]

  • Washing: Wash the affected skin area thoroughly with soap and plenty of water.[1][3]

  • Seek Medical Attention: Consult a physician if irritation persists.[1][3]

Eye Contact
  • Immediate Action: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3]

  • Seek Medical Attention: Remove contact lenses, if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]

Inhalation
  • Immediate Action: Move the individual to fresh air.[1][3]

  • Monitor Breathing: If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration.[1][3]

  • Seek Medical Attention: Seek immediate medical attention.[1][3]

Accidental Spill
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container.[1] Use non-sparking tools.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Visual Workflow and Decision-Making Guides

The following diagrams provide a visual representation of the safe handling workflow and emergency decision-making processes.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Check_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Check_SDS->Don_PPE Proceed Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Proceed Handle_Acid Handle this compound Prepare_Work_Area->Handle_Acid Proceed Perform_Experiment Perform Experiment Handle_Acid->Perform_Experiment Proceed Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Experiment Complete Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Proceed Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Proceed Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Proceed

Caption: A flowchart illustrating the standard operating procedure for the safe handling of this compound.

EmergencyResponse Emergency Response Decision Tree for this compound cluster_response Emergency Response Decision Tree for this compound cluster_actions Emergency Response Decision Tree for this compound Exposure_Event Exposure Event Occurs Skin_Contact Skin Contact Exposure_Event->Skin_Contact Type Eye_Contact Eye Contact Exposure_Event->Eye_Contact Type Inhalation Inhalation Exposure_Event->Inhalation Type Spill Spill Exposure_Event->Spill Type Remove_Clothing_Wash_Skin Remove Contaminated Clothing Wash Skin with Soap & Water Skin_Contact->Remove_Clothing_Wash_Skin Flush_Eyes Flush Eyes with Water for 15 mins Eye_Contact->Flush_Eyes Move_to_Fresh_Air Move to Fresh Air Provide Oxygen if Needed Inhalation->Move_to_Fresh_Air Evacuate_Ventilate_Contain Evacuate Area Ventilate & Contain Spill Spill->Evacuate_Ventilate_Contain Seek_Medical_Attention Seek Immediate Medical Attention Remove_Clothing_Wash_Skin->Seek_Medical_Attention If irritation persists Flush_Eyes->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention Dispose_Waste_Properly Dispose of Contaminated Materials as Hazardous Waste Evacuate_Ventilate_Contain->Dispose_Waste_Properly After cleanup

Caption: A decision tree outlining the immediate actions to be taken in case of an emergency involving this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoteric acid
Reactant of Route 2
Reactant of Route 2
Gadoteric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.